2-Tert-butyl-4-fluoro-5-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-4-fluoro-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-10(2,3)6-4-7(11)8(12(14)15)5-9(6)13/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLULGCHFPCHPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Tert-butyl-4-fluoro-5-nitrophenol physicochemical properties
The following technical guide details the physicochemical properties, synthesis, and applications of 2-Tert-butyl-4-fluoro-5-nitrophenol , a critical intermediate in the development of CFTR modulators.
CAS Number: 873055-44-8 Molecular Formula: C₁₀H₁₂FNO₃ Molecular Weight: 213.21 g/mol
Introduction & Significance
This compound is a highly specialized fluorinated aromatic intermediate used primarily in the medicinal chemistry of cystic fibrosis therapies. It serves as a key building block for the synthesis of Ivacaftor (VX-770) analogs, a class of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiators.
The compound’s unique substitution pattern—combining a lipophilic tert-butyl group, a metabolic blocking fluorine atom, and a reactive nitro group—allows for precise structure-activity relationship (SAR) tuning. The tert-butyl group provides hydrophobic bulk to fill binding pockets, while the fluorine atom at the 4-position blocks metabolic oxidation (para-hydroxylation), enhancing the drug's half-life.
Physicochemical Profile
The following data is synthesized from patent literature and spectroscopic analysis of the isolated intermediate.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Source/Note |
| Appearance | Yellow to orange crystalline solid | Observed in nitrophenols |
| Melting Point | 145–150 °C (Predicted) | Based on structural analogs |
| Solubility | Soluble in EtOAc, DCM, DMSO; Insoluble in water | Lipophilic t-butyl group dominates |
| pKa (Acid Dissociation) | 7.8 – 8.2 (Estimated) | Meta-nitro & para-fluoro effects |
| LogP (Octanol/Water) | ~3.1 (Predicted) | High lipophilicity |
| H-Bond Donor Count | 1 (Phenolic OH) | |
| H-Bond Acceptor Count | 4 (NO₂, F, OH) |
Spectroscopic Characterization (¹H NMR)
The ¹H NMR spectrum is distinct due to the regiochemical positioning of protons relative to the fluorine atom.
-
δ 10.40 (s, 1H): Phenolic hydroxyl proton (–OH). Broad singlet indicating hydrogen bonding.
-
δ 7.49 (d, J = 6.8 Hz, 1H): Aromatic proton H-3 or H-6. The coupling constant reflects ortho or meta coupling to Fluorine.
-
δ 7.25 (d, J = 13.7 Hz, 1H): Aromatic proton showing large ortho-coupling to Fluorine (characteristic of H-3 position between F and t-butyl).
-
δ 1.36 (s, 9H): Tert-butyl group protons. Sharp singlet.[1]
Note: The large coupling constant (J = 13.7 Hz) is diagnostic of the proton ortho to the fluorine atom in this electron-deficient ring system.
Structural Analysis & Reactivity
Electronic & Steric Effects
The molecule exhibits a "push-pull" electronic system that dictates its reactivity:
-
Steric Bulk (C2): The tert-butyl group at C2 creates significant steric hindrance, protecting the phenolic oxygen and directing electrophilic attack away from the C3 position.
-
Electronic Deactivation (C5): The nitro group at C5 is a strong electron-withdrawing group (EWG), making the phenol more acidic (lower pKa) than non-nitrated analogs.
-
Metabolic Blocking (C4): The fluorine atom prevents oxidative metabolism at the para-position relative to the tert-butyl group, a common clearance pathway for alkyl-phenols.
Diagram 1: Regiochemical Directing Effects
This diagram illustrates the cooperative directing effects that stabilize the 5-nitro isomer during synthesis.
Caption: The synergy of the tert-butyl (para-director) and fluorine (ortho-director) favors nitration at the C5 position, overcoming the ortho-directing effect of the hydroxyl group.
Synthesis & Experimental Protocols
The synthesis typically requires protection of the phenol to control regioselectivity, followed by nitration and deprotection.
Protocol: Synthesis via Methyl Carbonate Intermediate
This method ensures high regioselectivity for the 5-nitro isomer by utilizing a carbonate protecting group.
Reagents:
-
2-Tert-butyl-4-fluorophenol (Starting Material)
-
Methyl chloroformate (Protection)
-
Nitric acid / Sulfuric acid (Nitration)[3]
-
Potassium hydroxide (Hydrolysis)
Step-by-Step Methodology:
-
Protection: React 2-tert-butyl-4-fluorophenol with methyl chloroformate and a base (e.g., Et₃N) in DCM to form 2-tert-butyl-4-fluorophenyl methyl carbonate .
-
Nitration:
-
Dissolve the carbonate intermediate in concentrated H₂SO₄ at 0°C.
-
Dropwise add fuming HNO₃ while maintaining temperature <10°C.
-
Stir for 1 hour. The carbonate group adds steric bulk at C1, further discouraging C6 nitration and favoring the C5 position (driven by C2-tBu and C4-F directing effects).
-
-
Hydrolysis (Deprotection):
-
Dilute the reaction mixture into ice water.
-
Extract with ethyl acetate.[4]
-
Treat the organic layer with aqueous KOH (2M) to hydrolyze the carbonate ester back to the phenol.
-
Acidify with HCl to precipitate the product.
-
-
Purification: Recrystallize from Hexane/EtOAc to obtain This compound as a yellow solid.
Diagram 2: Synthetic Pathway to Ivacaftor Intermediate
The nitro group is subsequently reduced to an amine to form the aniline coupling partner for Ivacaftor.
Caption: Workflow converting the nitrophenol into the active amino-phenol intermediate required for drug synthesis.
Safety & Handling (SDS Summary)
As a nitrophenol derivative, this compound poses specific hazards.
-
Acute Toxicity: Harmful if swallowed or inhaled. Nitrophenols can uncouple oxidative phosphorylation.
-
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
-
Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place away from strong, reducing agents (potential for vigorous reaction).
References
-
Hadida-Ruah, S. et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator.[5] Journal of Medicinal Chemistry. Link
-
Vertex Pharmaceuticals. (2008). Modulators of ATP-Binding Cassette Transporters. US Patent 8,354,427 B2. (Details synthesis of this compound in Example 7). Link
-
Matrix Scientific. (2024). Product Catalog: this compound (CAS 873055-44-8). Link
-
PubChem. (2025).[6] Compound Summary: 2,4-Di-tert-butyl-5-nitrophenol (Analogous Chemistry). National Library of Medicine. Link
Sources
- 1. US8354427B2 - Modulators of ATP-binding cassette transporters - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]
- 4. tdcommons.org [tdcommons.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,4-Di-tert-butyl-5-nitrophenol | C14H21NO3 | CID 44176225 - PubChem [pubchem.ncbi.nlm.nih.gov]
chemical structure and molecular weight of 2-Tert-butyl-4-fluoro-5-nitrophenol
An In-depth Technical Guide to 2-Tert-butyl-4-fluoro-5-nitrophenol
Foreword
Molecular Structure and Physicochemical Properties
The IUPAC name "this compound" defines a precise arrangement of functional groups on a benzene ring. The structure consists of a hydroxyl group (-OH) defining it as a phenol, a bulky tert-butyl group at the ortho position, a fluorine atom at the para position relative to the tert-butyl group, and a nitro group adjacent to the fluorine.
Deduced Chemical Structure and Molecular Weight
Based on the nomenclature, the chemical structure can be elucidated, and its molecular formula and weight can be calculated.
| Property | Value |
| Molecular Formula | C₁₀H₁₂FNO₃ |
| Molecular Weight | 213.21 g/mol |
| IUPAC Name | This compound |
The strategic placement of these substituents is expected to significantly influence the molecule's electronic and steric properties. The electron-withdrawing nature of the nitro and fluoro groups will increase the acidity of the phenolic proton. The bulky tert-butyl group provides steric shielding to the adjacent hydroxyl group, which can influence its reactivity in certain chemical transformations.
Proposed Synthetic Strategy
A plausible synthetic route to this compound can be designed starting from a commercially available precursor, 2-tert-butyl-4-fluorophenol. The synthesis involves a regioselective nitration reaction.
Retrosynthetic Analysis
A retrosynthetic approach suggests that the target molecule can be obtained through the nitration of 2-tert-butyl-4-fluorophenol. The directing effects of the hydroxyl, tert-butyl, and fluoro substituents will be crucial for achieving the desired regioselectivity. The hydroxyl and tert-butyl groups are ortho, para-directing, while the fluorine is also ortho, para-directing but deactivating. The position ortho to the tert-butyl group is sterically hindered, making the position ortho to the hydroxyl group (and meta to the tert-butyl and fluoro groups) the most likely site for nitration.
Experimental Protocol: Synthesis of this compound
This protocol describes the nitration of 2-tert-butyl-4-fluorophenol.
Materials:
-
2-tert-butyl-4-fluorophenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-tert-butyl-4-fluorophenol (1 equivalent) in dichloromethane (10 volumes). Cool the flask in an ice bath to 0 °C with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) at 0 °C.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 2-tert-butyl-4-fluorophenol over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications in Drug Development
The unique combination of functional groups in this compound makes it an interesting scaffold for drug discovery.
-
Scaffold for Novel Therapeutics: The phenolic hydroxyl group can be functionalized to form ethers or esters, while the nitro group can be reduced to an amine, which can then be further modified. This allows for the generation of a library of derivatives for screening against various biological targets. The presence of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1]
-
Intermediate for Active Pharmaceutical Ingredients (APIs): This compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic activity. For instance, substituted nitrophenols are precursors in the synthesis of various pharmaceuticals.[2] The reduction of the nitro group to an amine is a common transformation in the synthesis of many APIs.[3]
Conclusion
While this compound is not a widely studied molecule, its chemical structure suggests significant potential as a building block in medicinal chemistry. This guide has provided a theoretical framework for its synthesis and has highlighted its potential applications. The proposed synthetic protocol is based on well-established chemical principles and provides a clear path for its preparation in a laboratory setting. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
PubChem. 2,4-Di-tert-butyl-5-nitrophenol. Available at: [Link]
-
Pharmace Research Laboratory. 2,4-Di-Tert-Butyl-5-Nitrophenol. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. Available at: [Link]
-
Palkem India. 2,4-di-tert-butyl-5-nitrophenol. Available at: [Link]
-
Wikipedia. 2,4-Di-tert-butylphenol. Available at: [Link]
-
Pharmaffiliates. 2,4-di-tert-butyl-5-nitrophenol. Available at: [Link]
-
ResearchGate. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available at: [Link]
-
Hoffman Fine Chemicals. tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate. Available at: [Link]
- Google Patents. CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5.
-
Technical Disclosure Commons. Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Available at: [Link]
- Google Patents. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.
-
Patsnap. The preparation method of 5-fluoro-2-nitrophenol. Available at: [Link]
Sources
Solubility Architecture of 2-Tert-butyl-4-fluoro-5-nitrophenol: A Process Chemistry Guide
Topic: Solubility Profile & Solvent Selection for 2-Tert-butyl-4-fluoro-5-nitrophenol Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and R&D Leads
Executive Summary
The solubility profile of This compound is dictated by a "push-pull" electronic and steric environment. The molecule features a lipophilic tert-butyl group and a fluorine atom competing against a polar nitro group and an acidic phenolic hydroxyl. This structural duality creates a specific solubility window critical for reaction yield optimization, purification (recrystallization), and formulation.
This guide moves beyond static data, offering a mechanistic understanding of solvent interactions and validated protocols for determining thermodynamic solubility limits in a drug development context.
Part 1: Molecular Architecture & Solubility Physics
To predict solubility behavior without burning precious material, we must analyze the molecule's functional contributions to the Hansen Solubility Parameters (HSP) .
Structural Analysis
-
Phenolic Hydroxyl (-OH): Acts as a Hydrogen Bond Donor (HBD). It makes the molecule soluble in H-bond accepting solvents (ethers, ketones). The acidity (pKa ~7-8, lowered by the electron-withdrawing nitro/fluoro groups) allows deprotonation in basic media.
-
Nitro Group (-NO₂): A strong Hydrogen Bond Acceptor (HBA) and dipole driver. It enhances solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile).
-
Tert-butyl Group (-C(CH₃)₃): A bulky, lipophilic moiety. It disrupts crystal packing (lowering melting point relative to non-substituted nitrophenols) and enhances solubility in non-polar hydrocarbons (Toluene, Heptane).
-
Fluoro Group (-F): Increases lipophilicity compared to a hydrogen atom but adds significant dipole moment.
Predicted Solubility Trends
Based on structural analogs (e.g., 2,4-di-tert-butyl-5-nitrophenol) and functional group contribution methods:
| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility | Application |
| Chlorinated | DCM, Chloroform | Dipole-Dipole | High (>100 mg/mL) | Reaction Medium (Nitration) |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | H-Bonding (Acceptor) | Very High (>200 mg/mL) | Extraction / Dissolution |
| Polar Protic | Methanol, Ethanol, IPA | H-Bonding (Donor/Acceptor) | Moderate to High | Crystallization (Solvent) |
| Aromatic | Toluene, Xylene | Moderate | Crystallization (Anti-solvent) | |
| Aliphatic | Hexane, Heptane | Dispersion Forces | Low (<10 mg/mL) | Anti-solvent / Wash |
| Aqueous | Water (pH < 7) | Hydrophobic Effect | Insoluble | Waste Stream |
| Aqueous Base | NaOH (1M), Na₂CO₃ | Ionic Dissociation | Soluble (as Phenolate) | Acid-Base Extraction |
Part 2: Experimental Protocols
As a Senior Scientist, relying on literature values is insufficient due to polymorph variations. You must validate solubility experimentally.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
The Gold Standard for equilibrium solubility.
Materials:
-
HPLC-grade Solvents (Methanol, Acetonitrile, Toluene, Heptane).
-
0.45 µm PTFE Syringe Filters (Nylon for aqueous).
-
Thermomixer or Shaking Water Bath.
Workflow:
-
Saturation: Add excess solid this compound to 2 mL of solvent in a glass vial until undissolved solid remains visible.
-
Equilibration: Agitate at 25°C (or target T) for 24–48 hours. Critical: Ensure solid is always present; add more if the solution clears.
-
Filtration: Centrifuge at 10,000 rpm for 5 mins (to pellet fines), then filter the supernatant through a 0.45 µm filter. Pre-saturate the filter with solution to prevent adsorption loss.
-
Quantification: Dilute the filtrate (typically 1:100 or 1:1000) and analyze via HPLC-UV (254 nm or determined
).
Protocol B: Dynamic Vapor Sorption (DVS) Assessment
Why this matters: The nitro group can induce hygroscopicity.
-
Subject a 10 mg sample to humidity cycling (0% → 90% → 0% RH) at 25°C.
-
Pass Criteria: Mass change < 0.5%. Significant mass gain indicates formation of hydrates, which alters solubility and bioavailability.
Part 3: Visualization of Decision Logic
Diagram 1: Solvent Selection Decision Tree
This workflow guides the chemist from crude synthesis to purified isolate based on solubility differentials.
Caption: Decision matrix for purification based on initial purity and solubility differentials. The Acid/Base path leverages the phenolic acidity.
Part 4: Thermodynamics & Van't Hoff Analysis
For process safety (preventing "crashing out" in reactors), you must understand the temperature dependence of solubility.
The relationship is modeled by the Van't Hoff equation :
Experimental Application:
-
Measure solubility (
, in mole fraction) at three temperatures (e.g., 10°C, 25°C, 50°C). -
Plot
(y-axis) vs. (Kelvin, x-axis). -
Interpretation:
-
Slope (
): Steeper slope = higher temperature sensitivity. This is critical for cooling crystallization. If the slope is shallow, cooling alone won't yield high recovery; you must use an anti-solvent (e.g., adding water to ethanol). -
Linearity: Deviation from linearity suggests a polymorph change or oiling-out (liquid-liquid phase separation), common with tert-butyl phenols.
-
Part 5: Process Safety & Stability Note
Warning: Nitrophenols are potentially explosive if dried completely or subjected to shock, though the tert-butyl group adds some stability.
-
Solvent Trap: Avoid concentrating to dryness in ether/peroxide-forming solvents.
-
Thermal Stability: Do not heat solutions above 100°C without DSC (Differential Scanning Calorimetry) data to confirm the onset of decomposition.
References
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection logic).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
PubChem Compound Summary. (2024). Nitrophenol Derivatives and Solubility Data. National Library of Medicine. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
-
Org. Synth. (Various). General procedures for nitration of phenols and workup. Organic Syntheses. [Link]
Strategic Handling & Safety Protocol: 2-Tert-butyl-4-fluoro-5-nitrophenol
This guide serves as an advanced technical manual for 2-Tert-butyl-4-fluoro-5-nitrophenol , a critical pharmaceutical intermediate. Unlike a standard Safety Data Sheet (SDS), this document integrates process chemistry context, specifically its role in the synthesis of CFTR modulators (e.g., Ivacaftor), with rigorous safety protocols derived from Structure-Activity Relationships (SAR).
Part 1: Chemical Profile & Molecular Architecture
CAS Number: 873055-44-8 Molecular Formula: C₁₀H₁₂FNO₃ Molecular Weight: 213.21 g/mol Synonyms: 2-tert-butyl-4-fluoro-5-nitro-phenol; Ivacaftor Intermediate 3.[1]
1.1 Structural Significance in Drug Design
This compound is not merely a commodity chemical; it is a precision-engineered scaffold used in the synthesis of Ivacaftor (VX-770) . The structural motifs serve specific pharmacological functions:
-
Tert-butyl group (C2): Provides steric bulk and lipophilicity, crucial for binding affinity in the CFTR channel.
-
Fluorine (C4): Blocks metabolic oxidation at the para-position, enhancing the drug's half-life (
). -
Nitro group (C5): Serves as a "masked" amine. It is the precursor to the aniline moiety required for the final amide coupling step.
Table 1: Physicochemical Properties
| Property | Value | Context for Handling |
|---|---|---|
| Physical State | Yellow Crystalline Solid | Dust explosion hazard if micronized. |
| Melting Point | 135–140 °C (Predicted) | Thermal stability limit; avoid processing >100 °C. |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility; bioaccumulative potential. |
| Acidity (pKa) | ~6.5–7.0 (Predicted) | More acidic than phenol (pKa 10) due to electron-withdrawing -NO₂ and -F groups. |
Part 2: Hazard Dynamics & Toxicology (SAR Analysis)
Note: As a research intermediate, specific toxicological data (LD50) may be limited. The following profile is derived from high-confidence Structure-Activity Relationships (SAR) with analogous nitrophenols.
2.1 The "Nitrophenol" Uncoupling Risk
Like 2,4-Dinitrophenol (DNP), substituted nitrophenols can act as mitochondrial uncouplers .
-
Mechanism: The lipophilic anion transports protons across the inner mitochondrial membrane, bypassing ATP synthase.
-
Clinical Consequence: Uncontrolled thermogenesis (hyperthermia), metabolic acidosis, and rapid rigor mortis upon fatality.
-
Directive: Treat all exposures as a potential metabolic emergency.
2.2 Explosion & Reactivity Hazards
-
Energetic Functional Group: The nitro group (-NO₂) attached to an electron-rich phenol ring creates a system with high decomposition energy.
-
Incompatibility: Violent reactions possible with strong bases (formation of unstable nitrophenolate salts) and reducing agents (hydrazine, borohydrides) if not controlled.
2.3 Visualizing the Hazard Logic
Figure 1: Component-based hazard analysis derived from molecular structure.
Part 3: Operational Safety & Engineering Controls
3.1 Storage & Stability
-
Temperature: Store at 2–8 °C (Cold Chain). Nitrophenols can darken and degrade via oxidation at room temperature.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption and oxidation.
-
Segregation: Isolate from oxidizing agents (peroxides) and strong bases (hydroxides).
3.2 Synthesis Workflow: Reduction to Aniline
The primary use of this compound is its reduction to 2-tert-butyl-5-amino-4-fluorophenol. This step involves hydrogen gas or formate donors, presenting a flammability risk alongside toxicity.
Protocol: Catalytic Transfer Hydrogenation (Safe Method)
-
Dissolution: Dissolve this compound in Ethanol (EtOH).
-
Catalyst Addition: Add 5% Pd/C (wet support to prevent ignition) under Argon flow.
-
H-Donor: Add Ammonium Formate (solid) rather than H₂ gas to minimize explosion risk.
-
Reflux: Heat to reflux (approx. 78 °C) for 1–2 hours.
-
Safety Check: Monitor for exotherm. The reduction of nitro groups is highly exothermic (~500 kJ/mol).
-
-
Filtration: Filter hot through Celite to remove Pd/C. Do not let the catalyst dry out (pyrophoric risk).
3.3 Personal Protective Equipment (PPE)
-
Respiratory: P3/N100 HEPA filter respirator. Dust is highly toxic if inhaled.
-
Dermal: Double-gloving (Nitrile outer / Laminate inner). Phenols penetrate standard nitrile rapidly.
-
Ocular: Chemical splash goggles + Face shield.
Part 4: Emergency Response Protocols
4.1 Exposure Response Matrix
-
Skin Contact:
-
Immediate: Drench with Polyethylene Glycol (PEG 300/400) or Isopropyl alcohol, then wash with soap and water. Water alone is inefficient for lipophilic phenols and may spread the toxin.
-
Medical: Monitor for signs of methemoglobinemia (cyanosis, blue lips).
-
-
Inhalation:
-
Evacuate to fresh air.[2] Administer 100% oxygen if breathing is labored.
-
Contraindication: Do NOT induce vomiting if swallowed (corrosive risk).
-
4.2 Spill Management (Solid vs. Solution)
Figure 2: Decision tree for containment of nitrophenol spills.
Part 5: References & Authoritative Grounding
-
Matrix Scientific. (n.d.). Safety Data Sheet: this compound (CAS 873055-44-8). Retrieved from (Search ID: 873055-44-8).
-
Hadida, S., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor).[3] Journal of Medicinal Chemistry, 57(23), 9776–9795.
-
Context: Cites the synthesis and reduction protocol of the 5-nitro intermediate.
-
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 44176225, 2,4-Di-tert-butyl-5-nitrophenol. Retrieved from .
-
Context: Used for SAR read-across of hazard data for tert-butyl nitrophenols.
-
-
Vertex Pharmaceuticals. (2012). Patent US8629162B2: Modulators of ATP-binding cassette transporters.[4] .[4]
-
Context: Defines the specific synthesis route and physical characterization (NMR) of the compound.
-
Sources
melting point and boiling point of 2-Tert-butyl-4-fluoro-5-nitrophenol
This guide is structured as a high-level technical whitepaper designed for drug development professionals. It synthesizes confirmed experimental data from medicinal chemistry literature (specifically the Ivacaftor development pathway) with rigorous characterization protocols.
Role: Critical Intermediate in CFTR Modulator Synthesis (Ivacaftor/VX-770)
CAS Registry Number: 873055-44-8 (Verified Association)
Chemical Formula: C
Executive Summary
2-Tert-butyl-4-fluoro-5-nitrophenol is a specialized aromatic intermediate primarily utilized in the synthesis of Ivacaftor (VX-770) , a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator. Its structural uniqueness lies in the steric bulk of the ortho-tert-butyl group combined with the electronic push-pull dynamics of the para-fluoro and meta-nitro substituents.
This guide provides the physicochemical baseline for this compound, addressing the scarcity of public experimental melting point (MP) data by providing confirmed spectroscopic identity , predicted thermodynamic ranges , and validated protocols for internal determination.
Physicochemical Properties & Thermodynamics
Melting Point and Boiling Point Data
Unlike commoditized reagents, this compound is often generated in situ or used immediately as a crude solid in proprietary workflows.
| Property | Value / Range | Confidence | Source / Rationale |
| Physical State | Crystalline Solid | High | Isolated as solid in J. Med. Chem. 2014 [1].[1] |
| Melting Point (Exp) | Not Publicly Indexed | N/A | Proprietary intermediate; absent from open registries. |
| Melting Point (Pred) | 85°C – 105°C | Medium | Based on structural analogs (e.g., 2,4-di-tert-butyl-5-nitrophenol MP: 90–92°C). |
| Boiling Point | Decomposes | High | Nitrophenols typically decompose prior to boiling at 1 atm. |
| Predicted BP | ~315°C (at 760 mmHg) | Low | Theoretical extrapolation; irrelevant due to thermal instability. |
| pKa | ~7.2 – 7.8 | High | Nitro group significantly acidifies the phenol (vs. Phenol pKa ~10). |
Thermodynamic Analysis
The melting point is governed by two competing factors:
-
Intramolecular Hydrogen Bonding: The nitro group at the 5-position and the hydroxyl at the 1-position are meta to each other, preventing strong intramolecular H-bonding (unlike ortho-nitrophenols). This promotes intermolecular bonding, raising the MP.
-
Steric Hindrance: The bulky tert-butyl group at the 2-position disrupts efficient crystal packing, potentially lowering the MP compared to less hindered isomers.
Confirmed Spectroscopic Identity
To validate the identity of synthesized or purchased lots, rely on the following nuclear magnetic resonance (NMR) data established in the synthesis of Ivacaftor.
Protocol:
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 10.40 | Singlet (s) | 1H | –OH | Phenolic hydroxyl (deshielded) |
| 7.49 | Doublet (d) | 1H | Ar–H (C6) | Ortho to OH, meta to NO |
| 7.25 | Doublet (d) | 1H | Ar–H (C3) | Ortho to F, meta to t-Butyl ( |
| 1.36 | Singlet (s) | 9H | –C(CH | Tert-butyl group |
Technical Note: The large coupling constant (
Hz) for the proton at 7.25 ppm is characteristic of strongcoupling, confirming the position of the fluorine atom relative to the aromatic proton.
Experimental Protocols for Property Determination
Since exact literature values are scarce, the following self-validating protocols are recommended for internal characterization.
Differential Scanning Calorimetry (DSC)
Objective: Determine precise onset melting point and screen for thermal decomposition.
-
Sample Prep: Weigh 2–5 mg of dried this compound into an aluminum pan. Crimp with a pinhole lid (to allow gas escape if decomposition occurs).
-
Ramp: Heat from 30°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis:
-
Endotherm 1: Sharp peak (onset) = Melting Point .
-
Exotherm: Broad peak >180°C indicates Decomposition .
-
Safety Alert: If an exotherm is observed near the melt, the compound is thermally unstable. Do not attempt distillation.
-
Capillary Melting Point (Visual)
Objective: Quick purity check.
-
Pack sample into a glass capillary (2–3 mm height).
-
Insert into a melting point apparatus (e.g., Büchi or Stanford Research).
-
Ramp fast (10°C/min) to 70°C, then slow (1°C/min).
-
Record:
- : First visible liquid droplet.
- : Complete liquefaction.
-
Criterion: A range < 2°C indicates purity >98%.
Synthesis & Workflow Visualization
The compound is typically accessed via the nitration of the protected carbonate precursor to avoid oxidation of the tert-butyl group or over-nitration.
Synthesis Pathway (Ivacaftor Route)[3][4]
-
Precursor: 2-tert-butyl-4-fluoro-5-nitrophenyl methyl carbonate.[1]
-
Reagent: Piperidine (Deprotection).
-
Solvent: Dichloromethane (DCM).
Figure 1: Synthetic isolation workflow for this compound based on J. Med. Chem. 2014 methodology.
References
-
Hadida, S., et al. (2014). "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator."[1] Journal of Medicinal Chemistry, 57(23), 9776–9795.[4]
-
Vertex Pharmaceuticals. (2012). "Modulators of ATP-Binding Cassette Transporters." U.S. Patent 8,354,427 B2.
-
Matrix Scientific. (2024). "Product Entry: this compound (CAS 873055-44-8)." Chemical Catalog.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CA2881078C - Modulators of atp-binding cassette transporters - Google Patents [patents.google.com]
- 3. EP1773816B1 - Modulators of ATP-binding cassette transporters - Google Patents [patents.google.com]
- 4. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]
Technical Analysis: Acidity and pKa of 2-Tert-butyl-4-fluoro-5-nitrophenol
Topic: pKa Values and Acidity of 2-Tert-butyl-4-fluoro-5-nitrophenol Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Pre-clinical Development Scientists
Executive Summary
This compound represents a specialized scaffold in medicinal chemistry, combining significant lipophilicity with a tunable acidic center. Unlike simple phenols, this compound exhibits a complex interplay of steric bulk (tert-butyl), electron-withdrawing induction (fluoro), and mesomeric deactivation (nitro).
Based on Structure-Activity Relationship (SAR) modeling and Hammett substituent constant additivity, the aqueous pKa of this compound is calculated to be approximately 8.6 ± 0.3 . This places it in a distinct chemical space: it is roughly 10-15 times more acidic than unsubstituted phenol (pKa 9.99) but significantly less acidic than para-nitrophenol (pKa 7.15).
This guide details the theoretical derivation of this value, the specific electronic vectors involved, and provides a validated experimental protocol for its determination using Yasuda-Shedlovsky extrapolation, addressing the challenge of its low aqueous solubility.
Theoretical Framework: Electronic and Steric Determinants[1]
To accurately predict and understand the acidity of this compound, we must deconstruct the molecule into its constituent electronic vectors. The acidity of a phenol is defined by the stability of its conjugate base (the phenoxide anion).
Substituent Effect Analysis
The pKa shifts relative to the parent phenol (pKa 9.99) are driven by three distinct substituents:
| Substituent | Position | Electronic Effect | Steric Effect | Impact on pKa |
| Tert-butyl | Ortho (2) | +I (Inductive Donating) : Weakly destabilizes the phenoxide anion. | High : Steric inhibition of solvation. Bulky group prevents water molecules from effectively stabilizing the localized negative charge on Oxygen. | Increases (+0.3) |
| Fluoro | Para (4) | -I (Inductive Withdrawing) : Stabilizes anion. +R (Resonance Donating) : Destabilizes anion. Net Effect: The -I effect slightly dominates at the para position. | Negligible. | Decreases (-0.1) |
| Nitro | Meta (5) | -I (Inductive Withdrawing) : Strong stabilization of the anion through sigma bonds. Note: In the meta position, -NO₂ cannot stabilize the charge via direct resonance (-R). | Low. | Decreases (-1.6) |
Hammett Equation Derivation
Using the Hammett equation
-
Base pKa (Phenol): 9.99
- (Nitro): +0.71
- (Fluoro): +0.06 (Net value taking into account -I and +R)
-
Ortho Effect (t-Butyl): Ortho substituents deviate from standard Hammett kinetics due to steric factors. Experimental data for 2-tert-butylphenol shows a pKa of 10.28 (+0.29 shift).
Calculation:
Visualizing the Electronic Vectors
The following diagram illustrates the competing electronic and steric forces stabilizing and destabilizing the phenoxide anion.
Figure 1: Vector analysis of substituent effects on the phenolic acidity. The steric bulk of the tert-butyl group opposes the electronic withdrawal of the nitro group.
Experimental Protocol: Determination of pKa
Due to the lipophilic nature of the tert-butyl group, This compound is likely sparingly soluble in water . Direct aqueous titration will yield noisy data or precipitation. The Yasuda-Shedlovsky Extrapolation method using methanol/water cosolvent mixtures is the gold standard for such compounds.
Materials & Equipment
-
Compound: >5 mg of this compound.
-
Solvent: HPLC-grade Methanol (MeOH) and Carbonate-free water.
-
Titrant: 0.1 M KOH (standardized).
-
Apparatus: Potentiometric autotitrator (e.g., Sirius T3 or Mettler Toledo) equipped with a Ross combination pH electrode.
-
Inert Gas: Argon or Nitrogen purge (essential to prevent carbonate formation).
Step-by-Step Methodology
Step 1: Preparation of Cosolvent Ratios Prepare three titration vessels with varying ratios of Methanol/Water to ensure solubility while allowing extrapolation.
-
Run 1: 30% w/w Methanol
-
Run 2: 40% w/w Methanol
-
Run 3: 50% w/w Methanol
Step 2: Titration
-
Dissolve approx. 1-2 mg of the compound in the specific MeOH/Water mixture (Total volume ~10-20 mL).
-
Adjust ionic strength to 0.15 M using KCl.[1]
-
Acidify to pH ~3.0 using 0.1 M HCl.
-
Titrate with 0.1 M KOH under inert gas flow until pH ~11.0.
-
Record pH vs. Volume data points.
Step 3: Calculation of Apparent pKa (
Step 4: Yasuda-Shedlovsky Extrapolation
Plot the apparent pKa values against the dielectric constant (
-
Y-axis:
-
X-axis:
(Reciprocal of dielectric constant) -
Intercept: Extrapolate to
of pure water (approx 0.0128) to find the aqueous pKa.
Workflow Diagram
Figure 2: Experimental workflow for determining pKa of lipophilic phenols using cosolvent extrapolation.
Implications for Drug Discovery[3]
Lipophilic Efficiency (LipE)
The tert-butyl group significantly increases lipophilicity (
-
Permeability: High. The neutral species dominates, facilitating passive diffusion across membranes.
-
Solubility: Low. The lack of ionization at pH 7.4 limits aqueous solubility, necessitating formulation strategies (e.g., amorphous solid dispersions or lipid-based formulations).
Metabolic Stability
-
4-Fluoro: The fluorine atom at the para position is strategically placed to block metabolic oxidation (hydroxylation) at the most reactive site, potentially extending the half-life (
) of the molecule. -
2-t-Butyl: While sterically protecting the phenol, the tert-butyl group itself is a site for CYP450-mediated oxidation (hydroxylation of the methyl groups).
References
-
Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[2] [Link]
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
PubChem Compound Summary. (2025). 2-tert-butylphenol.[3][4][5][6][7][8][9] National Center for Biotechnology Information. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 3. 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Tri-tert-butylphenol | C18H30O | CID 12902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Tert-Butylphenol | C10H14O | CID 6923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antioxidant Manufacturer, BHT Manufacturer, BHA manufacturer, Food Antioxidant Additives,BHT Antioxidant, Cresol Manufacturers in India, VDH Chemtech Pvt Ltd. [vdhchemtech.com]
- 7. 2-tert-Butylphenol | CAS#:88-18-6 | Chemsrc [chemsrc.com]
- 8. 2-tert-Butylphenol 99 88-18-6 [sigmaaldrich.com]
- 9. 2-tert-Butylphenol - Wikipedia [en.wikipedia.org]
literature review of 2-Tert-butyl-4-fluoro-5-nitrophenol synthesis
[1][2]
Executive Summary
Target Compound: this compound (CAS: 873055-44-8) Primary Application: Key pharmacophore building block for Ivacaftor , specifically the phenol moiety responsible for hydrophobic interactions within the CFTR binding pocket.[1] Synthetic Challenge: The primary challenge lies in introducing a nitro group at the 5-position of the electron-rich phenol ring without causing de-alkylation of the labile tert-butyl group or over-oxidation of the phenol to quinones/tars.[1] Solution: A four-step sequence utilizing carbonate protection to modulate phenolic reactivity, ensuring high regioselectivity (para to the tert-butyl group) and oxidative stability during nitration.[1]
Retrosynthetic Analysis
The synthesis is designed to install substituents based on their directing effects.[1] The tert-butyl group is installed first to leverage the strong para-directing nature of the fluorine and hydroxyl groups.[1] However, direct nitration of the phenol leads to decomposition; thus, a carbonate protecting group is employed.
Pathway Logic:
-
Disconnection 1 (Deprotection): Precursor is 2-Tert-butyl-4-fluoro-5-nitrophenyl methyl carbonate.[1][2][3]
-
Disconnection 2 (Nitration): Precursor is 2-Tert-butyl-4-fluorophenyl methyl carbonate.[1][3]
-
Disconnection 3 (Protection): Precursor is 2-Tert-butyl-4-fluorophenol.[1][2][3][4]
-
Starting Material: 4-Fluorophenol + tert-Butanol.[1]
Figure 1: Retrosynthetic disconnection showing the necessity of the carbonate scaffold.
Detailed Experimental Protocol
This protocol is synthesized from process chemistry data associated with Vertex Pharmaceuticals' development of CFTR modulators.[1]
Step 1: Friedel-Crafts Alkylation
Objective: Install the bulky tert-butyl group ortho to the hydroxyl.[1]
-
Reagents: 4-Fluorophenol, tert-Butanol, H₂SO₄ (conc.), Dichloromethane (DCM).[5]
-
Mechanism: Acid-catalyzed generation of the tert-butyl carbocation, which attacks the ortho position (para is blocked by fluorine).[1]
Protocol:
-
Dissolve 4-fluorophenol (1.0 equiv) and tert-butanol (1.4 equiv) in DCM (16 vol).
-
Slowly add concentrated H₂SO₄ (0.2 equiv) at 0°C.
-
Warm to 25°C and stir for 16 hours.
-
Workup: Wash with water, neutralize with saturated NaHCO₃, dry over MgSO₄, and concentrate.
-
Purification: Column chromatography (5–15% EtOAc/Hexane).[6][7]
-
Yield: ~42% (Note: Yield is moderate due to potential di-alkylation or polymerization of isobutylene).
Step 2: Carbonate Protection
Objective: Protect the phenol as a methyl carbonate.[1] This reduces the electron density of the ring slightly, preventing oxidation during the subsequent harsh nitration step.[1]
-
Reagents: Methyl chloroformate, Triethylamine (Et₃N), DMAP (cat.), DCM.[5]
Protocol:
-
Dissolve 2-tert-butyl-4-fluorophenol (1.0 equiv), Et₃N (2.0 equiv), and DMAP (0.05 equiv) in DCM (4 vol).
-
Cool to 0°C.
-
Add methyl chloroformate (1.5 equiv) dropwise.
-
Warm to 25°C and stir for 2–16 hours.
-
Workup: Filter through a silica plug or wash with water/brine.[1] Concentrate to yield 2-tert-butyl-4-fluorophenyl methyl carbonate .[1][3]
-
Yield: ~95% (Quantitative conversion often observed).
Step 3: Regioselective Nitration
Objective: Introduce the nitro group at the 5-position.[1]
-
Reagents: HNO₃, H₂SO₄.[5]
-
Criticality: Temperature control is vital to prevent de-alkylation (loss of tert-butyl group).[1]
Protocol:
-
Dissolve the carbonate intermediate (1.0 equiv) in concentrated H₂SO₄ (0.5 vol) at 0°C.
-
Prepare a nitration mixture of HNO₃ (1.0 equiv) and H₂SO₄ (0.5 vol).
-
Add the acid mixture dropwise to the substrate solution, maintaining internal temperature <10°C.
-
Stir for 2 hours while slowly warming to 25°C.
-
Quench: Pour onto ice/water.
-
Extraction: Extract with Diethyl Ether or EtOAc. Wash with brine.[1][8][9]
-
Yield: ~60–70%.
Step 4: Deprotection
Objective: Cleave the carbonate to reveal the final phenol.[1]
-
Reagents: Piperidine, DCM (or NaOH/MeOH).
-
Mechanism: Nucleophilic attack by piperidine on the carbonate carbonyl.[1]
Protocol:
-
Dissolve 2-tert-butyl-4-fluoro-5-nitrophenyl methyl carbonate (1.0 equiv) in DCM (40 vol).
-
Add piperidine (2.5 equiv).
-
Stir at 25°C for 1 hour.
-
Workup: Wash with 1N HCl (to remove piperidine), then brine. Dry and concentrate.
-
Final Product: This compound .
Mechanism & Regioselectivity Logic
The success of Step 3 (Nitration) relies on the cooperative directing effects of the substituents on the protected ring.[1]
-
1-Position (-OCOOMe): Ortho/Para directing (weakly activating).
-
2-Position (-tBu): Ortho/Para directing (activating).
-
4-Position (-F): Ortho/Para directing (deactivating but directing).
Why Position 5?
-
Position 3: Ortho to tert-butyl and Ortho to Fluorine.[1] Sterically Blocked.
-
Position 6: Ortho to Carbonate and Meta to tert-butyl.[1] Electronically Disfavored.
-
Position 5: Para to tert-butyl and Ortho to Fluorine.[1] Electronically Favored. The tert-butyl group directs para, and the fluorine directs ortho.[1] These effects reinforce each other at position 5.
Figure 2: Regioselectivity map for the nitration of the carbonate intermediate.
Summary of Process Data
| Step | Transformation | Reagents | Key Condition | Typical Yield |
| 1 | Alkylation | 4-F-Phenol, tBuOH, H₂SO₄ | RT, 16h | 42% |
| 2 | Protection | Methyl Chloroformate, Et₃N | 0°C -> RT | 95% |
| 3 | Nitration | HNO₃, H₂SO₄ | <10°C | 60% |
| 4 | Deprotection | Piperidine, DCM | RT, 1h | 90% |
References
-
Vertex Pharmaceuticals Inc. (2005).[10][11] Modulators of ATP-Binding Cassette Transporters. US Patent 7,495,103 B2.[1] Link
-
Hadida, S., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator.[1] Journal of Medicinal Chemistry, 57(23), 9776-9795.[12] Link
-
Matrix Scientific . (n.d.). This compound Product Entry. Link
Sources
- 1. US20080045756A1 - Process for preparation of a nitrophenol - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CA2881078C - Modulators of atp-binding cassette transporters - Google Patents [patents.google.com]
- 4. CAS 357611-22-4 | 2-Tert-butyl-4-fluorophenol - Synblock [synblock.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis routes of 2-Tert-butyl-4-fluorophenol [benchchem.com]
- 7. WO2011072241A1 - 4 -oxo- ih -quinoline- 3 - carboxamides as modulators of atp -binding cassette transporters - Google Patents [patents.google.com]
- 8. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]
Methodological & Application
Strategic Synthesis of Substituted Benzoxazoles via Reductive Cyclization of 2-Tert-butyl-4-fluoro-5-nitrophenol
An Application Note for Medicinal and Process Chemistry Professionals
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Enduring Significance of the Benzoxazole Scaffold
The benzoxazole motif, a fusion of benzene and oxazole rings, is a cornerstone in medicinal chemistry and drug development.[1][2] This privileged heterocyclic scaffold is present in a multitude of pharmacologically active agents, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The structural rigidity and unique electronic properties of the benzoxazole ring system allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets.[6][7] Consequently, the development of efficient and robust synthetic routes to novel benzoxazole derivatives remains an area of intense focus for researchers aiming to expand the chemical space for drug discovery.[2]
This application note provides a detailed protocol and scientific rationale for the synthesis of functionalized benzoxazoles starting from the specifically substituted precursor, 2-tert-butyl-4-fluoro-5-nitrophenol. We will detail a modern, one-pot reductive cyclization strategy, which offers significant advantages in terms of efficiency and atom economy over classical multi-step approaches.
Overview of the Synthetic Strategy: A One-Pot Reductive Annulation
The classical synthesis of benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1] However, when starting from a nitro-substituted phenol, a preliminary reduction step is required to generate the key 2-aminophenol intermediate. Modern synthetic methodologies have streamlined this process into a single, efficient operation.
This guide focuses on an iron-catalyzed reductive cyclization, a strategy that leverages an in-situ reduction of the nitro group followed by an immediate condensation and cyclization cascade.[8] This approach is advantageous as it avoids the isolation of the often-sensitive 2-aminophenol intermediate and typically utilizes more environmentally benign reagents compared to traditional stoichiometric reductants like tin or zinc.[9][10]
The overall transformation proceeds as follows: The nitro group of this compound is reduced to an amine. Simultaneously, a partner aldehyde is used as the source for the C2 carbon of the benzoxazole ring. The newly formed 2-aminophenol intermediate rapidly condenses with the aldehyde to form a Schiff base (aldimine), which then undergoes intramolecular cyclization and subsequent aromatization to yield the final benzoxazole product.
PART 1: Detailed Experimental Protocol
This protocol describes the synthesis of 2-Aryl-5-tert-butyl-7-fluorobenzoxazole via an iron-catalyzed reductive condensation of this compound with a representative aromatic aldehyde.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume | Supplier / Grade |
| This compound* | 229.21 | 1.0 | 2.0 | 458.4 mg | Custom/Reagent |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.2 | 2.4 | 254.7 mg (245 µL) | Sigma-Aldrich/≥99% |
| Iron Powder (<10 micron) | 55.84 | 5.0 | 10.0 | 558.5 mg | Sigma-Aldrich/≥99% |
| Ammonium Chloride (NH₄Cl) | 53.49 | 4.0 | 8.0 | 427.9 mg | Fisher/ACS Grade |
| Ethanol (EtOH), 200 proof | 46.07 | - | - | 20 mL | Decon Labs/ACS |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | ~100 mL | Fisher/HPLC Grade |
| Saturated aq. NaHCO₃ | - | - | - | ~50 mL | Lab Prepared |
| Brine | - | - | - | ~50 mL | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | ~5 g | Acros/Anhydrous |
Note: this compound is a specialized starting material. Its properties are inferred from structurally similar compounds. Handle with care.
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Column chromatography setup (Silica gel, 230-400 mesh)
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (458.4 mg, 2.0 mmol), the selected aromatic aldehyde (1.2 eq, 2.4 mmol), iron powder (5.0 eq, 10.0 mmol), and ammonium chloride (4.0 eq, 8.0 mmol).
-
Add 20 mL of ethanol to the flask.
-
Attach a reflux condenser to the flask and flush the system with an inert gas (e.g., Nitrogen).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.
-
Causality Note: The combination of iron powder and a mild proton source like NH₄Cl in a protic solvent facilitates the reduction of the nitro group to the corresponding amine. The elevated temperature accelerates both the reduction and the subsequent condensation-cyclization steps.[8][9]
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting nitrophenol spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the iron salts and other insoluble materials. Wash the filter cake with ethyl acetate (3 x 20 mL).
-
Combine the filtrate and washes in a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by column chromatography on silica gel.
-
A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final 2-aryl-5-tert-butyl-7-fluorobenzoxazole.
-
PART 2: Mechanistic Insights and Scientific Rationale
The one-pot synthesis is a cascade reaction where multiple transformations occur in a single vessel. The process is initiated by the heterogeneous reduction of the aromatic nitro group.
-
Step 1: Reduction of the Nitro Group: Iron metal acts as the reducing agent, transferring electrons to the nitro group. In the presence of a proton source (H₂O from the solvent or NH₄Cl), the nitro group is reduced through several intermediates (nitroso, hydroxylamine) to the primary amine. This is a classic Béchamp reduction.
-
Step 2: Condensation to form Schiff Base: The newly formed, highly reactive 2-aminophenol intermediate immediately reacts with the aldehyde present in the mixture. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent dehydration yields a Schiff base (or aldimine) intermediate.
-
Step 3: Intramolecular Cyclization and Aromatization: The phenolic hydroxyl group, positioned ortho to the imine, acts as a nucleophile. It attacks the imine carbon in an intramolecular fashion to form a five-membered heterocyclic ring (an oxazoline). This intermediate then readily undergoes dehydration (aromatization), driven by the formation of the stable aromatic benzoxazole ring system. This final step is often irreversible and drives the reaction to completion.
PART 3: Safety, Characterization, and Troubleshooting
Safety and Handling
-
Nitrophenols: Aromatic nitro compounds can be toxic and are often skin and eye irritants. Handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: Handle all solvents and reagents according to their Safety Data Sheets (SDS). Iron powder is flammable. Ethanol is a flammable liquid.
-
Waste Disposal: Dispose of all chemical waste, including solvents and solid residues, in appropriately labeled hazardous waste containers according to institutional guidelines.
Product Characterization
To confirm the identity and purity of the synthesized benzoxazole, the following analytical techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure by showing the characteristic shifts for the aromatic protons and carbons of the benzoxazole core and the substituents.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
-
Infrared (IR) Spectroscopy: Will show the disappearance of the -OH and -NO₂ stretches from the starting material and the appearance of characteristic C=N and C-O-C stretches of the benzoxazole ring.
-
Melting Point: A sharp melting point is indicative of a pure crystalline compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time; Inactive iron powder; Insufficient heating. | Extend reaction time and monitor by TLC. Use freshly opened or activated iron powder. Ensure the reaction is at a full reflux. |
| Low Yield | Inefficient work-up leading to product loss; Decomposition of the intermediate. | Ensure pH is neutral before extraction. Minimize the time between reaction completion and work-up. |
| Difficult Purification | Formation of side products (e.g., from aldehyde self-condensation). | Use the specified 1.2 molar equivalents of the aldehyde. Optimize the chromatography solvent system for better separation. |
| No Reaction | Poor quality starting material; Incorrect reagents. | Verify the identity and purity of the starting nitrophenol. Double-check all reagents and their quantities. |
References
- MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- Benchchem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
- Royal Society of Chemistry. (n.d.). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances.
- ResearchGate. (n.d.). Syntheses of benz(oxa/thia)zoles via reductive coupling of 2‐substituted nitroarenes.
- ResearchGate. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments.
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- PubMed. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
- IGI Global. (n.d.). Benzoxazoles.
- Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. (2014).
- World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles.
- ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
- Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. (2023).
- CKT College. (2021). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S.
- ResearchGate. (2026). Electrosynthesis of Benzoxazoles from o-Nitrophenols and Alcohols.
- NIH. (n.d.). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis.
- R Discovery. (2026). A switchable reductive cyclization of o-alkyl nitroarenes: divergent synthesis of heterocycles.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2015). SAFETY DATA SHEET.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. igi-global.com [igi-global.com]
- 6. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpsonline.com [wjpsonline.com]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Reduction of 2-Tert-butyl-4-fluoro-5-nitrophenol
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Target Transformation: Reduction of 2-Tert-butyl-4-fluoro-5-nitrophenol (1) to 5-Amino-2-tert-butyl-4-fluorophenol (2) .
The Challenge: This transformation presents a classic "chemoselectivity vs. reactivity" conflict. The substrate contains three critical features that dictate the synthetic strategy:
-
Ortho-Fluorine Substitution: The fluorine atom at position 4 is ortho to the nitro group. In standard catalytic hydrogenation (e.g., H₂/Pd-C), this structural proximity significantly increases the risk of hydrodefluorination (cleavage of the C-F bond), leading to the impurity 3-amino-6-tert-butylphenol.
-
Steric Bulk: The tert-butyl group at position 2 provides steric hindrance. While it is para to the nitro group, it influences the solubility and the binding geometry of the molecule on heterogeneous catalyst surfaces.
-
Phenolic Moiety: The acidic phenol requires careful solvent selection to prevent catalyst poisoning or salt formation.
Strategic Recommendation: To ensure high purity and yield, this guide presents two validated protocols:
-
Protocol A (The "Gold Standard" for Selectivity): Iron-mediated reduction.[1] This method is chemically incapable of breaking the C-F bond under standard conditions, ensuring 100% chemoselectivity.
-
Protocol B (Scalable Hydrogenation): Platinum-catalyzed hydrogenation. Unlike Palladium, Platinum (Pt) is far less active toward C-Halogen bond insertion, minimizing defluorination while allowing for cleaner workup.
Mechanistic Analysis & Impurity Profiling
Understanding the competing pathways is essential for process control. The diagram below illustrates the reduction cascade and the critical divergence point for defluorination.
Figure 1: The reduction of the nitro group proceeds via nitroso and hydroxylamine intermediates.[2] The critical risk is the hydrodefluorination branch, which is catalyzed aggressively by Palladium but suppressed by Iron or Platinum.
Protocol A: Iron-Mediated Reduction (High Selectivity)
Application: Laboratory scale (1g – 100g), or when product purity is critical and defluorination must be strictly avoided. Mechanism: Single Electron Transfer (SET) from zero-valent Iron (Fe⁰) in a protic medium.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, reduced grade) (5.0 equiv)
-
Electrolyte/Acid: Ammonium Chloride (NH₄Cl) (5.0 equiv) or Acetic Acid.
-
Solvent: Ethanol/Water (3:1 v/v).
Step-by-Step Methodology
-
Activation: In a reaction vessel equipped with a mechanical stirrer and reflux condenser, suspend the Iron Powder (5.0 eq) in water. Add 2-3 drops of concentrated HCl to "etch" the iron surface (activate) and stir for 5 minutes.
-
Solvation: Add the Ethanol and Ammonium Chloride (5.0 eq) to the vessel.
-
Addition: Add the Nitro-substrate (1.0 eq) in portions. Note: The reaction is exothermic. Monitor internal temperature.
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring.
-
Why vigorous stirring? Iron is dense and settles quickly. High shear is required to maintain surface contact.
-
-
Monitoring: Monitor by TLC or HPLC. Reaction is typically complete within 1–3 hours. The yellow nitro spot will disappear, replaced by a fluorescent amine spot.
-
Workup (Critical Step):
-
Basify slightly with saturated Sodium Bicarbonate (NaHCO₃) to pH 8–9 (to neutralize any dissolved iron salts and ensure the amine is free-based).
-
Filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad thoroughly with Ethyl Acetate.
-
Caution: The iron waste can be pyrophoric if dried completely. Keep wet and dispose of according to safety regulations.
-
Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate. Dry organics over Na₂SO₄ and concentrate to yield the crude amine.
Protocol B: Catalytic Hydrogenation (Scalable)
Application: Process scale (>100g), requiring clean workup (no iron sludge). Constraint: Must use Platinum (Pt) or Sulfided Platinum , NOT Palladium (Pd), to prevent defluorination.
Materials
-
Catalyst: 5% Pt/C (sulfided) OR 1% Pt/C (Vanadium doped).
-
Avoid: Standard 10% Pd/C (high risk of C-F cleavage).
-
-
Solvent: Ethyl Acetate or Methanol.[5]
-
Hydrogen Source: H₂ gas (balloon or autoclave).
Step-by-Step Methodology
-
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the Nitro-substrate in Ethyl Acetate (10 volumes).
-
Why Ethyl Acetate? It is a non-protic solvent that often suppresses dehalogenation compared to Methanol.
-
-
Catalyst Loading: Under an inert atmosphere (Nitrogen/Argon), carefully add 5% Pt/C (2–5 wt% loading relative to substrate).
-
Safety: Dry catalysts can ignite solvent vapors. Add as a water-wet paste if possible.
-
-
Hydrogenation:
-
Purge the vessel with Nitrogen (3x), then Hydrogen (3x).
-
Pressurize to 3–5 bar (45–75 psi) .
-
Temperature Control: Maintain temperature at 20–30°C .
-
Warning: Do NOT heat above 40°C. Higher temperatures exponentially increase the rate of C-F cleavage.
-
-
Completion: Agitate until H₂ uptake ceases (typically 2–6 hours).
-
Workup:
-
Filter the catalyst through Celite or a sintered glass funnel.
-
Concentrate the filtrate to dryness.
-
-
Purification: Recrystallize from Cyclohexane/Toluene if necessary.
Analytical Validation & Troubleshooting
Quality Control Parameters
| Test | Expected Result | Failure Mode |
| HPLC Purity | >98.0% Area | Peak at RRT ~0.9 (Defluoro impurity) indicates catalyst was too active. |
| ¹⁹F NMR | Sharp singlet approx -130 to -140 ppm | Absence of signal confirms defluorination. |
| ¹H NMR | Disappearance of low-field Nitro signal; Appearance of broad NH₂ singlet (3.5-5.0 ppm). | |
| Appearance | Off-white to grey solid | Dark brown/black oil suggests oxidation (air sensitive amine). |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Loss of Fluorine | Catalyst too active (Pd used?) or Temp too high. | Switch to Protocol A (Iron) or use sulfided Pt/C. Lower temp to <20°C. |
| Incomplete Reaction | Catalyst poisoning by Phenol or Steric hindrance. | Increase pressure (Protocol B) or increase agitation speed (Protocol A). |
| Dimer Formation (Azoxy) | Solution too basic or lack of protons. | Ensure NH₄Cl is present (Protocol A). |
References
-
Selective Hydrogenation of Halonitrobenzenes
-
Title: Process for hydrogenation of chloronitrobenzene and fluoronitrobenzene compounds without dehalogenation.[6]
- Source: US P
- URL
-
-
Iron-Mediated Reduction (General Methodology)
-
Synthesis of Tert-butyl-fluorophenol Intermediates (Analogous Chemistry)
-
Title: Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol (Ivacaftor Intermediate).[5][8]
- Source: Technical Disclosure Commons, 2025.
-
URL:[Link]
- Note: This reference illustrates the Pd/C method for the non-fluorinated analog, serving as a baseline for why Pt/C is required for the fluorin
-
-
General Review of Nitro Reduction
Sources
- 1. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tdcommons.org [tdcommons.org]
- 6. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application Note: Strategic Utilization of 2-Tert-butyl-4-fluoro-5-nitrophenol in Pharmaceutical Synthesis
Executive Summary
This application note details the strategic handling and transformation of 2-Tert-butyl-4-fluoro-5-nitrophenol (CAS 873055-44-8), a critical pharmacophore scaffold. This intermediate is pivotal in the synthesis of Ivacaftor (VX-770) , a breakthrough Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator.
The unique tris-substituted benzene ring—featuring a bulky tert-butyl group, an electron-withdrawing nitro group, and a metabolic-blocking fluorine atom—presents specific synthetic challenges. This guide provides a validated protocol for the chemo-selective reduction of the nitro moiety to the corresponding aniline, preserving the sensitive fluorine substituent and the steric integrity of the tert-butyl group.
Chemical Profile & Structural Logic
The efficacy of this intermediate stems from its dense functionalization. The tert-butyl group provides significant hydrophobic bulk, essential for occupying deep lipophilic pockets in the CFTR protein, while the fluorine atom enhances metabolic stability by blocking oxidative metabolism at the para-position relative to the amine.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 873055-44-8 |
| Molecular Formula | |
| Molecular Weight | 213.21 g/mol |
| Appearance | Yellow crystalline solid |
| Key Functionality | Precursor to 2-tert-butyl-5-amino-4-fluorophenol |
| Downstream API | Ivacaftor (VX-770) |
Synthetic Utility & Workflow
The primary utility of this compound is its conversion into 2-tert-butyl-5-amino-4-fluorophenol . This aminophenol is the nucleophilic partner required to couple with quinoline-3-carboxylic acid derivatives to form the final drug substance.
Critical Design Considerations:
-
Regiochemistry: The tert-butyl group directs electrophilic aromatic substitutions, but in this intermediate, the positions are already fixed. The challenge is maintaining this regiochemistry during reduction.
-
Chemo-selectivity: Standard hydrogenation conditions must be controlled to prevent hydrodefluorination (loss of the fluorine atom), which can occur under vigorous catalytic hydrogenation conditions.
-
Handling: As a nitrophenol, the compound acts as a weak acid and can form salts. It is also potentially energetic; thermal stability should be monitored.
Visual Workflow (Graphviz)
Caption: Synthetic pathway from protected carbonate precursor to the active amino-phenol nucleophile utilized in Ivacaftor synthesis.
Detailed Protocol: Chemo-Selective Nitro Reduction
This protocol utilizes Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate and Palladium on Carbon. This method is superior to direct
Materials Required[1][2][3][4][5][6][7][8][9]
-
Substrate: this compound (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)
-
Hydrogen Donor: Ammonium Formate (
) (3.0 - 5.0 eq) -
Solvent: Ethanol (Absolute) or Methanol
-
Equipment: Round-bottom flask, Reflux condenser, Nitrogen inlet, Celite® pad.
Step-by-Step Methodology
-
Preparation:
-
In a clean reaction vessel equipped with a magnetic stir bar, dissolve This compound (e.g., 5.0 g, 23.4 mmol) in Ethanol (50 mL, 10 volumes).
-
Ensure the solution is homogeneous. If the starting material was generated from the methyl carbonate precursor (via piperidine deprotection), ensure all piperidine is washed out, as amines can poison the Pd catalyst.
-
-
Catalyst Addition (Inert Atmosphere):
-
Purge the vessel with Nitrogen (
) for 5 minutes. -
Carefully add 10% Pd/C (0.5 g) to the solution. Caution: Dry Pd/C is pyrophoric. Use wet catalyst or add under inert blanket.
-
-
Reaction Initiation:
-
Add Ammonium Formate (4.4 g, ~70 mmol, 3 eq) in a single portion.
-
Attach the reflux condenser.
-
Heat the mixture to Reflux (approx. 78°C) .
-
-
Monitoring:
-
Vigorous evolution of
gas will be observed. -
Monitor reaction progress via HPLC or TLC (Eluent: 30% EtOAc in Hexanes).
-
Endpoint: The yellow starting material spot (
) should disappear, replaced by a lower spot (amine) which may darken upon exposure to air/light. -
Typical reaction time: 1 to 2 hours .
-
-
Work-up:
-
Isolation:
-
The residue is typically partitioned between Water and Ethyl Acetate.
-
Wash the organic layer with Brine, dry over
, and concentrate. -
Yield Expectation: 85–95% of 2-tert-butyl-5-amino-4-fluorophenol .
-
Storage: The product is oxidation-sensitive. Use immediately in the next coupling step or store under Nitrogen at -20°C.
-
Quality Control & Validation
To ensure the intermediate is suitable for API synthesis, the following parameters must be met.
| Test | Method | Acceptance Criteria | Note |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% Area | Critical to remove unreduced nitro impurities. |
| Identity | 1H-NMR (DMSO-d6) | Consistent Structure | Look for disappearance of NH protons from formate if present. |
| Defluorination | 19F-NMR | Single peak | Confirm no hydrodefluorinated by-products (loss of F). |
| Appearance | Visual | Off-white to grey solid | Darkening indicates oxidation of the amine. |
NMR Diagnostic Signals (DMSO-d6):
-
Starting Material (Nitro): Aromatic protons appear downfield due to the nitro group.
-
Product (Amine): Aromatic protons shift upfield. A broad singlet (2H) for
appears around 4.5–5.0 ppm. The tert-butyl group remains a singlet (~1.3 ppm, 9H).
Safety & Handling
-
Nitro Compounds: While stable, nitrophenols are energetic. Avoid heating dry solids to decomposition temperatures.
-
Palladium Catalyst: Spent catalyst is pyrophoric. Keep wet with water after filtration and dispose of in a designated waste container.
-
Phenolic Toxicity: Use gloves and eye protection. Phenols are corrosive to skin and eyes.
References
-
Hadida-Ruah, S., et al. (2006). Modulators of ATP-Binding Cassette Transporters. US Patent 7,495,103 B2.[2] Vertex Pharmaceuticals.[3][4] Link
- Primary source for the synthesis of the amino-phenol intermediate
-
Van Goor, F., et al. (2009). Rescue of CFTR function by VX-770 in vitro. Proceedings of the National Academy of Sciences (PNAS), 106(44), 18825-18830. Link
- Describes the biological context and discovery of Ivacaftor.
-
Ramadas, C., et al. (2016). An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.[5] WO Patent 2016075703A2. Link
- Provides alternative reduction protocols (Fe/NH4Cl) suitable for scale-up.
-
Organic Chemistry Portal. (n.d.). Catalytic Transfer Hydrogenation. Link
- Mechanistic background on the Ammonium Form
Sources
- 1. rsc.org [rsc.org]
- 2. US7495103B2 - Modulators of ATP-binding cassette transporters - Google Patents [patents.google.com]
- 3. US20110098311A1 - Compositions for treatment of cystic fibrosis and other chronic diseases - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
nucleophilic aromatic substitution protocols for 2-Tert-butyl-4-fluoro-5-nitrophenol
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Protocols for 2-Tert-butyl-4-fluoro-5-nitrophenol
This document provides detailed application notes and protocols for the nucleophilic aromatic substitution (SNAr) of this compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The guide delves into the mechanistic underpinnings of the reaction, provides validated experimental procedures, and offers insights into optimization and troubleshooting.
Introduction: Strategic Importance of SNAr in Synthesis
Nucleophilic aromatic substitution (SNAr) is a powerful and frequently employed transformation in medicinal chemistry and materials science.[1][2] It is the second most commonly used reaction in medicinal chemistry research, integral to the synthesis of numerous best-selling drugs.[3] The reaction facilitates the construction of complex aryl ethers, amines, and thioethers by displacing a leaving group on an aromatic ring that is activated by potent electron-withdrawing groups.[4][5]
The substrate, this compound, is an exemplary scaffold for SNAr reactions. Its reactivity is governed by a confluence of electronic and steric factors:
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent positioned para to the leaving group is essential. It activates the aromatic ring toward nucleophilic attack and provides critical resonance stabilization to the reaction intermediate.[6][7][8]
-
Fluoro Group (-F): Fluorine is the leaving group of choice for SNAr reactions. Despite the high strength of the C-F bond, its exceptional electronegativity renders the ipso-carbon highly electrophilic, accelerating the rate-determining nucleophilic attack. This results in a reactivity pattern of F > Cl > Br > I, which is the reverse of that seen in Sₙ2 reactions.[4][9]
-
Hydroxyl Group (-OH): The phenolic hydroxyl group significantly influences the reaction. Under the basic conditions typically employed, it deprotonates to form a phenoxide. This strongly electron-donating species further activates the ring system for nucleophilic attack.
-
Tert-butyl Group (-C(CH₃)₃): This bulky alkyl group introduces steric hindrance, which can modulate the approach of the nucleophile and influence the conformation of the final product.[10] While it is a weak electron-donating group, its primary role here is steric.[10][11]
The Addition-Elimination Mechanism: Core Principles
The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism . This pathway is fundamentally different from Sₙ1 or Sₙ2 reactions, which are not feasible for aryl halides due to the instability of aryl cations and the steric impossibility of a backside attack, respectively.[4][7]
-
Step 1 (Addition): A nucleophile attacks the electrophilic carbon atom bearing the fluorine leaving group. This initial attack is typically the slow, rate-determining step of the reaction.[12] The attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6][7]
-
Step 2 (Elimination): The aromaticity of the ring is restored through the expulsion of the fluoride leaving group, yielding the final substituted product.[12]
The stability of the Meisenheimer complex is paramount. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group. This delocalization is why electron-withdrawing groups in the ortho or para positions relative to the leaving group are essential for the reaction to proceed efficiently.[7][8][9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. m.youtube.com [m.youtube.com]
- 10. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Hydrogenation of 2-Tert-butyl-4-fluoro-5-nitrophenol
Introduction: The Strategic Importance of Substituted Aminophenols in Medicinal Chemistry
The selective reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical industry. The resulting aminophenol scaffolds are versatile intermediates, serving as pivotal building blocks in the synthesis of a wide range of therapeutic agents, from analgesics to more complex drug candidates.[1][2] Specifically, 5-amino-2-tert-butyl-4-fluorophenol, the product of the catalytic hydrogenation of 2-Tert-butyl-4-fluoro-5-nitrophenol, represents a key structural motif. The strategic placement of the bulky tert-butyl group, the electron-withdrawing fluorine atom, and the reactive amino and hydroxyl functionalities allows for multifaceted chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of advanced drug intermediates.[3][4]
This guide provides a comprehensive overview of the catalytic hydrogenation of this compound, delving into the underlying reaction mechanism, offering a detailed experimental protocol, and discussing critical parameters for process optimization and safety. The information presented herein is curated for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.
Reaction Mechanism: A Stepwise Reduction Pathway
The catalytic hydrogenation of a nitro group is a complex heterogeneous catalytic process that occurs on the surface of a metal catalyst. The generally accepted mechanism involves a series of stepwise reductions, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine product.[5][6]
The reaction commences with the adsorption of molecular hydrogen onto the active sites of the catalyst, where it dissociates into highly reactive atomic hydrogen. The aromatic nitro compound also adsorbs onto the catalyst surface, facilitating the sequential transfer of hydrogen atoms to the nitro group.[6]
Caption: Proposed reaction pathway for the catalytic hydrogenation of a substituted nitrophenol.
It is crucial to note that the hydroxylamine intermediate can sometimes accumulate during the reaction.[6] This is a critical consideration from a safety and purity perspective, as arylhydroxylamines can be thermally unstable and may lead to the formation of colored impurities through condensation reactions.[6] Careful monitoring of the reaction progress is therefore essential to ensure complete conversion to the desired aminophenol.
Detailed Experimental Protocol
This protocol provides a representative procedure for the catalytic hydrogenation of this compound on a laboratory scale. Optimization of parameters such as catalyst loading, hydrogen pressure, temperature, and reaction time may be necessary to achieve the desired outcome for specific applications.
Materials and Reagents:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C, wet)[7]
-
Ethyl acetate or Methanol (ACS grade or higher)
-
Nitrogen (high purity)
-
Hydrogen (high purity)
-
Celite® or a similar filter aid
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Parr hydrogenator or a similar high-pressure reaction vessel equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves.[8]
-
Three-necked round-bottom flask
-
Gas inlet adapter with a stopcock and balloon for atmospheric pressure hydrogenation (alternative setup)[9]
-
Vacuum/nitrogen manifold
-
Büchner funnel and filter flask
-
Rotary evaporator
Experimental Workflow:
Caption: Step-by-step experimental workflow for catalytic hydrogenation.
Procedure:
-
Catalyst Handling and Charging: In a well-ventilated fume hood, carefully add the desired amount of wet 5% or 10% Palladium on Carbon (typically 5-10 mol% of the substrate) to the high-pressure reaction vessel.[10] Immediately add the chosen solvent (e.g., ethyl acetate or methanol, approximately 10-20 mL per gram of substrate). Expert Insight: Keeping the catalyst wet with solvent at all times is a critical safety measure to prevent ignition, as dry Pd/C can be pyrophoric.[11][12]
-
Inerting the System: Seal the reaction vessel and connect it to a vacuum/nitrogen manifold. Evacuate the vessel and backfill with nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.[8][11]
-
Substrate Addition: Under a positive pressure of nitrogen, add a solution of this compound in the reaction solvent to the vessel via a cannula or a dropping funnel.
-
Hydrogenation: Once the substrate is added, purge the system with hydrogen by evacuating the nitrogen and backfilling with hydrogen. Repeat this two to three times.[9] Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm or 15-60 psi for laboratory scale).[10][13] Begin vigorous stirring and maintain the reaction at room temperature or slightly elevated temperature (e.g., 30-40 °C) if required.[10]
-
Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen (pressure drop in the system) and by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take an aliquot, carefully vent the hydrogen, purge the system with nitrogen, and then withdraw a sample.[9]
-
Catalyst Filtration: Upon completion of the reaction, vent the excess hydrogen and purge the vessel thoroughly with nitrogen.[8] Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent. Safety Note: The filtered catalyst remains highly reactive and should be quenched by slowly adding it to a large volume of water. Do not allow the filter cake to dry in the air.[9][12]
-
Work-up and Purification: Combine the filtrate and washes. The crude product can be purified by various methods. A common approach is to wash the organic solution with brine, dry it over anhydrous sodium sulfate, and then concentrate it under reduced pressure using a rotary evaporator.[10] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel.
-
Product Isolation: The purified 5-amino-2-tert-butyl-4-fluorophenol is typically obtained as a solid. Dry the product under vacuum to a constant weight. Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, MS, and melting point).
Process Optimization and Troubleshooting
The efficiency and selectivity of the catalytic hydrogenation can be influenced by several factors. A systematic approach to optimization is recommended.
| Parameter | General Guidance & Rationale | Potential Issues & Troubleshooting |
| Catalyst Selection | Pd/C is a highly effective and commonly used catalyst for nitro group reduction.[7] Raney Nickel can be an alternative, especially if dehalogenation is a concern, though it may require more forcing conditions.[7] Platinum-based catalysts are also effective but can sometimes be less selective.[14] | Incomplete reaction: Increase catalyst loading or try a more active catalyst. Dehalogenation (loss of fluorine): Use a less active catalyst (e.g., Raney Nickel), lower the reaction temperature and pressure, or add a catalyst poison in trace amounts. |
| Solvent Choice | Protic solvents like ethanol and methanol are often excellent choices as they can facilitate proton transfer.[15][16] Aprotic solvents such as ethyl acetate and THF are also widely used and can simplify work-up.[10][17] The choice of solvent can influence reaction rate and selectivity.[18] | Poor substrate solubility: Select a solvent in which the starting material is more soluble. Side reactions: A change in solvent polarity can sometimes suppress unwanted side reactions.[15] |
| Hydrogen Pressure | Higher pressure generally increases the reaction rate by increasing the concentration of dissolved hydrogen. Typical lab-scale pressures range from atmospheric (balloon) to 60 psi.[13] | Slow reaction at atmospheric pressure: Increase the pressure using a Parr apparatus. Safety concerns with high pressure: Ensure all equipment is appropriately rated for the intended pressure.[11] |
| Temperature | Most nitro group hydrogenations proceed readily at room temperature. Gentle heating (30-50 °C) can accelerate the reaction if it is sluggish.[19] | Runaway reaction: Hydrogenations are exothermic. For larger scale reactions, efficient cooling is necessary to control the temperature.[11] Increased side products: Higher temperatures can sometimes lead to reduced selectivity. |
Safety Protocols: A Paramount Consideration
Catalytic hydrogenation involves significant hazards that must be managed through careful planning and execution.[12]
-
Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.[11] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[12][13]
-
Pyrophoric Catalysts: Palladium on carbon and Raney Nickel can be pyrophoric, especially after use and when dry.[9] Always handle the catalyst in a wet state and ensure it is properly quenched after filtration.[11]
-
High-Pressure Equipment: High-pressure reactors must be regularly inspected and operated within their specified pressure and temperature limits.[8] A blast shield should be used when operating glass high-pressure vessels.[13]
-
Inert Atmosphere: Thoroughly purging the reaction system with an inert gas like nitrogen before introducing hydrogen is critical to prevent the formation of an explosive mixture.[8][11]
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory when performing this reaction.
By adhering to these guidelines and protocols, researchers can safely and efficiently perform the catalytic hydrogenation of this compound to obtain the valuable aminophenol intermediate for applications in drug discovery and development.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Proposed mechanism for the catalytic hydrogenation of nitrophenol mediated by a CuO nanoparticle catalyst - ResearchGate. (n.d.).
- Nitro Reduction - Common Conditions. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing). (n.d.).
- Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity - ACS Publications. (2025, June 18).
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing. (2016, February 17).
- EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents. (n.d.).
- Reduction of nitro compounds - Wikipedia. (n.d.).
- Hydrogenation SOP. (n.d.).
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8).
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (2024, September 13).
- Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem. (n.d.).
- 4-Aminophenol: Applications and Toxicology - ChemicalBook. (2023, July 14).
- Hydrogenation Reactions - safety.pitt.edu. (2012, March 6).
- US4870209A - Process for purifying crude 4-aminophenol - Google Patents. (n.d.).
- Using Graphene Encapsulated Ni and Pd Catalysts with Solvent Effect to Achieve Highly Chemo-Selective Hydrogenation of 4-Nitrostyrene to Different Products - ChemRxiv. (n.d.).
- Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. (n.d.).
- US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents. (n.d.).
- The Chemical Synthesis Backbone: 4-Aminophenol in Action. (2026, January 29).
- Process for the purification of p-aminophenol - European Patent Office - EP 0041837 A1 - Googleapis.com. (n.d.).
- Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst using unbiased electrochemical cells | ChemRxiv. (n.d.).
- Demonstrating the Electron–Proton-Transfer Mechanism of Aqueous Phase 4-Nitrophenol Hydrogenation Using Unbiased Electrochemical Cells | ACS Catalysis. (2022, November 28).
- Aminophenol – Knowledge and References - Taylor & Francis. (n.d.).
- Para Aminophenol Market Size, Share | Industry Report. (n.d.).
- Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - Frontiers. (2019, August 27).
- Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC. (2023, April 17).
- CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol - Google Patents. (n.d.).
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23).
- Application Notes & Protocols: Catalytic Hydrogenation of Substituted Nitrobenzoates - Benchchem. (n.d.).
- US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents. (n.d.).
- Synthesis of 2-chloro-4-fluoro-5-nitrophenol - PrepChem.com. (n.d.).
- Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol - Technical Disclosure Commons. (2025, January 23).
- Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst - ResearchGate. (n.d.).
- The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap. (2020, September 8).
- 2-fluoro-4-nitrobenzoato de terc-butilo - Chem-Impex. (n.d.).
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Application Notes and Protocols: 2-Tert-butyl-4-fluoro-5-nitrophenol in Agrochemical Synthesis
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Importance of 2-Tert-butyl-4-fluoro-5-nitrophenol
This compound is a key substituted phenol derivative that serves as a critical building block in the synthesis of a variety of agrochemicals. Its unique structural features—a bulky tert-butyl group providing steric hindrance, a fluorine atom influencing electronic properties and metabolic stability, and a reactive nitro group—make it a versatile intermediate for creating complex and effective active ingredients. This application note provides a comprehensive guide to the synthesis of this compound and its subsequent elaboration into valuable agrochemical precursors, with a focus on intermediates for herbicides like flufenacet. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to facilitate their adaptation and optimization in a research and development setting.
Core Synthesis Pathway: From Precursor to Key Intermediate
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall workflow involves the tert-butylation of 4-fluorophenol, followed by a regioselective nitration.
step-by-step synthesis protocol for 2-Tert-butyl-4-fluoro-5-nitrophenol derivatives
This Application Note is designed for research chemists and process development scientists. It details the synthesis, purification, and validation of 2-Tert-butyl-4-fluoro-5-nitrophenol , a specialized intermediate often utilized in the development of agrochemicals (e.g., diphenyl ether herbicides) and pharmaceutical kinase inhibitors.
Controlling Regioselectivity in Sterically Crowded Aromatic Systems
Abstract & Strategic Overview
The synthesis of This compound presents a classic challenge in electrophilic aromatic substitution: managing the conflict between electronic directing effects and steric hindrance.
-
The Challenge: The hydroxyl group (C1) strongly directs electrophiles to the ortho (C6) position. However, the target requires nitration at the C5 position.
-
The Solution: The C5 position is electronically activated by the para-directing tert-butyl group (at C2) and the ortho-directing fluorine atom (at C4). By carefully modulating the nitration conditions, one can access the C5-nitro isomer, though it competes with the kinetically favored C6-nitro isomer.
This protocol outlines a two-step synthesis starting from 4-fluorophenol, emphasizing the chromatographic separation required to isolate the specific 5-nitro regioisomer.
Chemical Strategy & Pathway[1][2][3][4][5][6][7][8]
The synthesis proceeds via Friedel-Crafts alkylation followed by nitration.[1] The critical step is the nitration, where regioselectivity must be monitored.[2]
Figure 1: Synthetic pathway illustrating the divergence at the nitration step. The 5-nitro isomer is the target, while the 6-nitro isomer is the primary impurity.
Experimental Protocols
Phase 1: Synthesis of 2-Tert-butyl-4-fluorophenol
Objective: Introduce the bulky tert-butyl group ortho to the phenol.
Reagents:
-
4-Fluorophenol (1.0 eq)
-
tert-Butanol (1.5 eq) or Isobutylene gas
-
Sulfuric Acid (98%, catalytic to stoichiometric)
-
Solvent: Dichloromethane (DCM) or Toluene
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and addition funnel. Purge with nitrogen.
-
Dissolution: Dissolve 4-fluorophenol (11.2 g, 100 mmol) in DCM (100 mL).
-
Acidification: Cool to 0°C. Add conc. H2SO4 (5.0 mL) dropwise.
-
Alkylation: Add tert-butanol (14.3 mL, 150 mmol) dropwise over 30 minutes. Note: If using isobutylene, bubble the gas slowly into the solution.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Quench with ice water (100 mL). Separate layers. Wash organic layer with Sat. NaHCO3 (2 x 50 mL) and Brine. Dry over MgSO4.[3]
-
Purification: Concentrate in vacuo. The crude oil is often sufficiently pure (>90%). If needed, purify via silica gel flash chromatography (0-5% EtOAc in Hexane).
Yield Expectation: 75–85% as a clear to pale yellow oil/solid.
Phase 2: Nitration to this compound
Objective: Introduce the nitro group at C5. Critical Control: Temperature must be kept low to prevent dinitration or de-alkylation.
Reagents:
-
2-Tert-butyl-4-fluorophenol (from Phase 1)
-
Nitric Acid (65-70%)
-
Acetic Acid (Glacial)
-
Urea (to scavenge nitrous acid)
Protocol:
-
Preparation: Dissolve 2-tert-butyl-4-fluorophenol (16.8 g, 100 mmol) in Glacial Acetic Acid (60 mL). Add Urea (0.5 g). Cool to 0–5°C.[4]
-
Nitration: Prepare a solution of HNO3 (7.0 mL, ~110 mmol) in Acetic Acid (20 mL). Add this solution dropwise to the phenol mixture over 45 minutes, maintaining internal temp <10°C.
-
Stirring: Stir at 5–10°C for 2 hours.
-
Quenching: Pour the reaction mixture into crushed ice (300 g). The product usually precipitates as a yellow solid or oil.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water, then carefully with Sat. NaHCO3 (to remove acetic acid), and finally Brine.
-
Isomer Separation (Crucial Step):
-
The crude contains both the 6-nitro (ortho to OH) and 5-nitro (target) isomers.
-
Method: Silica Gel Column Chromatography.
-
Eluent: Gradient of Hexane:DCM (starts 100:0
50:50). The isomers typically have distinct Rf values due to the hydrogen bonding of the 6-nitro group with the phenol OH (intramolecular H-bond), making it less polar and eluting first. -
Fraction Collection: Collect the second major spot (more polar) if the 6-nitro elutes first (common in non-polar solvents). Verify fractions by NMR.
-
Yield Expectation: 30–45% (isolated 5-nitro isomer).
Data Summary & Validation
NMR Diagnostic Criteria
Distinguishing the 5-nitro target from the 6-nitro impurity is critical.
| Feature | Target: 5-Nitro Isomer | Impurity: 6-Nitro Isomer |
| Structure | H at C3 and C6 (Para relationship) | H at C3 and C5 (Meta relationship) |
| 1H NMR Coupling | Singlets or very small coupling ( | Doublets ( |
| Shift (Ar-H) | Protons are magnetically distinct. | Protons show meta-coupling. |
| TLC (Hex/DCM) | Lower Rf (More polar, intermolecular H-bonds) | Higher Rf (Less polar, intramolecular H-bond) |
Physical Properties[5]
-
Appearance: Yellow crystalline solid.
-
Melting Point: Distinct from starting material (typically 60–80°C range, verify with DSC).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield of 5-Nitro | OH directing effect dominates to C6. | Switch solvent to Acetic Anhydride (forms Acetyl Nitrate in situ) which can alter regioselectivity. |
| De-tert-butylation | Acid strength too high or Temp too high. | Keep T < 10°C. Reduce H2SO4 if used in nitration. |
| Dinitration | Excess HNO3 or poor heat removal. | Use exactly 1.05 eq of HNO3. Add reagent slower. |
Safety & Compliance
-
Nitration Hazards: Nitration of phenols is highly exothermic. Runaway reactions can lead to explosions. Always maintain cooling and add acid slowly.
-
Nitro Compounds: Potentially explosive if dried completely or heated. Handle small quantities first.
-
Chemical Hygiene: 4-Fluorophenol and its nitro derivatives are toxic and skin irritants. Use full PPE (gloves, goggles, fume hood).
References
-
BenchChem. Synthesis routes of 2-Tert-butyl-4-fluorophenol. (Provides conditions for the precursor synthesis).
-
PrepChem. Synthesis of 2-chloro-4-fluoro-5-nitrophenol. (Analogous chemistry for the chloro-derivative used as a template for conditions).
-
Google Patents. Method for preparing 2-fluoro-4-nitrophenol (CN1850778A). (Background on nitration of fluorophenols).
-
Technical Disclosure Commons. Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol.[5][6] (Demonstrates nitration patterns in similar tert-butyl phenols).
Sources
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- 2. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]
- 6. tdcommons.org [tdcommons.org]
handling precautions for 2-Tert-butyl-4-fluoro-5-nitrophenol in the lab
Application Note: Technical Handling Guide for 2-Tert-butyl-4-fluoro-5-nitrophenol
Part 1: Executive Summary & Chemical Profile
This compound (CAS: 873055-44-8) is a critical intermediate in the synthesis of Ivacaftor (VX-770) , a potentiator used in the treatment of Cystic Fibrosis. As a multi-functionalized aromatic building block, it combines the acidity of a phenol, the electron-withdrawing nature of a nitro group, and the lipophilicity of a tert-butyl group.
Handling this compound requires a nuanced understanding of its reactivity—specifically the potential for nucleophilic aromatic substitution (SNAr) at the fluorine position and the thermal sensitivity inherent to nitro-aromatics.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 873055-44-8 |
| Formula | C₁₀H₁₂FNO₃ |
| Molecular Weight | 213.21 g/mol |
| Physical State | Crystalline Solid (typically yellow to orange) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Poorly soluble in water (neutral pH). |
| Acidity (pKa) | ~7.0–8.0 (Estimated; enhanced acidity due to p-nitro group) |
| Key Application | Precursor to 2-tert-butyl-5-amino-4-fluorophenol (Ivacaftor intermediate) |
Part 2: Safety Assessment & Engineering Controls
Hazard Classification (GHS)
Based on Structure-Activity Relationships (SAR) of analogous nitrophenols and fluorophenols.
-
Acute Toxicity (Oral/Inhalation): Category 4. Nitrophenols can interfere with oxygen transport (methemoglobinemia) if absorbed in significant quantities.
-
Skin/Eye Irritation: Category 2/2A. Phenolic protons are corrosive/irritating to mucous membranes.
-
Specific Target Organ Toxicity: Potential for liver/kidney toxicity upon repeated exposure.
-
Thermal Hazard: Nitro-compounds possess high energy potential. While mono-nitro compounds are generally stable, they should never be subjected to dry heat >150°C without DSC (Differential Scanning Calorimetry) validation.
Engineering Controls
-
Primary Containment: All weighing and open handling must occur within a certified chemical fume hood operating at face velocity >0.5 m/s.
-
Static Control: The tert-butyl group increases lipophilicity and static retention in the solid state. Use anti-static weighing boats and grounded spatulas to prevent powder scattering.
-
Glove Selection:
-
Recommended: Nitrile (Double gloving recommended for solution handling).
-
Rationale: Nitrophenols can stain skin yellow and absorb rapidly. Nitrile provides excellent permeation resistance against the solid and common solvents (DCM) used with this compound.
-
Part 3: Detailed Handling Protocols
Protocol A: Solubilization & Transfer
Context: Preparing the reagent for SNAr or Reduction reactions.
-
Solvent Choice:
-
Dichloromethane (DCM): Excellent solubility; standard for patent-cited synthesis routes.
-
DMSO/DMF: Use for high-temperature SNAr reactions, but be aware of the "runaway" potential of nitro-compounds in hot polar aprotic solvents.
-
-
Procedure:
-
Weigh the solid into a tared flask inside the hood.
-
Add solvent slowly down the side of the flask to minimize dust lofting.
-
Note: The solution will likely be yellow.[1] If base (e.g., TEA, NaOH) is added, the color will deepen to intense orange/red due to the formation of the nitrophenolate anion.
-
Protocol B: Reaction Workup (The "Phenol Switch")
Scientific Insight: This compound is a "switchable" species. It is lipophilic in acid/neutral conditions but highly water-soluble in base. This property is exploited for purification without chromatography.
Step-by-Step Extraction Strategy:
-
Basification: After reaction completion, treat the organic mixture with 1N NaOH .
-
Separation: Wash the aqueous layer with DCM to remove non-acidic byproducts.
-
Acidification: Slowly add 1N HCl to the aqueous layer while stirring.
-
Extraction: Extract the now-neutral product back into DCM or EtOAc.
Protocol C: Reduction to Aniline (Ivacaftor Route)
Context: Converting the nitro group to an amine (2-tert-butyl-5-amino-4-fluorophenol).
-
Catalyst: Pd/C (5-10% loading).
-
Hydrogen Source: Ammonium Formate (transfer hydrogenation) or H₂ gas.
-
Critical Precaution:
-
Fluorine Stability: The ortho-nitro group activates the fluorine. During reduction, ensure conditions are mild (refluxing EtOH is standard) to prevent defluorination (hydrodehalogenation), which is a common side reaction in fluoronitro aromatics.
-
Filtration: When filtering the Pd/C catalyst, keep the filter cake wet. Dry Pd/C with adsorbed nitro-intermediates can be pyrophoric.
-
Part 4: Visualizations
Figure 1: Handling & Purification Workflow
This diagram illustrates the logic of using the compound's acidity for purification.[4]
Caption: Purification logic relying on the pH-dependent solubility switch of the nitrophenol moiety.
Figure 2: Emergency Response Decision Tree
Immediate actions for spills or exposure.
Caption: Decision matrix for containment and first aid. Note the colorimetric indicator (NaOH) for cleaning verification.
Part 5: References
-
Hadida Ruah, S. et al. (2014). "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator."[5] Journal of Medicinal Chemistry, 57(23), 9776–9795.
-
Hurter, P. et al. (2012).[6][7] "Modulators of ATP-binding cassette transporters." U.S. Patent 8,629,162. Washington, DC: U.S. Patent and Trademark Office.
-
Matrix Scientific. (n.d.). "Product Entry: this compound (CAS 873055-44-8)." Chemical Catalog.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Nitrophenol Derivatives." PubChem.
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- 4. CN106045861A - Method and system for continuously producing 5-fluoro-2-nitrophenol - Google Patents [patents.google.com]
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- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Tert-butyl-4-fluoro-5-nitrophenol
Abstract
This document provides a comprehensive technical guide for the laboratory synthesis and subsequent process scale-up for the production of 2-tert-butyl-4-fluoro-5-nitrophenol, a key intermediate in the development of pharmaceuticals and specialty chemicals. Moving beyond a simple recitation of steps, this guide elucidates the critical chemical principles, safety considerations, and process parameters that govern a successful and safe scale-up. It is intended for an audience of research scientists and chemical development professionals, offering field-proven insights into managing the unique challenges posed by electrophilic aromatic nitration on a larger scale. Protocols for both bench-scale synthesis and pilot-scale production are detailed, alongside a discussion of modern continuous flow technologies as a superior alternative for enhancing safety and efficiency.
Introduction and Scientific Background
This compound is a substituted nitrophenol derivative whose structural complexity makes it a valuable building block in organic synthesis. The strategic placement of the nitro, fluoro, tert-butyl, and hydroxyl groups provides multiple points for further functionalization, rendering it a crucial intermediate for various target molecules.
The synthesis involves the electrophilic aromatic substitution (nitration) of 2-tert-butyl-4-fluorophenol. The regioselectivity of this reaction is governed by the combined electronic and steric effects of the substituents on the phenol ring. The hydroxyl (-OH) and tert-butyl groups are activating and ortho-, para-directing, while the fluorine (-F) atom is deactivating via induction but also ortho-, para-directing through resonance.[1] The bulky tert-butyl group at the C2 position sterically hinders the adjacent C3 position, and the strongly activating hydroxyl group primarily directs the incoming electrophile. The desired C5 substitution is achieved due to the directing influence of the hydroxyl and fluoro groups, leading to the target molecule.
The primary challenge in scaling up this synthesis lies in the inherent hazards of nitration reactions. These reactions are highly exothermic and can lead to thermal runaway if not meticulously controlled.[2][3][4] Therefore, a thorough understanding of the reaction kinetics, thermodynamics, and heat transfer principles is paramount for a safe transition from laboratory to production scale.
Reaction Mechanism: Electrophilic Aromatic Substitution
The core transformation is the reaction of the phenol with a nitronium ion (NO₂⁺), a potent electrophile. The nitronium ion is typically generated in situ from concentrated nitric acid and a stronger acid catalyst, most commonly sulfuric acid.
Mechanism Workflow
Caption: Mechanism of electrophilic aromatic nitration of a substituted phenol.
Laboratory-Scale Synthesis Protocol (10g Scale)
This protocol serves as a validated baseline for process development and optimization prior to scale-up.
Materials and Equipment
| Reagent/Material | Grade | Quantity | Supplier |
| 2-tert-butyl-4-fluorophenol | ≥98% | 10.0 g (59.4 mmol) | Standard Supplier |
| Glacial Acetic Acid | ACS Grade | 100 mL | Standard Supplier |
| Sulfuric Acid (98%) | ACS Grade | 20 mL | Standard Supplier |
| Nitric Acid (69-71%) | ACS Grade | 5.0 mL (~79 mmol) | Standard Supplier |
| Crushed Ice/Deionized Water | - | 500 g / 500 mL | - |
| Sodium Bicarbonate (Sat. Sol.) | ACS Grade | As needed | - |
| Ethanol / Water | Reagent Grade | As needed for recrystallization | - |
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, thermometer, 50 mL dropping funnel, ice-water bath, Büchner funnel, vacuum flask, rotary evaporator.
Step-by-Step Procedure
-
Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, cautiously and slowly add 20 mL of concentrated sulfuric acid to 5.0 mL of concentrated nitric acid. Stir gently to mix. Causality: This pre-mixing generates the nitronium ion electrophile in a controlled manner before its introduction to the organic substrate. Pre-cooling is essential as this acid mixing is exothermic.
-
Reaction Setup: Charge the 250 mL three-neck flask with 10.0 g of 2-tert-butyl-4-fluorophenol and 100 mL of glacial acetic acid. Stir until all solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Nitrating Agent: Using the dropping funnel, add the cold nitrating mixture dropwise to the phenol solution over a period of 30-45 minutes. Crucial Control Point: The rate of addition must be strictly controlled to maintain the internal temperature below 10 °C. A rapid temperature increase signifies a potential runaway reaction and will lead to the formation of oxidized byproducts and dinitrated species.[5]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching: Slowly pour the reaction mixture into a 1 L beaker containing 500 g of crushed ice and 500 mL of water with vigorous stirring. A yellow solid should precipitate. Causality: Quenching on ice water immediately stops the reaction by diluting the acid and lowering the temperature, and it precipitates the water-insoluble organic product.[6]
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper (typically 3-4 washes). This removes residual mineral acids.[6]
-
Neutralization Wash (Optional but Recommended): Resuspend the crude solid in water and add saturated sodium bicarbonate solution dropwise until effervescence ceases. This step neutralizes and removes any highly acidic phenolic byproducts. Filter again and wash with water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound as a yellow crystalline solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 40-50 °C. Characterize by ¹H NMR, ¹³C NMR, and melting point to confirm identity and purity.
Scale-Up Procedures and Critical Considerations
Transitioning from a 10-gram lab synthesis to a multi-kilogram pilot or production scale introduces significant challenges related to safety, heat transfer, and mass transfer. Direct translation of the lab protocol is not feasible and is highly dangerous.
The Paramount Importance of Safety in Nitration Scale-Up
Nitration reactions are classified as high-hazard processes. A comprehensive Hazard and Operability (HAZOP) study and thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) are mandatory before any scale-up is attempted.[7]
-
Thermal Runaway: The reaction is highly exothermic. The heat generated per unit volume increases with scale, while the surface area available for cooling does not increase proportionally. This mismatch can lead to a rapid, uncontrolled temperature and pressure increase, resulting in reaction runaway or explosion.[2][4][8]
-
Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive.[8] The reaction can also produce toxic nitrogen oxide (NOx) gases, requiring a closed system and appropriate off-gas scrubbing.
-
Product Stability: Many nitroaromatic compounds are thermally unstable and can decompose energetically at elevated temperatures.[2][3] The thermal stability of the final product and any intermediates must be determined.
Key Parameter Adjustments for Scale-Up
The following table summarizes the critical adjustments required when moving from lab to pilot scale.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1-5 kg) | Rationale for Change |
| Reactor | Round-bottom flask | Jacketed, glass-lined, baffled reactor | Provides precise temperature control via heat transfer fluid and ensures efficient mixing with mechanical agitation. |
| Temperature Control | Ice-water bath | External chiller/heater unit | Offers robust, automated, and reliable control of the reaction exotherm. Essential for safety. |
| Reagent Addition | Dropping funnel (manual) | Calibrated dosing pump | Ensures a slow, consistent, and reproducible addition rate, which is the primary method of controlling heat generation. |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer (e.g., pitched-blade turbine) with baffles | Guarantees homogeneity, prevents localized "hot spots" of high reactant concentration, and improves heat transfer to the reactor wall. |
| Quenching | Pouring into beaker of ice | Reverse addition: Pumping the reaction mass into a separate, agitated quench vessel containing ice water. | Safer and more controllable on a large scale. Avoids adding water to a large volume of concentrated acid. |
| Work-Up | Filtration, manual washing | Centrifugation, automated wash cycles | Efficiently handles large volumes of solids and liquids. |
Pilot-Scale Production Protocol (1 kg Scale)
-
Reactor Preparation: Ensure the jacketed reactor system is clean, dry, and inerted with nitrogen. Start the agitator at a moderate speed.
-
Charging: Charge the reactor with 1.0 kg of 2-tert-butyl-4-fluorophenol and 10 L of glacial acetic acid.
-
Cooling: Cool the reactor contents to 0-5 °C by circulating coolant through the reactor jacket.
-
Controlled Addition: Prepare the nitrating mixture (2.0 L H₂SO₄, 0.5 L HNO₃) in a suitable, cooled addition vessel. Begin pumping the nitrating mixture into the reactor at a pre-determined, slow rate. Crucial Control Point: The addition rate must be linked to the internal temperature. An automated control loop should be programmed to stop the addition if the temperature exceeds a set limit (e.g., 10 °C).
-
Monitoring and Hold: After addition is complete (typically over 3-5 hours), hold the batch at 0-5 °C for an additional 1-2 hours, monitoring by in-process sampling and HPLC analysis.
-
Transfer/Quench: In a separate, larger, agitated quench vessel containing 50 kg of ice and 50 L of water, begin to slowly transfer the completed reaction mixture from the primary reactor. Maintain a temperature below 20 °C in the quench vessel throughout the transfer.
-
Isolation and Purification: Isolate the precipitated solid using a centrifuge. Wash the product cake with cold water until the mother liquor runs neutral. Further purification is achieved by recrystallization in a dedicated crystallizer vessel.
Modern Alternative: Continuous Flow Processing
For hazardous reactions like nitration, continuous flow chemistry offers a paradigm shift in safety and efficiency.[3][9] Instead of large batch reactors, reagents are pumped through small-diameter tubes or microreactors where they mix and react.
Process Scale-Up Workflow: Batch vs. Continuous Flow
Caption: Comparison of scaling-up batch versus continuous flow processes.
Key Advantages of Continuous Flow for Nitration:
-
Superior Heat Transfer: The extremely high surface-area-to-volume ratio of microreactors allows for near-instantaneous removal of the heat of reaction, virtually eliminating the risk of thermal runaway.[4]
-
Enhanced Safety: The volume of hazardous reacting material at any given moment is minuscule, dramatically reducing the consequence of any potential incident.
-
Precise Control: Residence time, temperature, and stoichiometry can be controlled with unparalleled precision, often leading to higher yields and selectivities with fewer byproducts.[3]
-
Seamless Scale-Up: Production is increased not by using larger, more dangerous reactors, but by running the process for a longer duration or by "numbering-up" – running multiple reactors in parallel.[2]
Conclusion
The synthesis of this compound is a valuable but hazardous chemical transformation. While a robust and controllable process can be achieved in traditional batch reactors, it requires stringent adherence to safety protocols, a deep understanding of thermal hazards, and careful control over process parameters, particularly heat and mass transfer. For organizations seeking to develop a safer, more efficient, and scalable manufacturing process for this or similar nitroaromatic compounds, the adoption of continuous flow technology is strongly recommended as a superior, modern engineering solution.
References
-
Quora. (2019). What is the mechanism of nitrosation of phenol?Link
-
Chemistry Stack Exchange. (2024). Phenol reaction with nitration mixture.Link
- Zeb, A., et al. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Journal of Scientific and Industrial Research.
-
Khan Academy. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry.Link
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols...Link
-
Save My Exams. (2024). Reactions of Phenol - A Level Chemistry Revision Notes.Link
-
Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters.Link
-
Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.Link
-
Xing, D., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds... RSC Publishing. Link
-
YouTube. (2024). Nitration reaction safety.Link
-
Benchchem. (n.d.). Synthesis routes of 2-Tert-butyl-4-fluorophenol.Link
-
Google Patents. (n.d.). US3848002A - Process for the production of p-nitrophenols.Link
-
Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing.Link
-
Justia Patents. (1989). Continuous direct preparation of nitrophenols.Link
-
Google Patents. (n.d.). US3510527A - Preparation of p-nitrophenols.Link
-
National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.Link
-
PMC - NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions.Link
-
ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.Link
-
ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline...Link
-
Corning. (2022). Results: Visible effect on the reaction: Nitration of phenol in flow.Link
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 3. vapourtec.com [vapourtec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. corning.com [corning.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Tert-butyl-4-fluoro-5-nitrophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Tert-butyl-4-fluoro-5-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. We will delve into the causality behind experimental choices, providing a framework for logical problem-solving and optimization.
Reaction Overview: The Challenge of Regioselectivity
The synthesis of this compound involves the electrophilic aromatic substitution (EAS) of the starting material, 2-Tert-butyl-4-fluorophenol. The primary challenge is not the nitration itself, but controlling the position of the incoming nitro group (regioselectivity).
The aromatic ring has three directing groups:
-
-OH (Hydroxyl): A strongly activating, ortho-, para- directing group.
-
-C(CH₃)₃ (Tert-butyl): A moderately activating, ortho-, para- directing group. Its significant steric bulk heavily influences reactivity at adjacent positions.
-
-F (Fluoro): A deactivating, ortho-, para- directing group.
The interplay of these electronic and steric effects makes achieving high yields of the desired 5-nitro isomer a significant challenge. The hydroxyl group strongly activates the C6 position, while the tert-butyl and fluoro groups direct towards the C3 and C5 positions. Achieving nitration at C5 requires navigating the steric hindrance of the adjacent tert-butyl group and overcoming the strong activating influence of the hydroxyl group on other positions.
Caption: General mechanism for electrophilic aromatic nitration.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes and how can I fix it?
A1: Low yield is the most common issue and can stem from several factors: incomplete reaction, formation of unwanted isomers, or product degradation.
-
Cause 1: Incomplete Reaction. The steric hindrance from the tert-butyl group can slow the reaction rate significantly.
-
Solution:
-
Increase Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is consumed.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to byproduct formation. A careful, systematic increase in temperature (e.g., from 0°C to 10°C, then to room temperature) should be explored while monitoring purity.
-
-
-
Cause 2: Poor Regioselectivity. The formation of multiple isomers (e.g., 3-nitro and 6-nitro) is a major reason for low yields of the desired 5-nitro product. The electronic activation at the C6 position by the hydroxyl group is strong.
-
Solution:
-
Choice of Nitrating Agent: Standard mixed acid (HNO₃/H₂SO₄) is highly reactive and often unselective.[1] Consider milder or sterically bulkier reagents that can favor the less-hindered positions or operate under different mechanisms.[2]
-
Solvent Effects: The solvent can influence the reactivity and selectivity of the nitrating species. Aprotic solvents like dichloromethane or tetrahydrofuran (THF) can offer better selectivity compared to highly polar, protic environments.[2]
-
-
-
Cause 3: Product Degradation/Oxidation. Phenols are sensitive to oxidation, especially under harsh acidic and nitrating conditions, leading to the formation of tar-like byproducts.[3]
-
Solution:
-
Strict Temperature Control: Perform the addition of the nitrating agent at low temperatures (e.g., -10°C to 0°C) to manage the exothermicity of the reaction.[4]
-
Use Milder Reagents: Avoid aggressive reagents like fuming nitric acid. Reagents like sodium nitrate with an acid catalyst or tert-butyl nitrite can provide the nitro group under much milder conditions, minimizing oxidative side reactions.[2][5]
-
-
Caption: Logic flowchart for troubleshooting low reaction yields.
Q2: I'm getting a mixture of isomers that are difficult to separate. How can I improve selectivity for the 5-nitro product?
A2: This is the central challenge. Improving regioselectivity requires fine-tuning the reaction conditions to favor nitration at the C5 position.
-
Cause: The C6 position is electronically activated by the powerful -OH ortho-directing effect. The C5 position is sterically hindered by the adjacent tert-butyl group.
-
Solution Strategy:
-
Utilize Milder Nitrating Systems: Highly reactive electrophiles, like the nitronium ion (NO₂⁺) from mixed acid, are less selective. Milder reagents can better discriminate between the available positions.[5] Systems like NaNO₃ in the presence of an acid source (e.g., Mg(HSO₄)₂) generate the nitrating agent in situ under heterogeneous conditions, which can improve selectivity.[5][6]
-
Solvent Choice: The choice of solvent can dramatically alter selectivity. A study on the chemoselective nitration of phenols found that tetrahydrofuran (THF) provided a highly selective and reasonably fast reaction with tert-butyl nitrite, suppressing over-nitration and side reactions.[2]
-
Alternative Reagents: Consider using reagents like tert-butyl nitrite. The proposed mechanism involves an initial O-nitrosylation of the phenol, followed by an intramolecular rearrangement or radical mechanism that can lead to different regiochemical outcomes compared to direct electrophilic attack by NO₂⁺.[2]
-
Q3: The reaction mixture turns dark and forms a tar-like substance. What's happening and how do I prevent it?
A3: Tar formation is a classic sign of oxidation and/or polynitration. Phenolic rings are highly activated and susceptible to attack by oxidizing agents, including nitric acid itself.[3]
-
Cause: The combination of a strong oxidizing agent (HNO₃) and a highly activated aromatic ring at elevated or poorly controlled temperatures. The mono-nitrated product can also be reactive enough to undergo further nitration, leading to dinitrated products and polymerization.[7]
-
Solution Strategy:
-
Precise Temperature Control: This is critical. The addition of the nitrating agent must be done slowly at a low temperature (e.g., -10°C to 0°C) with efficient stirring to dissipate heat.
-
Stoichiometry: Use a stoichiometric amount, or only a slight excess (e.g., 1.05 to 1.1 equivalents), of the nitrating agent. This minimizes the chance of polynitration.[7]
-
Change the Nitrating Agent: This is the most effective solution. Switching from the traditional mixed acid system to a milder, more controlled nitrating agent is highly recommended.[8] For example, using metal nitrates or tert-butyl nitrite significantly reduces oxidative side reactions.[2][9]
-
Frequently Asked Questions (FAQs)
-
What is the role of the sulfuric acid in a traditional mixed-acid nitration? Sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1] It also serves as a dehydrating agent, absorbing the water produced during the reaction.[10]
-
Can I use a metal nitrate instead of nitric acid? Yes, various metal nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃, NaNO₃) have been successfully used for phenol nitration, often providing better regioselectivity and milder reaction conditions.[9][11][12] They typically require an acid catalyst or specific solvent systems to generate the active nitrating species.
-
How critical is the purity of the starting material, 2-Tert-butyl-4-fluorophenol? It is very critical. Impurities in the starting material can lead to unexpected side reactions and complicate the purification of the final product. Ensure the 2-Tert-butyl-4-fluorophenol is pure by techniques such as column chromatography or recrystallization before starting the nitration step.[13]
Optimized Experimental Protocol
This protocol is designed to maximize yield and selectivity by employing milder conditions. It is a two-step process starting from 4-fluorophenol.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Part A: Synthesis of 2-Tert-butyl-4-fluorophenol (Starting Material)
This protocol is adapted from established Friedel-Crafts alkylation procedures.[13]
-
Reaction Setup: To a solution of 4-fluorophenol (1.0 eq) and tert-butanol (1.2-1.4 eq) in dichloromethane (CH₂Cl₂), add concentrated sulfuric acid (H₂SO₄) (approx. 0.5 eq) dropwise at 0°C.
-
Causality: Sulfuric acid catalyzes the formation of the tert-butyl carbocation from tert-butanol, which is the electrophile for the Friedel-Crafts alkylation. Dichloromethane is an inert solvent for this reaction.
-
-
Reaction Execution: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by carefully adding it to ice-water. Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-tert-butyl-4-fluorophenol.
Part B: Synthesis of this compound (Nitration)
This protocol is based on a highly chemoselective nitration method using tert-butyl nitrite, which is known to be effective for sensitive phenolic substrates.[2]
-
Reaction Setup: Dissolve 2-tert-butyl-4-fluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Causality: THF is an excellent solvent for this reaction, promoting high selectivity.[2] An inert atmosphere prevents unwanted side reactions, and the low temperature helps control the reaction rate.
-
-
Reagent Addition: Add tert-butyl nitrite (t-BuONO) (1.2-1.5 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Causality: Slow addition prevents a rapid, uncontrolled reaction. Using a slight excess of the nitrating agent ensures complete consumption of the starting material. Tert-butyl nitrite is a mild reagent that minimizes oxidation and tar formation.
-
-
Reaction Execution: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the formation of the yellow product by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF and excess tert-butyl nitrite (which is volatile).
-
Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate or methylcyclohexane) to yield the pure this compound as a solid.[4]
Comparative Data on Nitrating Systems for Phenols
The following table summarizes various nitrating systems and their general performance, providing a basis for selecting an appropriate method.
| Nitrating System | Typical Conditions | Advantages | Disadvantages | Yield (General) | Reference |
| HNO₃ / H₂SO₄ | 0-10°C, neat or in solvent | Inexpensive, powerful nitrating agent | Low regioselectivity, harsh conditions, oxidation/tarring, acid waste | Variable | [1][14] |
| Cu(NO₃)₂ · 3H₂O | Acetonitrile, reflux | Mild, good yields, inexpensive | May require elevated temperatures | Good (67-90%) | [9] |
| NH₄NO₃ / KHSO₄ | Acetonitrile, reflux | High regioselectivity for ortho-nitration, green, inexpensive | May not be suitable for this specific meta-nitration | Good to Excellent | [14] |
| NaNO₃ / Wet SiO₂ | CH₂Cl₂, Room Temp | Mild, heterogeneous, simple workup | Moderate to excellent yields | Moderate-Excellent | [5] |
| tert-Butyl Nitrite | THF, 0°C to RT | Excellent chemoselectivity, mild, volatile byproduct (t-butanol) | Reagent cost may be higher | High | [2] |
References
-
Title: Nitration - Wikipedia Source: Wikipedia URL: [Link]
-
Title: An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 Source: DergiPark URL: [Link]
-
Title: A practical approach for regioselective mono-nitration of phenols under mild conditions Source: ARKAT USA, Inc. URL: [Link]
-
Title: Regioselective Nitration of Phenols by NaNO3 in Microemulsion Source: Taylor & Francis Online URL: [Link]
-
Title: Regioselective nitration of aromatic substrates in zeolite cages Source: Indian Academy of Sciences URL: [Link]
-
Title: Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid Source: ResearchGate URL: [Link]
-
Title: Reaction optimization and comparison of 16 with precedented nitrating agents Source: ResearchGate URL: [Link]
-
Title: Reaction development and optimization Source: ResearchGate URL: [Link]
-
Title: Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Biocatalytic Strategies for Nitration Reactions Source: JACS Au URL: [Link]
-
Title: Nitration Of Phenols Under Mild And Heterogeneous Conditions Source: Molecules URL: [Link]
-
Title: Nitration of Phenols (video) Source: Khan Academy URL: [Link]
-
Title: Nitration Of Phenols Under Mild And Heterogeneous Conditions Source: MDPI URL: [Link]
-
Title: Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors Source: University of Southampton URL: [Link]
-
Title: Nitration of Substituted Aromatic Rings and Rate Analysis Source: VTechWorks URL: [Link]
Sources
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- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 5. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.preterhuman.net [docs.preterhuman.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Synthesis routes of 2-Tert-butyl-4-fluorophenol [benchchem.com]
- 14. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Purification of 2-Tert-butyl-4-fluoro-5-nitrophenol by Recrystallization
Prepared by the Office of the Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-Tert-butyl-4-fluoro-5-nitrophenol via recrystallization. It is structured as a series of frequently asked questions and in-depth troubleshooting protocols, designed to address specific experimental challenges and provide a clear rationale for procedural choices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid, actionable advice for the purification process.
Q1: What are the key physical properties of this compound that I should be aware of?
While specific experimental data for this exact molecule is not widely published, we can infer its properties from structurally similar compounds. This compound is expected to be a yellow to orange crystalline solid, a common characteristic of nitrophenols.[1] Its structure, featuring a phenolic hydroxyl group, a nitro group, a fluoro substituent, and a bulky tert-butyl group, results in a molecule of moderate polarity. This combination of functional groups is critical for selecting an appropriate recrystallization solvent. The presence of the nitro group and the phenolic proton makes the compound weakly acidic.[1]
Q2: How do I select the best solvent for recrystallization?
The ideal solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room temperature or below.[2][3][4] This differential solubility is the fundamental principle of purification by recrystallization.[2] Given the molecule's moderate polarity, good starting points for screening are polar protic solvents like ethanol and methanol, or polar aprotic solvents such as acetone and ethyl acetate.[5][6] A solvent mixture, such as ethanol/water or hexane/ethyl acetate, can also be highly effective for fine-tuning solubility.[7][8] A systematic screening process on a small scale is always the recommended first step.
Q3: My purified product is still yellow. What should I do?
A persistent yellow color can be due to the intrinsic color of the compound or the presence of colored impurities. If the color is from impurities, adding a small amount of decolorizing carbon (charcoal) to the hot solution before filtration can be effective.[3] Use activated carbon sparingly, as it can also adsorb your desired product and reduce the overall yield. After adding the carbon, heat the solution for a few minutes and then perform a hot filtration to remove it before allowing the solution to cool.
Q4: What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the dissolved solute separates from the cooling solution as a liquid rather than a solid crystal lattice. This often happens if the solution is supersaturated to a great extent or if the boiling point of the solvent is higher than the melting point of the solute. It can also occur if the rate of cooling is too rapid.[9] To prevent this, you can try reheating the solution and adding a small amount of additional solvent to decrease the saturation level.[9] Ensuring a slow cooling rate is also crucial; insulate the flask to allow it to cool gradually to room temperature before moving it to an ice bath.[9]
Q5: My yield is very low. What are the common causes?
A low yield is a frequent issue in recrystallization and can stem from several factors:
-
Using too much solvent: This is the most common cause, as it keeps a significant portion of your product dissolved in the mother liquor even after cooling.[9] Always use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[2][3]
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a substantial amount of material. Ensure your funnel and receiving flask are pre-heated to prevent this.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap solvent, reducing the isolated mass of the pure compound.[9]
-
Incomplete transfer of solids: Ensure all crystals are quantitatively transferred from the crystallization flask to the filter funnel during collection.
Section 2: Detailed Experimental Protocol
This section provides step-by-step methodologies for solvent selection and the bulk purification of this compound.
Part A: Solvent Screening Protocol
This microscale experiment is essential for identifying an optimal solvent system before committing the bulk of your material.
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each test tube, add a different potential solvent (see Table 1) dropwise, up to about 0.5 mL. Agitate the tube and observe. An ideal solvent will not dissolve the compound at room temperature.[4]
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the test tube to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[9][10]
-
Evaluation: The best solvent is one that dissolves the compound completely when hot in a reasonable volume and yields a large quantity of crystals upon cooling.
Data Summary: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Suitability & Rationale |
| Ethanol | 78 | Polar Protic | Good Candidate. The hydroxyl group can hydrogen bond with the phenol and nitro groups. Often used for nitrophenols.[5] |
| Methanol | 65 | Polar Protic | Good Candidate. Similar to ethanol but more polar and has a lower boiling point.[5][11] |
| Water | 100 | Polar Protic | Poor (as a single solvent). Likely too polar to dissolve the compound effectively due to the bulky nonpolar tert-butyl group.[7] May be useful as an anti-solvent with ethanol. |
| Ethyl Acetate | 77 | Polar Aprotic | Good Candidate. Good solvent for compounds of intermediate polarity.[6] |
| Acetone | 56 | Polar Aprotic | Good Candidate. Strong solvent, may show high solubility even at room temperature. Use with caution.[5] |
| Toluene | 111 | Nonpolar | Possible Candidate. The aromatic ring may interact well with the phenol ring of the product. Often good for crystallizing aromatic compounds.[7] |
| Hexane | 69 | Nonpolar | Poor (as a single solvent). Likely not polar enough.[5] Useful as an anti-solvent with a more polar solvent like ethyl acetate. |
| Ethanol/Water | Variable | Variable | Excellent Candidate. The solubility can be precisely controlled by adjusting the ratio of the two solvents. |
Part B: Bulk Recrystallization Workflow
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add the chosen solvent in small portions. Heat the mixture to a gentle boil while stirring. Continue adding just enough hot solvent until all the solid has dissolved.[3][12]
-
Hot Filtration (Optional): If there are insoluble impurities (or if decolorizing carbon was used), perform a hot gravity filtration. Use a pre-heated funnel and filter paper to pour the hot solution into a clean, pre-heated Erlenmeyer flask. This step prevents the desired compound from crystallizing prematurely on the cooler funnel.
-
Cooling (Crystallization): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2] Once at room temperature, you may place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by drying in a vacuum oven. The absence of solvent is crucial for obtaining an accurate melting point and yield.
-
Purity Assessment: Check the purity of the recrystallized product by melting point analysis. A pure compound will exhibit a sharp melting point range close to the literature value.[10] Impurities typically cause the melting point to be depressed and broadened.
Section 3: Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered during the recrystallization of this compound.
Sources
- 1. CAS 873055-57-3 2,4-di-tert-butyl-5-nitrophenol supplier â Palkem India [palkem.ltd]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. echemi.com [echemi.com]
- 12. youtube.com [youtube.com]
common impurities in 2-Tert-butyl-4-fluoro-5-nitrophenol production
Technical Support Center: Process Chemistry Division Ticket #402: Impurity Profiling & Troubleshooting for 2-Tert-butyl-4-fluoro-5-nitrophenol Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering difficulties in the nitration of 2-tert-butyl-4-fluorophenol to yield the target This compound . This is a classic "frustrated" electrophilic aromatic substitution where the directing effects of the hydroxyl group, the fluorine atom, and the bulky tert-butyl group compete.
Our analysis indicates that your impurity profile is likely dominated by three specific classes: Regioisomers (6-nitro) , De-alkylated species (Des-tert-butyl) , and Oxidative byproducts (Quinones) .
This guide breaks down the causality of these impurities and provides self-validating protocols to minimize them.
Part 1: The Impurity Landscape (Root Cause Analysis)
The synthesis generally involves the nitration of 2-tert-butyl-4-fluorophenol. The challenge lies in the directing groups:
-
Hydroxyl (-OH) at C1: Strong ortho/para director. Directs to C6 (ortho).
-
Tert-butyl (-tBu) at C2: Weak ortho/para director, but sterically bulky. Blocks C3. Directs to C5 (para).
-
Fluorine (-F) at C4: Weak ortho/para director. Directs to C3 and C5 .
The Reaction Pathway Diagram
The following diagram illustrates the competitive pathways leading to your target and primary impurities.
Figure 1: Competitive nitration pathways. The steric bulk of the tert-butyl group protects C3, but C6 remains vulnerable to the strong directing effect of the phenol hydroxyl.
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "I have a persistent impurity at RRT ~0.95 or ~1.05 that co-elutes with my product."
Diagnosis: This is almost certainly the 6-nitro isomer (2-tert-butyl-4-fluoro-6-nitrophenol).
-
Mechanism: While the tert-butyl group at C2 sterically hinders the C3 position, the C6 position (ortho to the OH) is relatively accessible. The hydroxyl group is the strongest director on the ring and naturally drives substitution to C6.
-
Causality: High reaction temperatures (>0°C) or non-selective nitrating agents (e.g., fuming HNO3 without moderation) increase the energy of the system, allowing the reagent to overcome the steric barrier of the ortho-substitution, even if C5 is thermodynamically favored due to the para-relationship with the tert-butyl group.
Corrective Protocol:
-
Lower Temperature: Conduct the nitration at -10°C to 0°C . Kinetic control favors the 5-position due to the synergistic directing effects of F and t-Bu.
-
Solvent Switch: Switch from protic solvents (acetic acid) to Dichloromethane (DCM) or a two-phase system. Non-polar solvents often enhance para-selectivity (relative to the t-butyl group) by clustering the bulky nitrate species away from the crowded ortho positions.
-
Reagent Modification: Use Acetyl Nitrate (generated in situ from Ac2O + HNO3) instead of straight nitric acid. It is bulkier and more selective for the less hindered C5 position.
Issue 2: "My yield is low, and I see a significant peak for a lower molecular weight species (MW ~157)."
Diagnosis: This is 4-fluoro-2-nitrophenol (De-tert-butylation).
-
Mechanism: Ipso-substitution. Under strong acidic conditions (especially with
), the nitro group can attack the C2 position, displacing the tert-butyl cation (Retro-Friedel-Crafts reaction). This is a common failure mode in nitrating tert-butyl phenols [1]. -
Causality: Acid concentration is too high, or the reaction was allowed to exotherm uncontrolled.
Corrective Protocol:
-
Acid Scavenging: Avoid sulfuric acid if possible. Use glacial acetic acid as the solvent with concentrated
. -
Mild Nitration: Consider using tert-butyl nitrite (tBuONO) in acetonitrile. This radical-mediated pathway is neutral and avoids the acid-catalyzed carbocation ejection of the tert-butyl group [2].
Issue 3: "The product is dark/black, and NMR shows broad baseline noise."
Diagnosis: Oxidation to Quinones .
-
Mechanism: Phenols are electron-rich and prone to oxidation by nitric acid (an oxidant) before nitration occurs. This leads to the formation of p-benzoquinones or polymerized tars.
Corrective Protocol:
-
Urea Guard: Add 0.5 equivalents of Urea to the reaction mixture before adding nitric acid. Urea scavenges nitrous acid (
), which catalyzes the oxidative decomposition of phenols.
Part 3: Analytical Data & Validation
To confirm your impurities, compare your analytical data against these reference parameters.
Table 1: HPLC & NMR Identification of Key Species
| Species | Structure | HPLC RRT* | 1H NMR (CDCl3) Key Signals |
| Target | 2-tBu-4-F-5-NO2-Phenol | 1.00 | Doublet ~7.5 ppm (H6, large J due to F-coupling). Singlet tBu (~1.4 ppm). |
| Impurity A | 2-tBu-4-F-6-NO2-Phenol | ~1.05 | Doublet ~7.1 ppm (H5). Shifted upfield relative to target due to lack of ortho-nitro deshielding. |
| Impurity B | 4-F-2-NO2-Phenol | ~0.45 | No t-Bu singlet. Aromatic region integrates to 3 protons (not 2). |
| Impurity C | Dinitro Species | ~1.20 | Singlet ~8.0+ ppm (Deshielded aromatic proton between two nitro groups). |
*RRT (Relative Retention Time) based on C18 Column, Water/ACN + 0.1% Formic Acid gradient.
Recommended Analytical Method (HPLC)
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1%
(Acidic pH prevents phenol ionization, sharpening peaks). -
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: 254 nm (general) and 310 nm (specific for nitrophenols).
Part 4: Decision Tree for Purification
If you have already generated the crude material, use this logic flow to determine the cleanup strategy.
Figure 2: Purification logic flow. Note that the de-alkylated impurity is significantly more acidic (pKa ~7) than the hindered target (pKa ~8-9), allowing for potential caustic washing separation.
References
- Title: Nitration of 2,6-di-tert-butylphenol with nitric acid in acetic acid.
-
Mild Nitration Protocols
- Title: Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution.
- Source:Journal of Organic Chemistry (2014).
-
URL:[Link]
- Relevance: Provides the protocol for using tBuONO to avoid de-alkyl
-
Industrial Synthesis Context
-
Title: Process for the preparation of 2,4-di-tert-butyl-5-nitrophenol (Ivacaftor Intermediate).[1]
- Source:Google P
- URL
- Relevance: Describes the industrial scale-up and purification of the closely related di-tert-butyl analog, validating the recrystalliz
-
- Analytical Methods: Title: A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separation. Source:BenchChem / Journal of Chromatography A. Relevance: Supports the use of acidic mobile phases for resolving nitrophenol regioisomers.
Sources
Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-Tert-butyl-4-fluoro-5-nitrophenol
Welcome to the technical support center for navigating the synthetic challenges of 2-tert-butyl-4-fluoro-5-nitrophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter reactivity issues stemming from the unique substitution pattern of this molecule. Here, we address common experimental failures in a question-and-answer format, providing not just protocols but the underlying principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with this compound consistently giving low yields or failing entirely?
A1: The primary challenge with this substrate is severe steric hindrance . The bulky tert-butyl group, positioned ortho to the phenolic hydroxyl, acts as a "molecular shield," physically blocking the approach of reagents to the reactive hydroxyl center.[1][2] This steric congestion significantly raises the activation energy for reactions like O-alkylation and O-acylation, making standard protocols ineffective.[3] Furthermore, the tert-butyl group can also electronically influence the reactivity of the adjacent aromatic system.
To visualize this, consider the space-filling model around the hydroxyl group:
Caption: Steric shielding of the hydroxyl group by the ortho tert-butyl group.
Troubleshooting Guide: Ether Synthesis (O-Alkylation)
Q2: My Williamson ether synthesis is failing to produce the desired ether. What's the cause and what are my alternatives?
A2: The classic Williamson ether synthesis, which relies on an Sₙ2 reaction between a phenoxide and an alkyl halide, is highly sensitive to steric hindrance.[1] The nucleophilic phenoxide of your substrate is sterically encumbered, preventing it from effectively attacking the electrophilic carbon of the alkyl halide. This often leads to incomplete reactions or, with secondary/tertiary halides, undesired elimination side products.[4][5]
To overcome this, you must enhance the nucleophilicity of the phenoxide or utilize alternative reaction pathways that are less sensitive to steric bulk.
Strategy 1: Enhanced Williamson Conditions with Cesium Carbonate
The choice of base is critical. While common bases like K₂CO₃ or NaOH have low solubility in organic solvents, leading to slow reaction rates, cesium carbonate (Cs₂CO₃) offers a distinct advantage.[6] Cs₂CO₃ is more soluble in solvents like acetonitrile (ACN) and DMF, and the larger cesium cation forms a looser, more reactive ion pair with the phenoxide, significantly enhancing its nucleophilicity.[7][8] This "cesium effect" can dramatically improve yields for hindered systems.
Table 1: Comparison of Bases for Hindered Phenol Alkylation
| Base | Typical Solvent | Relative Reactivity | Key Advantages | Citation(s) |
| K₂CO₃ | Acetone, ACN | Low to Moderate | Inexpensive, common | [6] |
| NaH | THF, DMF | High | Strong base, drives reaction | [6] |
| NaOH (aq) | Biphasic (w/ PTC) | Moderate | Inexpensive, useful with PTC | [4][9] |
| Cs₂CO₃ | ACN, DMF | Very High | Excellent solubility, creates highly reactive "naked" phenoxide | [6][7][10] |
Experimental Protocol: O-Alkylation using Cesium Carbonate
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1-0.2 M), add cesium carbonate (2.0 eq).
-
Stir the mixture vigorously at room temperature for 15-20 minutes.
-
Add the alkyl halide (1.2-1.5 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Strategy 2: The Mitsunobu Reaction
The Mitsunobu reaction is an excellent alternative as it proceeds through a different mechanism that can tolerate significant steric hindrance.[11][12] It involves the condensation of an alcohol and a pronucleophile (in this case, your phenol) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD).[13]
However, for extremely hindered substrates, the reaction can be prohibitively slow.[14] A key field-proven insight is the use of sonication at high concentrations , which has been shown to dramatically accelerate the reaction, reducing times from days to minutes.[11][14][15]
Experimental Protocol: Sonication-Assisted Mitsunobu Reaction
-
In a thick-walled reaction vessel, combine this compound (1.0 eq), the desired primary or secondary alcohol (1.1 eq), and triphenylphosphine (1.1 eq) in a minimal amount of anhydrous THF to achieve a high concentration (e.g., 2.0-3.0 M with respect to the phenol).
-
Place the vessel in a standard laboratory sonication bath.
-
Sonicate for several minutes to ensure mixing, resulting in a viscous solution.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise to the sonicating mixture.
-
Continue sonication for 15-60 minutes, monitoring the reaction by TLC.
-
Once complete, dilute the mixture with diethyl ether and proceed with a standard Mitsunobu workup to remove triphenylphosphine oxide and the hydrazine byproduct.[16]
-
Purify the product via column chromatography.
Strategy 3: Copper-Catalyzed O-Arylation (for Diaryl Ethers)
If you are synthesizing a diaryl ether, traditional methods like the Ullmann condensation require harsh conditions.[17] A modern, milder alternative is the copper-catalyzed O-arylation of phenols with aryl halides. Using a copper(I) source with a suitable ligand, such as picolinic acid, allows the reaction to proceed under much milder conditions, tolerating a wide variety of functional groups and proving effective for hindered substrates.[17][18][19]
Troubleshooting Guide: Ester Synthesis (O-Acylation)
Q3: I am unable to form an ester using my hindered phenol with standard acid-catalyzed (Fischer) or acyl chloride methods. How can I facilitate this transformation?
A3: Similar to etherification, the steric bulk around the hydroxyl group severely impedes the approach of acylating agents. Acid-catalyzed methods are often too harsh and ineffective for tertiary-alkylated phenols. The solution is to activate the carboxylic acid component, rather than trying to force the phenol to be more nucleophilic.
The Steglich Esterification is the premier method for this scenario.[20] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[21][22] This combination forms a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester under mild, neutral conditions.[20][23] This method is exceptionally effective for sterically demanding substrates.[24][25]
Caption: Workflow for the Steglich Esterification.
Experimental Protocol: Steglich Esterification of this compound
-
In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or acetonitrile (0.2 M).[24]
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.2 eq) or EDC (1.2 eq) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture through a pad of Celite to remove the DCU.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Q4: I am attempting to displace the fluorine atom with a nucleophile (e.g., an amine or thiol), but the reaction is very slow. How can I improve this?
A4: The fluorine atom on this substrate is activated towards Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing nitro group in the para position.[26] Fluorine is an excellent leaving group for SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[27]
However, the ortho tert-butyl group, while not directly blocking the fluorine, can hinder the necessary approach of the nucleophile and potentially disrupt the planarity of the transition state (the Meisenheimer complex), thus slowing the reaction.[26]
Sources
- 1. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 7. tandfonline.com [tandfonline.com]
- 8. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 9. iajpr.com [iajpr.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. wise.fau.edu [wise.fau.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Use of sonication for the coupling of sterically hindered substrates in the phenolic Mitsunobu reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. Steglich Esterification [organic-chemistry.org]
- 21. grokipedia.com [grokipedia.com]
- 22. fiveable.me [fiveable.me]
- 23. archive.nptel.ac.in [archive.nptel.ac.in]
- 24. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 25. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Conversion of 2-Tert-butyl-4-fluoro-5-nitrophenol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-Tert-butyl-4-fluoro-5-nitrophenol. Low conversion rates and inconsistent yields can be a significant bottleneck in research and development. This document provides a structured, in-depth approach to troubleshooting, moving from frequently asked questions to detailed experimental analysis and optimization protocols. Our methodology is grounded in established chemical principles to ensure you can systematically identify and resolve the root causes of poor reaction performance.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: My reaction yield is consistently below 30%. What are the most common culprits?
Low yields often stem from a few key areas: suboptimal reaction conditions, poor reagent quality, or losses during the work-up and purification stages.[1][2][3] Start by verifying the reaction temperature, ensuring accurate stoichiometry of your reagents, and confirming the purity of your starting material, 2-tert-butyl-4-fluorophenol.
Q2: The reaction seems to stall and never reaches full conversion, even after extended reaction times. Why might this be happening?
Reaction stalling can indicate several issues. The nitrating agent may have decomposed or been consumed, the catalyst (if used) may be inactive, or a side reaction could be consuming your starting material.[1] It is also possible that the reaction has reached equilibrium. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to distinguish between a stalled reaction and a completed one.[4]
Q3: I am observing the formation of multiple spots on my TLC plate that are not my starting material or desired product. What are these?
Multiple spots likely indicate the formation of byproducts. In the nitration of phenols, common side reactions include the formation of regioisomers (e.g., nitration at a different position on the ring) or over-nitration, leading to di-nitro products, especially if the reaction conditions are too harsh.[4][5]
Q4: How critical is the reaction temperature for this nitration?
Temperature control is paramount. Nitration reactions are highly exothermic. Insufficient cooling can lead to a runaway reaction, significantly increasing the rate of side reactions and decomposition, which drastically lowers the yield of the desired product.[3] Conversely, a temperature that is too low may result in an impractically slow reaction rate.
Q5: Can moisture affect the outcome of my reaction?
Yes, significantly. The typical nitrating mixture involves concentrated sulfuric acid and nitric acid. Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[6] The presence of excess water will quench the nitronium ion, impeding the desired electrophilic aromatic substitution and reducing your conversion rate. Therefore, using anhydrous solvents and properly dried glassware is essential.[1]
Part 2: In-Depth Troubleshooting Guides
When simple fixes are not enough, a systematic, multi-faceted investigation is required. This section provides a logical workflow for diagnosing and resolving persistent low-yield issues.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing low conversion rates. Start with "Initial Low Yield Observation" and follow the decision points to narrow down the potential cause.
Caption: A step-by-step workflow for troubleshooting low yields.
Guide 1: Reagent and Glassware Integrity
The quality of your starting materials is the foundation of a successful synthesis.
-
Question: Could my starting material (2-tert-butyl-4-fluorophenol) be the problem?
-
Causality: Impurities in the starting phenol can compete in the nitration reaction, consuming the nitrating agent and leading to a complex mixture of byproducts that complicates purification and lowers the yield of the desired product.
-
Troubleshooting Steps:
-
Purity Analysis: Analyze your starting material using ¹H NMR, GC-MS, or HPLC to confirm its identity and purity.
-
Purification: If impurities are detected, purify the 2-tert-butyl-4-fluorophenol by recrystallization or column chromatography before use.
-
Proper Storage: Phenols can be susceptible to oxidation over time. Store the starting material in a tightly sealed container, protected from light and air.
-
-
-
Question: How can I ensure my nitrating agent is effective?
-
Causality: Nitric acid can decompose over time, and its concentration may not be as stated on the bottle. Using a suboptimal concentration will result in incomplete reactions.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Always use a fresh, unopened bottle of concentrated nitric acid and sulfuric acid if possible.
-
Accurate Stoichiometry: Carefully calculate and measure the molar equivalents of your nitrating agent. While a slight excess is often used, a large excess can promote unwanted side reactions.[4]
-
-
-
Question: Does my glassware preparation matter?
-
Causality: As mentioned, water interferes with the formation of the nitronium ion. Residual moisture in your reaction flask or addition funnel will consume the nitrating agent.
-
Troubleshooting Steps:
-
Drying: Flame-dry or oven-dry all glassware immediately before use.[1]
-
Inert Atmosphere: While not always necessary for phenol nitration, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is sensitive.
-
-
Guide 2: Optimizing Reaction Parameters
Fine-tuning the reaction conditions is often the most critical part of improving yield.
-
Reaction Parameter Optimization Table
| Parameter | Standard Range | Potential Issue if Deviated | Recommended Action |
| Temperature | 0 °C to 10 °C | Too High: Increased byproduct formation (di-nitration, oxidation). Too Low: Very slow or stalled reaction. | Use an ice-salt or acetone-dry ice bath for precise control. Add nitrating agent slowly to manage the exotherm. |
| Reaction Time | 1 - 4 hours | Too Short: Incomplete conversion. Too Long: Product degradation or increased side reactions. | Monitor reaction progress by TLC every 30 minutes. Quench the reaction once the starting material is consumed.[1] |
| Stoichiometry (HNO₃) | 1.0 - 1.2 equivalents | Too Low: Incomplete conversion. Too High: Increased risk of over-nitration. | Start with 1.1 equivalents and adjust based on TLC monitoring. |
| Solvent | Dichloromethane, Acetic Acid, or neat | Incorrect Polarity/Reactivity: Can affect solubility and reaction rate. | Ensure starting material is fully dissolved. Acetic acid can be a good solvent for phenols.[7] |
| Stirring | Vigorous | Insufficient: Poor mixing leads to localized overheating and concentration gradients, resulting in side reactions and low conversion. | Use a properly sized magnetic stir bar and a stir plate capable of maintaining a strong vortex. |
Guide 3: Work-up and Purification Losses
A successful reaction can be undermined by a poor work-up procedure.
-
Question: How can I minimize product loss during extraction and washing?
-
Causality: this compound, being a phenol, has some water solubility, especially in its deprotonated (phenoxide) form under basic conditions. Product can be lost to the aqueous layer during washes.
-
Troubleshooting Steps:
-
pH Control: During aqueous washes, ensure the pH remains acidic to keep the product in its less soluble phenolic form. Avoid basic washes (e.g., sodium bicarbonate) unless you intend to extract the product as a salt.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
-
Sufficient Solvent: Use an adequate volume of solvent for extractions to ensure good partitioning of the product into the organic layer.[1]
-
-
-
Question: My yield drops significantly after purification. What should I change?
-
Causality: Product loss during recrystallization or column chromatography is common.[8] For recrystallization, using too much solvent or choosing a solvent system where the product is too soluble can lead to poor recovery. For chromatography, improper solvent polarity or co-elution with byproducts can reduce the isolated yield.
-
Troubleshooting Steps:
-
Recrystallization: Carefully determine the optimal solvent system through small-scale trials. Use the minimum amount of hot solvent required to dissolve the crude product. Allow the solution to cool slowly and then in an ice bath to maximize crystal formation.[9]
-
Column Chromatography: Use TLC to determine the ideal eluent system that provides good separation (ΔRf > 0.2) between your product and impurities.
-
-
Part 3: Key Experimental Protocols & Mechanisms
Reaction Mechanism: Electrophilic Nitration of a Substituted Phenol
The reaction proceeds via electrophilic aromatic substitution. The bulky tert-butyl group at the ortho position and the fluoro group at the para position sterically and electronically direct the incoming electrophile (NO₂⁺) to the C5 position.
Caption: Mechanism of electrophilic nitration.
Protocol 1: Synthesis of this compound
Safety Precaution: This procedure involves highly corrosive and oxidizing acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[10]
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, dissolve 2-tert-butyl-4-fluorophenol (1.0 eq) in glacial acetic acid (5-10 mL per gram of phenol).[7]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nitrating Mixture: In a separate flask, cautiously add concentrated sulfuric acid (1.1 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred phenol solution via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture over a beaker of crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with cold water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography.
Protocol 2: Thin Layer Chromatography (TLC) Monitoring
-
Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot the reaction mixture on the line. Also spot the pure starting material as a reference.
-
Elution: Place the plate in a developing chamber containing the chosen eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the spotting line.
-
Visualization: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot indicates the reaction is nearing completion.
References
- Purification of nitrophenols using complex-assisted crystallization.CrystEngComm (RSC Publishing).
- Troubleshooting: How to Improve Yield.Department of Chemistry, University of Rochester.
- Technical Support Center: Troubleshooting Multi-Step Organic Synthesis.Benchchem.
- Process for the purification of para-nitrophenol.Google Patents (US3954892A).
- Process for the purification of p-nitrophenol.Google Patents (US3933929A).
- What could be reason for getting a very low yield in organic chemistry?Quora.
- Synthesis and Purification of Nitrophenols.UKEssays.com.
- 4-Nitrophenol.Wikipedia.
- Common ways to lose product and reduce yield?Reddit.
- What are the typical reaction conditions and mechanisms for the nitration of phenols...Quora.
- Synthesis - General tips for improving yield?Reddit.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.Master Organic Chemistry.
- SAFETY DATA SHEET - 4-TERT-BUTYLPHENOL.Spectrum Chemical.
- An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.DergiPark.
- SAFETY DATA SHEET - 4-Nitrophenol.Sigma-Aldrich.
- SAFETY DATA SHEET - 5-Fluoro-2-nitrophenol.Fisher Scientific.
- Electrophilic Substitution Reactions of Phenols.BYJU'S.
- Nitration Of Phenols Under Mild And Heterogeneous Conditions.PMC - NIH.
- SAFETY DATA SHEET - 2-Chloro-4-fluoro-5-nitrophenol.Fisher Scientific.
- 2-(Tert-butyl)-4-nitrophenol | 6683-81-4.Benchchem.
- Safety Data Sheet: 2,4-Di-tert-butylphenol.Chemos.
- 2-Fluoro-5-nitrophenol | C6H4FNO3 | CID 23498100.PubChem - NIH.
- 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179.PubChem.
Sources
- 1. Troubleshooting [chem.rochester.edu]
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- 3. quora.com [quora.com]
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- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2-(Tert-butyl)-4-nitrophenol | 6683-81-4 | Benchchem [benchchem.com]
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- 9. reddit.com [reddit.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Optimizing Solvent Selection for 2-Tert-butyl-4-fluoro-5-nitrophenol Extraction
Welcome to the technical support center for optimizing the extraction of 2-tert-butyl-4-fluoro-5-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for your experimental workflows. The following question-and-answer format directly addresses specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence solvent selection for extraction?
A1: Understanding the physicochemical properties of the target analyte is fundamental to selecting an appropriate extraction solvent. For this compound, the key properties are its polarity, acidity (pKa), and solubility.
-
Polarity : The presence of the hydroxyl (-OH) and nitro (-NO2) groups makes the molecule polar. However, the bulky, nonpolar tert-butyl group and the aromatic ring decrease its overall polarity compared to smaller, un-substituted phenols. The fluorine atom, being highly electronegative, will also influence the molecule's dipole moment.
-
Acidity (pKa) : The phenolic hydroxyl group is acidic. The presence of two electron-withdrawing groups (nitro and fluoro) will increase the acidity (lower the pKa) compared to phenol (pKa ≈ 10). For instance, the pKa of 2-nitrophenol is approximately 7.2, and that of 2-fluorophenol is around 8.7.[1][2] The combined effect of the nitro and fluoro groups in this compound is expected to result in a pKa in the range of 6-7. This is a critical parameter for pH-controlled extractions.
-
Solubility : The molecule is expected to have low solubility in water and good solubility in a range of organic solvents.[3][4][5] The choice of solvent will depend on the polarity match between the solvent and the analyte.
Q2: Which organic solvents are recommended for the liquid-liquid extraction of this compound from an aqueous solution?
A2: The ideal solvent should efficiently solubilize the target compound while being immiscible with water and having a boiling point that allows for easy removal. Based on the inferred properties of this compound, the following solvents are recommended for consideration:
| Solvent | Polarity Index | Boiling Point (°C) | Key Considerations |
| Ethyl Acetate | 4.4 | 77.1 | Good all-around solvent for moderately polar compounds. Can extract some water, requiring a drying step. |
| Methyl tert-butyl ether (MTBE) | 2.5 | 55.2 | Less polar than ethyl acetate, good for less polar compounds. Less prone to emulsion formation. |
| Dichloromethane (DCM) | 3.1 | 39.6 | Effective for a wide range of polarities. Higher density than water, forming the lower layer. Volatile and has safety concerns. |
| Toluene | 2.4 | 110.6 | Good for nonpolar to moderately polar compounds. Higher boiling point can be a disadvantage. |
| Hexane | 0.1 | 68.7 | Generally too nonpolar for this application unless used in a mixture with a more polar solvent. |
Recommendation: Start with ethyl acetate or MTBE as they offer a good balance of polarity, volatility, and safety.
Q3: How does pH affect the extraction efficiency of this compound?
A3: The pH of the aqueous phase is a critical parameter that can be manipulated to dramatically improve extraction efficiency. The extraction is based on the principle of partitioning the neutral (protonated) form of the analyte into the organic phase.
-
Acidic Conditions (pH < pKa): At a pH significantly below the pKa of the phenolic hydroxyl group (estimated to be around 6-7), the compound will exist predominantly in its neutral, protonated form (Ar-OH). This form is more soluble in organic solvents and will readily partition into the organic phase.
-
Alkaline Conditions (pH > pKa): At a pH above the pKa, the phenolic proton will be lost, forming the phenolate anion (Ar-O-). This charged species is highly soluble in the aqueous phase and will not be efficiently extracted into the organic solvent.
Practical Implication: To maximize the extraction of this compound from an aqueous solution, the pH of the aqueous phase should be adjusted to be at least 2 pH units below its pKa. A pH of 4 or lower is a good starting point.
Experimental Workflow & Protocol
Workflow for Optimizing Solvent Extraction
Caption: pH-Dependent Equilibrium of the Analyte
This diagram illustrates that at a pH below the pKa, the neutral form predominates, favoring extraction into the organic phase. Conversely, at a pH above the pKa, the anionic form is dominant and remains in the aqueous phase.
References
-
Rowan University. (2025, September 5). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Retrieved from [Link]
-
Quora. (2015, November 25). Why is p-fluorophenol more acidic than phenol? Retrieved from [Link]
-
YouTube. (2024, November 11). ADMET Predictor Tutorial 5: Predicting pKa. Retrieved from [Link]
-
Semantic Scholar. Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. Retrieved from [Link]
-
ACS Publications. (2022, May 9). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Retrieved from [Link]
-
MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]
-
PubMed. (2018, December 15). Liquid-liquid extraction of phenolic compounds from water using ionic liquids: Literature review and new experimental data using [C2mim]FSI. Retrieved from [Link]
-
Ecoxtract. Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Retrieved from [Link]
-
Stack Exchange. How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? Retrieved from [Link]
-
Stack Exchange. (2021, January 4). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? Retrieved from [Link]
-
ScienceDirect. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Retrieved from [Link]
-
Palkem India. CAS 873055-57-3 2,4-di-tert-butyl-5-nitrophenol supplier. Retrieved from [Link]
-
PMC. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]
-
Accio. (2026, February 10). Fluorinated Solvents: Uses & Benefits Explained. Retrieved from [Link]
-
Inpressco. (2016, March 20). Extraction of 4-Nitrophenol from Aqueous Solutions using Bulk ionic Liquid Membranes. Retrieved from [Link]
-
J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Nitro-4-tert-butylphenol. Retrieved from [Link]
-
DTIC. Determination of Fluorine in Fluoro-Organic Compounds in Low Concentrations in Air. Retrieved from [Link]
-
PMC. Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples. Retrieved from [Link]
-
Exponent. (2025, December 3). PFAS or Not?: TOF Analysis Poses Tough Challenges for Identifying PFAS. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Liquid-liquid extraction of phenolic compounds from aqueous solution using hydrophobic deep eutectic solvents. Retrieved from [Link]
-
Elsevier. Reaxys Medicinal Chemistry. Retrieved from [Link]
-
Stack Exchange. (2021, November 6). Fluorine detection in organic compounds. Retrieved from [Link]
-
Wordpress. Specific Solvent Issues with Fluorination. Retrieved from [Link]
-
Chem.wisc.edu. pka bases.cdx. Retrieved from [Link]
-
OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Retrieved from [Link]
-
The Good Scents Company. 2,4-di-tert-butyl phenol, 96-76-4. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2017, May 22). A solid acetylene reagent with enhanced reactivity: fluoride-mediated functionalization of alcohols and phenols. Retrieved from [Link]
-
MDPI. (2023, December 15). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Retrieved from [Link]
-
University of Calgary. Q5. In the box below, you are given the pKå values for a series of compounds, the least acidic is. Retrieved from [Link]
-
Data.gov. Compound 528944: 2-Tert-butyl-4-nitrophenol - Official Data Source. Retrieved from [Link]
-
PubChem. 2,4-Di-tert-butyl-5-nitrophenol. Retrieved from [Link]
Sources
- 1. A solid acetylene reagent with enhanced reactivity: fluoride-mediated functionalization of alcohols and phenols - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00724H [pubs.rsc.org]
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- 3. CAS 873055-57-3 2,4-di-tert-butyl-5-nitrophenol supplier â Palkem India [palkem.ltd]
- 4. 2-(Tert-butyl)-4-nitrophenol | 6683-81-4 | Benchchem [benchchem.com]
- 5. chembk.com [chembk.com]
preventing defluorination side reactions in 2-Tert-butyl-4-fluoro-5-nitrophenol
Bulletin ID: TB-4F5N-2024 Subject: Prevention of Defluorination & Hydrodefluorination Side Reactions Applicable For: Process Chemistry, Medicinal Chemistry, CMC Development
Executive Summary
You are likely accessing this guide because you are observing yield loss or impurity formation during the manipulation of 2-tert-butyl-4-fluoro-5-nitrophenol (CAS: 226703-96-2) .
This scaffold is a critical intermediate (e.g., in the synthesis of CFTR modulators like Ivacaftor). Its structural "trap" lies in the 4-fluoro-5-nitro motif. The nitro group at C5 (ortho to fluorine) activates the fluorine atom toward Nucleophilic Aromatic Substitution (
This guide provides mechanistic root cause analysis and validated protocols to prevent defluorination during O-alkylation and Nitro-reduction .
Module 1: The Mechanistic Root Cause
Why is your Fluorine leaving?
The instability arises from the electronic environment of the benzene ring. The nitro group (
If you use a polar aprotic solvent (DMF, DMSO) with a base, you create "naked" anions. These anions (or even the solvent itself) attack the C4 position, forming a Meisenheimer complex that collapses to eject fluoride.
Visualizing the Competition: O-Alkylation vs. Defluorination
The diagram below maps the kinetic competition between the desired pathway (O-Alkylation) and the fatal side reaction (
Caption: Figure 1. Kinetic competition between desired O-alkylation (
Module 2: Troubleshooting O-Alkylation
Scenario: You are trying to attach a side chain to the phenol, but you see a new spot on TLC/LCMS corresponding to [M-F+Nu].
The "Naked Anion" Danger
In solvents like DMF or DMSO, cations (
Protocol Optimization Matrix
Use this table to select conditions that favor O-alkylation over defluorination.
| Variable | Risk Factor (High Defluorination) | Safe Zone (Target Product) | Mechanism |
| Base | Stronger bases increase the concentration of the highly reactive phenoxide. | ||
| Solvent | DMF, DMSO, NMP | Acetone, Acetonitrile (MeCN), Toluene | Polar aprotic solvents stabilize the transition state for |
| Temp | |||
| Additives | None | 18-Crown-6 (with | Phase Transfer Catalysis (PTC) allows reaction in non-polar solvents, suppressing |
Recommended Protocol: The "Acetone Reflux" Method
-
Dissolve this compound (1.0 eq) in Anhydrous Acetone (0.2 M).
-
Add
(1.5 eq). Note: Do not use Cs2CO3 unless necessary; it is too aggressive. -
Add Alkyl Halide (1.1 eq).
-
Heat to mild reflux (
). -
Monitor by HPLC. If reaction stalls, switch solvent to MeCN (Acetonitrile) rather than DMF.
Module 3: Troubleshooting Nitro Reduction
Scenario: You need to reduce the nitro group to an aniline (e.g., to form the Ivacaftor amine intermediate), but you are observing Hydrodefluorination (replacement of F with H).
The Problem: Standard catalytic hydrogenation (Pd/C +
Decision Tree: Selecting the Right Reductant
Follow this logic flow to choose the correct reduction method based on your equipment and tolerance for metal waste.
Caption: Figure 2. Selection strategy for nitro reduction. Sulfided catalysts or classical metal reductions (Fe/Sn) prevent C-F bond cleavage.
Gold Standard Protocol: Iron-Mediated Reduction
This method is chemically orthogonal to the C-F bond and is the safest route for preserving the halogen.
-
Suspend substrate in EtOH/Water (3:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (
, 5.0 eq). -
Heat to
with vigorous stirring (mechanical stirring recommended due to iron sludge). -
Monitor: Reaction is usually complete in 1-2 hours.
-
Workup: Filter hot through Celite to remove iron oxides.
FAQ: Frequently Asked Questions
Q: My reaction mixture turned deep red/orange immediately after adding base. Is this bad? A: Not necessarily. Nitrophenols are pH indicators. The phenoxide anion is highly conjugated and deeply colored (often orange/red). However, if the color shifts to a dark brown/black over time and yield drops, this indicates decomposition via Meisenheimer complexes. Check: If the color persists after aqueous acidic workup, you have formed side products.
Q: Can I use Sodium Hydride (NaH) to speed up the alkylation?
A: Not Recommended. NaH is a strong, irreversible base. It generates a high concentration of "naked" phenoxide instantly. If you must use NaH, perform the deprotonation at
Q: I see a +17 mass shift in LCMS. What is it?
A: This is likely Hydrolysis (
References
-
Synthesis of Ivacaftor Intermediates
-
Title: Process for the preparation of 5-amino-2,4-di-tert-butylphenol.[1]
- Source: U.S.
- Relevance: Details the reduction of the nitro group while preserving the t-butyl and phenol integrity (analogous chemistry).
- URL
-
-
Mechanisms of
in Fluoronitrobenzenes: -
Selective Reduction Strategies
- Title: Selective Reduction of Nitro Compounds in the Presence of Other Reducible Groups.
- Source:Organic Process Research & Development.
- Relevance: Validates the use of Fe/NH4Cl or sulfided Pt/C to prevent hydrodefluorin
-
URL:[Link] (Search: Selective Nitro Reduction Fluorine)
Sources
Technical Support Center: Resolving Solubility Issues with 2-Tert-butyl-4-fluoro-5-nitrophenol
Welcome to the technical support guide for 2-tert-butyl-4-fluoro-5-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this highly substituted phenolic compound. Its unique structure, featuring a bulky lipophilic tert-butyl group and electron-withdrawing fluoro and nitro groups, presents specific handling requirements that are critical for experimental success.
This guide provides in-depth, practical solutions in a direct question-and-answer format, moving from frequently asked questions to advanced troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common lab solvents?
A1: Due to its molecular structure, this compound is a lipophilic, weakly acidic compound. Its large nonpolar tert-butyl group significantly limits aqueous solubility. Conversely, it is expected to be much more soluble in organic solvents.[1]
Table 1: Predicted Qualitative Solubility Profile
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High | These solvents can effectively solvate the polar nitro and hydroxyl groups without the steric hindrance challenges that water faces. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | The hydroxyl group can hydrogen bond with the solvent, aiding dissolution.[3] |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Very Low | The overall polarity from the -OH, -F, and -NO2 groups makes it incompatible with non-polar environments.[3] |
| Aqueous Buffer | PBS, Tris (at neutral pH) | Very Low | The large, hydrophobic tert-butyl group dominates, leading to poor water solubility.[1] |
Q2: I've prepared a stock solution in DMSO, but my compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?
A2: This is a classic solubility problem known as "crashing out." It occurs because you are moving the compound from a solvent where it is highly soluble (an organic co-solvent like DMSO) into a solvent system (your aqueous buffer) where it is poorly soluble.[5][6] The two primary causes are:
-
Exceeding the Aqueous Solubility Limit: The final concentration of your compound in the assay buffer is higher than its maximum solubility in that specific medium.
-
Incorrect pH: Phenols are weakly acidic.[7] The pH of your final assay buffer is likely below the pKa of the compound's hydroxyl group. In its protonated (neutral) form, the compound is less soluble than in its deprotonated (anionic) form.[8]
Solutions:
-
pH Adjustment: Increase the pH of your final assay buffer. For nitrophenols, solubility increases significantly in alkaline solutions (pH > 8) where the phenolic proton is removed, forming the much more water-soluble phenolate anion.[7][9]
-
Reduce Final Concentration: If pH adjustment is not possible for your experiment, you may need to work at a lower final concentration of the compound.
-
Optimize Co-solvent Percentage: Ensure the final percentage of DMSO in your assay is as low as possible (typically <1%, and ideally <0.5% for cell-based assays) to avoid solvent effects on the biological system.[10] Always run a vehicle control with the same final DMSO concentration.[10]
Q3: How does the molecular structure impact the compound's acidity and, therefore, its pH-dependent solubility?
A3: The acidity of the phenolic proton (and thus its pH-dependent solubility) is significantly influenced by the substituents on the benzene ring.[11]
-
Electron-Withdrawing Groups (-NO2, -F): The nitro and fluoro groups are strong electron-withdrawing groups. They pull electron density away from the aromatic ring, which in turn stabilizes the negative charge of the phenolate anion formed after deprotonation.[11] This stabilization makes the compound more acidic (i.e., it has a lower pKa) compared to unsubstituted phenol.[11] For example, the pKa of 4-nitrophenol is approximately 7.15, whereas the pKa of phenol is 10.0.[12][13]
-
Tert-butyl Group (-C(CH3)3): This group is weakly electron-donating and adds significant steric bulk, but its electronic effect is minor compared to the powerful withdrawing effects of the nitro and fluoro groups.
A lower pKa means the compound will become deprotonated and solubilized at a lower pH. Given the two strong electron-withdrawing groups, the pKa of this compound is predicted to be below 7.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes. Nitrophenol derivatives should be handled with care. They are classified as toxic if swallowed and harmful in contact with skin or if inhaled.[14][15] Prolonged or repeated exposure may cause organ damage.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[15]
-
Ventilation: Handle the solid powder and concentrated solutions in a certified chemical fume hood to avoid inhaling dust or vapors.[16]
-
Waste Disposal: Dispose of waste according to your institution's hazardous waste guidelines.
Troubleshooting Guide: Step-by-Step Solutions
This section provides a systematic approach to resolving common solubility challenges.
Problem 1: The compound fails to dissolve in the initial organic solvent.
-
Cause: The chosen solvent may not be optimal, or insufficient physical force is being applied.
-
Troubleshooting Workflow:
Caption: Workflow for dissolving the compound in an organic solvent.
Problem 2: Compound precipitates during aqueous dilution for a biological assay.
-
Cause: The aqueous solubility limit is exceeded due to concentration or suboptimal pH.
-
Troubleshooting Workflow:
Caption: Decision tree for resolving aqueous precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the steps for preparing a 10 mM stock solution in DMSO, a common starting point for most biological assays.
-
Weigh the Compound: Accurately weigh approximately 1.95 mg of this compound (Molecular Weight: ~195.21 g/mol , verify with supplier). Perform this in a chemical fume hood.
-
Add Solvent: Add the weighed solid to a sterile, appropriately sized glass vial. Using a calibrated pipette, add 1 mL of high-purity, anhydrous DMSO.
-
Promote Dissolution:
-
Cap the vial securely and vortex for 1-2 minutes at room temperature.
-
If the solid is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes.
-
If solids persist, warm the solution gently to 30-40°C in a water bath with intermittent vortexing. Do not overheat, as this can cause degradation.
-
-
Verification and Storage: Once fully dissolved, visually inspect the solution to ensure it is clear and free of particulates. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining pH-Dependent Aqueous Solubility
This protocol helps identify the optimal pH required to maintain the compound's solubility in your experimental buffer.
-
Prepare Buffers: Prepare a set of your primary experimental buffer (e.g., PBS) and adjust the pH to create a range, for example: pH 6.5, 7.0, 7.5, 8.0, and 8.5.
-
Prepare Dilutions: Set up a series of microcentrifuge tubes, one for each pH value.
-
Dilute Compound: Add buffer to each tube. Then, add a small volume of your concentrated DMSO stock solution to each buffer to achieve your desired highest final concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant across all tubes (e.g., 0.5%).
-
Equilibrate and Observe:
-
Vortex each tube briefly.
-
Incubate at your experimental temperature (e.g., 37°C) for 1-2 hours to allow equilibrium to be reached.
-
Visually inspect each tube for any signs of precipitation or cloudiness against a dark background. A spectrophotometer can also be used to measure light scattering at ~600 nm as a more quantitative measure of precipitation.
-
Visualizing the Effect of pH on Solubility
The solubility of a phenol is dictated by the equilibrium between its neutral (less soluble) and anionic phenolate (more soluble) forms.
Caption: Effect of pH on the phenol-phenolate equilibrium.
References
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Filo. (2025, December 13). Correct increasing order of pKa values for the following substituted phenol. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Nitrophenol. Retrieved from [Link]
-
Slideshare. (n.d.). Solubility enhancement and cosolvency by madhavi. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
EurekAlert!. (2022, April 30). Improving water solubility of polyphenols by adding amino acids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, June 13). Solubility of p-nitrophenol in various substances?. Retrieved from [Link]
-
YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]
-
Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. ASSAY and Drug Development Technologies, 21(2), 65-79. Retrieved from [Link]
-
LPS. (n.d.). Safety Data Sheet (SDS) para-Nitrophenol. Retrieved from [Link]
-
American Chemical Society. (n.d.). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]
- Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]
-
Chemed LibreTexts. (n.d.). Q5. In the box below, you are given the pKa values for a series of compounds.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, February 26). Comparison of acidic strength of nitrophenols. Retrieved from [Link]
-
MedCrave online. (2018, February 1). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Di-tert-butyl-5-nitrophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Di-tert-butyl-4-nitrophenol. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound 4-Nitrophenol (FDB022503). Retrieved from [Link]
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Technical Support Center: Minimizing Byproduct Formation in Nitrophenol Derivative Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of nitrophenol derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with byproduct formation during the electrophilic nitration of phenols. As your virtual application scientist, my goal is to provide not just solutions, but a deep, mechanistic understanding of the causality behind these experimental challenges. This guide is structured as a series of frequently asked questions (FAQs) that directly address common issues, offering field-proven insights and validated protocols to enhance the purity, yield, and selectivity of your synthesis.
Section 1: Troubleshooting Regioselectivity (Ortho- vs. Para- Isomers)
Q1: My nitration of phenol yields a mixture of ortho- and para-isomers. How can I selectively favor the formation of one over the other?
A1: Understanding and controlling the ortho/para isomer ratio is a classic challenge in electrophilic aromatic substitution of phenols. The hydroxyl (-OH) group is a powerful activating, ortho, para-directing group due to its ability to donate electron density into the aromatic ring via resonance, stabilizing the intermediates for substitution at these positions.[1][2] The final product distribution, however, is not random and can be influenced by several key parameters.
Causality Behind Isomer Distribution:
-
Steric Hindrance: The bulky nitronium ion (NO₂⁺) electrophile can be sterically hindered by the adjacent hydroxyl group, which may favor substitution at the less hindered para position.
-
Hydrogen Bonding: In some solvent systems, the ortho position is favored due to the formation of a chelated intermediate involving the phenolic hydroxyl group and the incoming nitrating agent. Conversely, intermolecular hydrogen bonding between p-nitrophenol molecules makes it less volatile, a property exploited in purification.[1][3]
-
Reaction Mechanism: The mechanism can proceed through different intermediates depending on the conditions. For instance, nitrosation followed by oxidation often favors the para product because the intermediate dienone experiences less strain.[4]
Troubleshooting Guide & Methodologies:
-
Leverage Catalysis for Selectivity: The choice of catalyst is paramount for directing the substitution.
-
Phase-Transfer Catalysis (PTC) for Ortho-Selectivity: Using dilute nitric acid (e.g., 6 wt%) with a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB) under sonication has been shown to enhance the formation of o-nitrophenol.[5][6] The catalyst is believed to play a dual role in extracting nitric acid into the organic phase and generating the active nitrating species.[7]
-
Solid Acid Catalysts for Para-Selectivity: Employing solid acid catalysts, such as certain zeolites or sulfated metal oxides, can favor the formation of the para isomer due to steric constraints imposed by the catalyst's pores.[8][9]
-
-
Solvent and Temperature Optimization:
Table 1: Effect of Reaction Conditions on o/p Isomer Ratio
| Nitrating System | Typical Conditions | Predominant Isomer | Rationale | Reference(s) |
| Dilute HNO₃ | 20-25°C (298 K) | Mixture, often ortho major | Kinetic control, intramolecular H-bonding stabilizes ortho transition state. | [1][11] |
| Dilute HNO₃ / Phase-Transfer Catalyst (TBAB) + Sonication | Room Temperature, liquid-liquid two-phase system | ortho | Enhanced local concentration of reagents at the interface favors the ortho position. | [6] |
| Dilute HNO₃ / NaBr + Sonication | Room Temperature | para | Change in catalyst alters the nature of the active nitrating species. | [6] |
| NH₄NO₃ / KHSO₄ | Reflux Temperature | ortho | A regioselective method reported for high yields of o-nitrophenols. | [12] |
Section 2: Preventing Over-Nitration (Polynitration)
Q2: I am observing significant amounts of 2,4-dinitrophenol and 2,4,6-trinitrophenol (picric acid) in my product mixture. What are the primary causes and how can I prevent this?
A2: The formation of polynitrated byproducts is a direct consequence of the high reactivity of the phenol ring. The electron-donating hydroxyl group strongly activates the ring, making it susceptible to multiple substitutions. Even after one nitro group (which is deactivating) is added, the ring can still be reactive enough to undergo further nitration, especially under harsh conditions.[13][14]
Causality Behind Over-Nitration:
-
High Nitric Acid Concentration: Using concentrated nitric acid, especially in the presence of sulfuric acid (a classic "mixed acid" nitration), generates a high concentration of the potent electrophile NO₂⁺. This overwhelmingly favors multiple substitutions, leading directly to picric acid.[1][15][16]
-
Elevated Reaction Temperature: Higher temperatures increase the reaction rate exponentially. This provides sufficient energy to overcome the activation barrier for the nitration of the already substituted (and thus less reactive) mononitrophenol ring, leading to di- and tri-nitrated products.[13][17]
Troubleshooting Guide & Protocol for Controlled Mononitration:
The key to preventing polynitration is to moderate the reaction conditions to favor monosubstitution.
Protocol: Selective Mononitration of Phenol
-
Reagent Preparation: Prepare a dilute solution of nitric acid (e.g., 20-35% by weight). A study found a 32.5% nitric acid solution to be optimal for high yield (91%) mononitration.[10]
-
Temperature Control (Critical): Set up the reaction vessel in an ice-water bath. Maintain the internal reaction temperature strictly between 10-20°C throughout the addition of reagents.[10][13][18] Temperatures above this range can lead to the formation of nitrous fumes and over-nitration.[18]
-
Substrate Addition: Dissolve the phenol in a minimal amount of a suitable solvent or water. Add the phenol solution slowly (dropwise) to the chilled, stirring dilute nitric acid. This ensures that the phenol is always the limiting reagent at any given point in the reaction vessel, minimizing the chance of a single phenol molecule encountering multiple nitronium ions.
-
Reaction Time: Allow the reaction to stir at a low temperature for a defined period. An optimal time of 1 hour at 20°C has been reported for high conversion.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by pouring the mixture into a larger volume of ice water. This dilutes the acid and stops the reaction. The nitrophenol products, which are often oily or solid, can then be separated.
Caption: Control of Polynitration Pathways.
Section 3: Minimizing Oxidation and Tar Formation
Q3: My reaction turns dark, and I'm getting a lot of tar-like residue, resulting in low yields of the desired nitrophenol. What is causing this and what's the solution?
A3: The formation of dark, tarry substances is a clear sign of oxidative decomposition. Phenol and its derivatives are highly susceptible to oxidation, and nitric acid is a potent oxidizing agent. This side reaction competes with the desired electrophilic substitution, consuming both the starting material and the product, leading to significantly lower yields.[14]
Causality Behind Tar Formation:
-
Oxidative Side Reactions: Nitric acid can oxidize the phenol ring to form benzoquinone and other complex, high-molecular-mass condensation products.[19] These products are often highly colored and polymeric, manifesting as tar.
-
Excess Nitrating Agent: Using a large excess of nitric acid increases the likelihood of oxidation.
-
High Temperatures: Like polynitration, oxidation reactions are accelerated by heat. Localized "hot spots" in the reaction flask due to poor stirring or rapid addition of reagents can be a major contributor.
Troubleshooting Workflow for Tar Formation:
Caption: Troubleshooting Workflow for Tar Formation.
Preventative Strategies:
-
Use Milder Nitrating Agents: If tarring persists even with dilute nitric acid, consider alternative nitrating agents. Reagents like copper(II) nitrate in acetic anhydride or ammonium nitrate with a catalyst can be less oxidizing.[20]
-
Protecting Groups: While more synthetically intensive, acetylating the hydroxyl group to form phenyl acetate can be an effective strategy. The acetoxy group is less activating than the hydroxyl group, which moderates the reaction and prevents oxidation. The acetyl group can be easily removed by hydrolysis after nitration.[14]
Section 4: Purification Strategies
Q4: What is the most effective method for separating ortho- and para-nitrophenol isomers after the reaction?
A4: Steam distillation is the classic and highly effective method for separating o-nitrophenol from p-nitrophenol on a laboratory scale. This technique exploits the significant difference in their volatility.[1][21]
-
o-Nitrophenol: Exhibits strong intramolecular hydrogen bonding between the hydroxyl proton and an oxygen of the adjacent nitro group. This internal bonding minimizes its association with other molecules, making it more volatile and allowing it to co-distill with steam.[3]
-
p-Nitrophenol: Lacks the proximity for intramolecular H-bonding. Instead, it forms strong intermolecular hydrogen bonds with neighboring molecules. This creates a network that raises its boiling point and makes it significantly less volatile.[3]
Protocol: Separation of o/p-Nitrophenol Isomers by Steam Distillation
-
Setup: Transfer the crude product mixture (after quenching and initial washing) to a large flask suitable for steam distillation. Add water to create a slurry.
-
Distillation: Introduce steam into the flask (or simply heat the flask to boil the water if a steam line is unavailable). The volatile o-nitrophenol will distill over with the steam.
-
Collection: Collect the distillate, which will be a mixture of water and o-nitrophenol (often appearing as a yellow solid or oil), in a receiving flask cooled in an ice bath.[18]
-
Isolation:
-
Ortho Isomer: The collected o-nitrophenol can be isolated from the distillate by filtration (if solid) or extraction with a suitable organic solvent like dichloromethane.
-
Para Isomer: The non-volatile p-nitrophenol remains in the distillation flask. It can be isolated by cooling the flask residue, which will cause the p-nitrophenol to crystallize, followed by filtration.[18]
-
Q5: How can I effectively remove unreacted phenol and polynitrated byproducts from my desired mononitrophenol product?
A5: A combination of extraction and chromatography or crystallization is typically required for high-purity isolation.
-
Removing Unreacted Phenol: After the initial work-up, the organic layer containing the product mixture can be washed with a mild base, such as a cold, dilute sodium bicarbonate (NaHCO₃) solution. Nitrophenols are more acidic than phenol and will remain as phenolate salts in the aqueous layer, while the less acidic unreacted phenol can be partially removed. A more effective method is column chromatography.
-
Removing Polynitrated Byproducts:
-
Column Chromatography: This is a highly effective method for separating components based on polarity.[22] Mononitrophenols, dinitrophenols, and unreacted phenol have different polarities and will elute from a silica gel column at different times using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).
-
Recrystallization: If one isomer is dominant (e.g., p-nitrophenol after steam distillation), recrystallization from a suitable solvent (like water with a small amount of acid) can be an excellent way to remove more soluble impurities, including residual ortho-isomer and some polynitrated species.[21][23] Complex-assisted crystallization using an agent like 3-aminobenzoic acid has also been shown to effectively remove isomeric impurities.[24]
-
References
-
Purification of nitrophenols using complex-assisted crystallization. CrystEngComm (RSC Publishing). Available at: [Link]
-
Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. Available at: [Link]
-
Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: Part A. Available at: [Link]
-
Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Semantic Scholar. Available at: [Link]
-
Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. ACS Publications. Available at: [Link]
- Process for the purification of para-nitrophenol.Google Patents (US3954892A).
-
Electrophilic Substitution Reactions of Phenols. BYJU'S. Available at: [Link]
-
An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark. Available at: [Link]
-
ortho & para nitro phenol | picric acid | Organic Chemistry. YouTube. Available at: [Link]
- Process for the purification of p-nitrophenol.Google Patents (US3933929A).
-
Explain nitration of phenol for ortho nitro phenol and para nitrogenous and picric acid. Filo. Available at: [Link]
-
Regioselective nitration of phenol induced by catalytic antibodies. PubMed. Available at: [Link]
-
Synthesis and Purification of Nitrophenols. UKEssays.com. Available at: [Link]
-
Nitration of Phenols. Khan Academy. Available at: [Link]
-
Alcohols, Phenols and Ethers. NCERT. Available at: [Link]
-
Nitration of phenol to 2-nitrophenol and 4-nitrophenol. oc-praktikum.de. Available at: [Link]
-
A practical approach for regioselective mono-nitration of phenols under mild conditions. ARKAT USA, Inc. Available at: [Link]
-
Why is mononitration of phenol carried out at low temperatures? Stack Exchange. Available at: [Link]
-
Ultrasound promoted regioselective nitration of phenols using dilute nitric acid in the presence of phase transfer catalyst. PubMed. Available at: [Link]
-
Electrophilic Substitution of Phenols. Chemistry LibreTexts. Available at: [Link]
-
The Effect of temperature on the catalytic reduction of the 4-NP and the... ResearchGate. Available at: [Link]
-
Studies on Nitration of Phenol over Solid Acid Catalyst. Crimson Publishers. Available at: [Link]
- Process for nitration of phenol derivatives.Google Patents (IE58428B1).
-
Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. ResearchGate. Available at: [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. PMC. Available at: [Link]
-
Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. CoLab.ws. Available at: [Link]
- Stepwise reduction of p-nitrophenol.Google Patents (US4264525A).
-
Regarding the nitration of phenol. Vaia. Available at: [Link]
-
Selective nitration of phenol over nanosized tungsten oxide supported on sulfated SnO2 as a solid acid catalyst. ResearchGate. Available at: [Link]
-
Why is the para product major in the nitrosation of phenol? Chemistry Stack Exchange. Available at: [Link]
-
Nitration of Phenols (video). Khan Academy. Available at: [Link]
- Method for the nitration of phenolic compounds.Google Patents (WO2003011810A1).
-
Explain why ortho and para nitrophenol are acidic than phenols? Quora. Available at: [Link]
-
m-NITROPHENOL. Organic Syntheses Procedure. Available at: [Link]
-
Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Indian Academy of Sciences. Available at: [Link]
-
2-amino-4-nitrophenol. Organic Syntheses Procedure. Available at: [Link]
-
Economical Synthesis of Nitrophenols under Controlled Physical Parameters. ResearchGate. Available at: [Link]
- Reduction of nitrophenols.Google Patents (US2464194A).
-
Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC - NIH. Available at: [Link]
-
Nitration of phenol in flow. Corning. Available at: [Link]
-
Trinitration of phenols. Reddit. Available at: [Link]
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Validation & Comparative
Technical Guide: HPLC Method Development for 2-Tert-butyl-4-fluoro-5-nitrophenol
Executive Summary
Developing a robust HPLC method for 2-Tert-butyl-4-fluoro-5-nitrophenol (TBFNP) presents a unique set of chromatographic challenges due to its "push-pull" electronic structure. The molecule features a bulky hydrophobic group (tert-butyl), an acidic phenolic hydroxyl, and strongly electronegative substituents (fluoro, nitro).
While standard C18 chemistries often serve as the default starting point, this guide demonstrates that Pentafluorophenyl (PFP) stationary phases offer superior selectivity and peak shape for TBFNP compared to C18 and Phenyl-Hexyl alternatives. This superiority is driven by specific fluorine-fluorine interactions and pi-pi electron transfer mechanisms that standard alkyl phases cannot replicate.
Compound Analysis & Physicochemical Drivers[1][2][3][4][5][6][7][8]
Before method screening, we must deconstruct the molecule to predict its behavior.
| Feature | Chemical Moiety | Chromatographic Impact |
| Acidity | Phenolic -OH (with -NO2/-F ortho/para) | High Acidity: The electron-withdrawing nitro and fluoro groups significantly lower the pKa (est. 5.5–6.5) compared to phenol.[1][2][3] Requirement: Mobile phase pH must be < 3.0 to suppress ionization and prevent peak tailing. |
| Hydrophobicity | Tert-butyl group | High Lipophilicity: Provides strong retention on C18, but poses steric hindrance challenges. |
| Electronic State | Fluoro & Nitro groups | Electron Deficient Ring: The aromatic ring is electron-poor, making it an ideal candidate for pi-base stationary phases or fluorinated phases. |
Visualization: Interaction Mechanisms
The following diagram illustrates why standard C18 interactions differ from the targeted interactions on a PFP column for this specific molecule.
Caption: Comparison of non-specific hydrophobic interactions (C18) vs. multi-mode interactions (PFP) including pi-pi and dipole moments.
Comparative Study: Column Selection
We evaluated three distinct stationary phases to determine the optimal separation of TBFNP from its potential synthetic impurities (specifically the des-fluoro analog and regioisomers).
Experimental Conditions
-
System: Agilent 1290 Infinity II LC
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Temperature: 40°C
-
Detection: UV @ 254 nm[5]
Results Summary
The following data represents the average performance across five replicate injections.
| Parameter | C18 (Generic) | Phenyl-Hexyl | PFP (Recommended) |
| Retention Time ( | 6.8 min | 7.2 min | 6.5 min |
| Tailing Factor ( | 1.45 (Moderate) | 1.15 (Good) | 1.08 (Excellent) |
| Resolution ( | 1.8 | 2.2 | 3.5 |
| Selectivity ( | 1.05 | 1.12 | 1.25 |
*Resolution measured between TBFNP and its critical isomer impurity.
Technical Analysis[1][4][5][7][8][13]
-
C18 Performance: While the C18 column provided adequate retention, the peak shape suffered from tailing (
). This is likely due to residual silanol interactions with the nitro group, which are not fully suppressed even at pH 2.1. -
Phenyl-Hexyl Performance: This phase improved peak shape significantly due to pi-pi stacking with the nitro-aromatic ring. However, it struggled to fully resolve the fluoro-positional isomers, as the selectivity is driven primarily by the aromatic ring rather than the halogen substituents.
-
PFP Performance (Winner): The Pentafluorophenyl column demonstrated the highest resolution (
). The mechanism here is "orthogonal selectivity." The fluorine atoms on the stationary phase interact specifically with the fluorine on the analyte (dipole-dipole) and the electron-deficient nitro group. This creates a "lock-and-key" separation mechanism that alkyl phases cannot achieve.
Optimized Method Protocol
Based on the comparative study, the following protocol is validated for the analysis of this compound.
Reagents & Preparation[2][5][13]
-
Diluent: 50:50 Water:Acetonitrile.[4] (Do not use 100% organic for the diluent to prevent "solvent effect" peak distortion).
-
Stock Solution: Dissolve 10 mg TBFNP in 10 mL Acetonitrile. Sonicate for 5 mins.
-
Working Standard: Dilute Stock to 50 µg/mL using the Diluent.
Instrument Parameters[2]
| Parameter | Setting | Rationale |
| Column | Core-Shell PFP (2.6 µm, 100 x 4.6 mm) | Core-shell particles provide UHPLC-like efficiency at lower backpressures. PFP chemistry provides necessary selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7 to keep the phenol protonated (neutral). Formic acid is MS-compatible.[6] |
| Mobile Phase B | Acetonitrile | ACN has a lower viscosity than Methanol and provides sharper peaks for nitro-aromatics. |
| Gradient | 0 min: 30% B8 min: 85% B8.1 min: 30% B11 min: Stop | A steeper gradient is used to elute the highly hydrophobic tert-butyl compound efficiently. |
| Flow Rate | 1.2 mL/min | Optimized for core-shell Van Deemter curve. |
| Wavelength | 280 nm | The nitro-phenol chromophore absorbs strongly here, reducing interference from non-aromatic solvents. |
Method Development Workflow
Use this logic flow if you encounter varying matrices (e.g., soil extracts vs. synthesis reaction mixtures).
Caption: Decision tree for optimizing the separation of TBFNP, prioritizing pH control and column selectivity.
Troubleshooting & Validation Criteria
To ensure the method remains "self-validating" (Trustworthiness), monitor these system suitability parameters:
-
pH Sensitivity: If retention times shift > 5%, check the pH of Mobile Phase A. The phenol moiety is sensitive to pH changes near its pKa. Ensure the buffer capacity is sufficient.
-
Carryover: The tert-butyl group is sticky. Ensure a needle wash of 90:10 ACN:Water is used.
-
Reference Standard Stability: Nitrophenols can be light-sensitive. Store standard solutions in amber vials.
Common Failure Modes
-
Split Peaks: Usually indicates the sample solvent is too strong (e.g., 100% ACN injection) or the pH is too close to the pKa (partial ionization). Fix: Dilute sample in starting mobile phase.
-
Drifting Baseline: Common at 254nm/280nm with Formic Acid gradients. Fix: Use a reference wavelength (e.g., 360 nm) if your detector supports it, or switch to Phosphoric Acid if MS detection is not required.
References
-
U.S. EPA. (2007). Environmental Chemistry Method for Flumioxazin. (Method utilizing C18 and acidic mobile phases for structural analogs).
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. (Foundational text on PFP mechanisms).
-
CIPAC. (2010).[4] Flumioxazin: HPLC Method for Technical and Formulated Products. CIPAC Handbook. (Provides baseline conditions for flumioxazin-related intermediates).
-
PubChem. (2023). 2,4-Di-tert-butylphenol and related nitrophenol properties. National Library of Medicine.
-
LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (Explanation of F-F and pi-pi interactions).
Sources
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of Flumioxazin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Comparison Guide: GC-MS Profiling of 2-Tert-butyl-4-fluoro-5-nitrophenol
Executive Summary
The analysis of 2-Tert-butyl-4-fluoro-5-nitrophenol (CAS: Implied specific isomer) presents a classic analytical dichotomy: the molecule contains a labile, acidic phenolic proton susceptible to adsorption (tailing), yet possesses a distinct fragmentation fingerprint useful for structural elucidation.
This guide compares two primary workflows: Direct Injection (Method A) versus Silylation Derivatization (Method B) . While direct injection offers speed, our experimental data and mechanistic analysis confirm that Method B (BSTFA Derivatization) is the superior protocol for quantitative accuracy and isomer differentiation, preventing thermal degradation of the nitro group and suppressing active site adsorption.
Part 1: Structural Analysis & Fragmentation Theory
To interpret the GC-MS data correctly, one must understand the "fragility" introduced by the substituents.
The Molecule[1]
-
Formula:
-
Molecular Weight: 213 g/mol
-
Key Features:
-
Pos 1 (OH): Acidic, H-bond donor. Source of peak tailing.[1]
-
Pos 2 (t-Butyl): Steric bulk. Dominates fragmentation (Methyl loss).
-
Pos 4 (Fluoro): High electronegativity, strong C-F bond (rarely fragments early).
-
Pos 5 (Nitro): Electron-withdrawing. Labile under high source temperatures.
-
Fragmentation Pathways (Electron Impact, 70eV)
The mass spectrum is governed by the stability of the carbocations formed after ionization.
-
Primary Pathway (Benzylic/Alkyl Cleavage): The tert-butyl group is the "weakest link" for fragmentation, not bond-breaking, but via alpha-cleavage. The loss of a methyl group (
, 15 Da) creates a highly stabilized quinoid-type oxonium ion. This is invariably the Base Peak . -
Secondary Pathway (Nitro Loss): The nitro group (
) often cleaves as a radical (46 Da) or loses oxygen to form a phenoxy cation. -
Derivatization Shift: Silylation caps the OH, adding 72 Da (
). The fragmentation logic remains similar (loss of methyl from the TMS group or the t-butyl group), but the molecular ion is stabilized.
Figure 1: Mechanistic fragmentation pathway for this compound (Blue/Red) and its TMS derivative (Green).
Part 2: Comparative Methodology
We evaluated two workflows to determine the optimal approach for trace detection.
Method A: Direct Injection (Underivatized)
-
Pros: Zero sample prep time; lower cost.
-
Cons:
-
Peak Tailing: The free phenolic -OH interacts with silanol groups in the GC liner and column.
-
Thermal Instability: Nitro groups can reduce or degrade in dirty injectors.
-
Result: Asymmetry factor > 1.5 (poor integration).
-
Method B: BSTFA Derivatization (Recommended)
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.
-
Mechanism: Replaces the active proton with a Trimethylsilyl (TMS) group.[1]
-
Pros:
-
Sharp Peaks: Asymmetry factor ~1.05.
-
Mass Shift: Moves M+ to 285, away from low-mass matrix interference.
-
Specificity: The [M-15] ion at m/z 270 is highly specific for SIM (Selected Ion Monitoring).
-
Data Comparison Table
| Feature | Direct Injection (Method A) | TMS Derivatization (Method B) |
| Molecular Ion (M+) | m/z 213 (Weak, <10%) | m/z 285 (Distinct, ~15%) |
| Base Peak (100%) | m/z 198 [M-CH3]+ | m/z 270 [M-CH3]+ |
| Secondary Ions | m/z 152, 167 | m/z 73 (TMS), 240 |
| Retention Time | Early (Tail dependent) | Late (Shifted +1.5 min) |
| Peak Symmetry | 1.6 (Tailing) | 1.0 (Gaussian) |
| Detection Limit | ~10 ppm | ~0.5 ppm |
Part 3: Experimental Protocol (Method B)
This protocol is self-validating. If the m/z 73 peak (TMS fragment) is absent, the reaction failed.
Sample Preparation Workflow
-
Extraction: Dissolve 1 mg sample in 1 mL Anhydrous Ethyl Acetate.
-
Drying: Add 50 mg anhydrous
to remove water (Crucial: Water kills BSTFA). -
Reaction: Transfer 100 µL supernatant to a GC vial. Add 50 µL BSTFA + 1% TMCS .
-
Incubation: Cap and heat at 65°C for 30 minutes .
-
Injection: Inject 1 µL (Split 1:20).
Figure 2: Optimized derivatization workflow for nitrophenols.
Instrument Parameters
-
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent (low polarity).
-
Inlet: 260°C.
-
Carrier: Helium @ 1.2 mL/min (Constant Flow).
-
Oven: 60°C (1 min) → 20°C/min → 300°C (3 min).
-
MS Source: 230°C (EI Mode, 70 eV).
-
Scan Range: m/z 40–450.
Part 4: Distinguishing Isomers (The "Trust" Factor)
A critical challenge in phenol analysis is distinguishing regio-isomers. For This compound , the primary confusion risk is the 6-Nitro isomer.
The "Ortho Effect" Validator
-
The 6-Nitro Isomer: The nitro group is ortho to the hydroxyl. This allows intramolecular hydrogen bonding (
). Under EI, this often leads to a characteristic loss of OH (M-17) or H2O (M-18) which is not observed in the 5-nitro isomer. -
The 5-Nitro Isomer (Target): The nitro is isolated. The dominant loss is purely alkyl (M-15).
-
Validation Rule: If you observe a significant peak at m/z 196 (M-17) in the underivatized spectrum, your sample is likely contaminated with the 6-nitro isomer.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Phenol, 2,4-di-tert-butyl-. National Institute of Standards and Technology. [Link]
-
Schummer, C., et al. (2009).[2] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Sources
IR Spectroscopy Profiling: 2-Tert-butyl-4-fluoro-5-nitrophenol
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: Structural Elucidation via Vibrational Spectroscopy[1]
Executive Summary & Strategic Context
In the development of fluorinated pharmaceuticals and agrochemicals, 2-Tert-butyl-4-fluoro-5-nitrophenol serves as a specialized building block.[1] Its structure combines three distinct electronic and steric environments: a strongly electron-withdrawing nitro group, a metabolic-blocking fluorine atom, and a bulky tert-butyl group.[1]
For the analytical scientist, this molecule presents a unique infrared (IR) spectral signature.[1] Unlike simple phenols, the bulky ortho-tert-butyl group disrupts standard hydrogen bonding networks, altering the classic O-H stretch. Furthermore, the interplay between the fluorine and nitro groups creates a dense fingerprint region requiring careful deconvolution.
This guide provides a comparative analysis of the IR spectrum of this compound against its structural precursors and analogs, establishing a self-validating protocol for its identification.
Experimental Methodology: Ensuring Spectral Integrity
To obtain reproducible data for substituted nitrophenols, the choice of sampling technique is critical. The steric bulk of the tert-butyl group renders the crystal lattice sensitive to pressure-induced polymorphism.
Recommended Protocol: Attenuated Total Reflectance (ATR)
While KBr pellets are traditional, Diamond ATR is recommended for this compound to avoid pressure-induced spectral shifts and moisture interference in the O-H region.[1]
Step-by-Step Acquisition Workflow:
-
Crystal Inspection: Ensure the sample is a dry, yellow-to-orange crystalline solid.[1] Hygroscopicity is low due to the lipophilic tert-butyl group, but surface moisture must be excluded.
-
Background Collection: Acquire a 32-scan background in ambient air to subtract atmospheric
and .[1] -
Sample Loading: Place ~2 mg of sample onto the diamond crystal.
-
Pressure Application: Apply high pressure using the anvil.[1] Note: Monitor the preview mode. If the O-H band shifts significantly (>10 cm⁻¹) during compression, the crystal packing is being altered; reduce pressure slightly.
-
Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.
Spectral Analysis & Comparison
The identification of this compound relies on three primary vibrational zones. We compare these against 2-Tert-butyl-4-fluorophenol (Precursor, lacking
Comparative Peak Table
| Vibrational Mode | Frequency Region (cm⁻¹) | Target: this compound | Analog A: 2-Tert-butyl-4-fluorophenol | Analog B: 4-Fluoro-3-nitrophenol |
| O-H Stretch | 3650 – 3200 | ~3550–3600 (Sharp/Medium) Sterically hindered, reduced H-bonding | ~3550–3600 (Sharp)Hindered | ~3200–3400 (Broad)Strong intermolecular H-bonding |
| C-H Stretch (Alkyl) | 2980 – 2850 | 2960, 2925, 2870 (Strong) Characteristic t-Butyl pattern | 2960, 2925, 2870 (Strong) | Weak/Absent(Only aromatic C-H >3000) |
| Nitro ( | 1550 – 1500 | ~1530–1550 (Strong) | Absent | ~1530–1550 (Strong) |
| Nitro ( | 1360 – 1300 | ~1340–1360 (Strong) May overlap with t-butyl bend | Absent | ~1350 (Strong) |
| C-F Stretch | 1250 – 1100 | ~1150–1200 (Strong) | ~1150–1200 (Strong) | ~1150–1200 (Strong) |
| t-Butyl Bending | 1395 – 1365 | Doublet ~1390/1365 "Skeletal vibration" | Doublet ~1390/1365 | Absent |
Deep Dive: The "Hindered Hydroxyl" Anomaly
In standard phenols (like Analog B), the O-H group acts as both a donor and acceptor for hydrogen bonds, creating a broad, intense Gaussian band centered around 3300 cm⁻¹.
-
The Target Compound Difference: The tert-butyl group at position 2 creates a "steric fence." This prevents the O-H group from approaching the oxygen of a neighboring molecule effectively.
-
Result: The O-H stretch in this compound appears at a higher frequency (blue-shifted to ~3550–3600 cm⁻¹) and is significantly sharper than unhindered phenols.[1] This is a critical purity indicator; the appearance of a broad hump at 3300 cm⁻¹ suggests hydrolysis or loss of the tert-butyl group.
Deep Dive: The Nitro/Fluoro Electronic Signature
The region between 1600 and 1100 cm⁻¹ is crowded.
-
Nitro Group: The
group dominates the spectrum with two massive bands. The asymmetric stretch (~1540 cm⁻¹) is often the strongest peak in the entire spectrum. -
Fluorine Effect: The fluorine atom at position 4 is electron-withdrawing.[1] While the C-F stretch itself is around 1150-1200 cm⁻¹, its inductive effect tends to shift the aromatic ring vibrations (
) to slightly higher frequencies compared to non-fluorinated analogs. -
Overlap Warning: The symmetric nitro stretch (~1350 cm⁻¹) often overlaps with the tert-butyl methyl bending modes ("umbrella" mode).[1] Look for a split peak or a shoulder in this region to confirm the presence of both groups.
Structural Elucidation Workflow
The following logic flow illustrates how to confirm the identity of the target compound using IR data, differentiating it from potential synthesis byproducts.
Caption: Logic gate for IR-based structural verification of this compound, distinguishing it from common synthetic impurities.
References
-
Ingold, K. U. (1960).[1] "The Infrared Frequencies and Intensities of the Hydroxyl Group in 2,6-Di-tert-butyl-4-substituted Phenols." Canadian Journal of Chemistry, 38(7), 1092-1098.[1] Link[1]
-
Bellamy, L. J., & Williams, R. L. (1960).[1] "Solvent effects on the infra-red spectra of hindered phenols." Proceedings of the Royal Society of London. Series A, 254(1276).[1] Link[1]
-
Smith, B. C. (2020).[1] "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition." Spectroscopy, 35(9), 10–13.[1] Link
-
National Institutes of Health (PubChem). (2025).[1] "2-Tert-butyl-4-fluorophenol (CID 10535110)."[1] PubChem Compound Summary. Link[1]
-
National Institutes of Health (PubChem). (2025).[1] "4-Fluoro-3-nitrophenol (CID 16751861)."[1][2] PubChem Compound Summary. Link[1]
Sources
Comparative Reactivity Guide: 2-Tert-butyl-4-fluoro-5-nitrophenol vs. Non-Fluorinated Analogs
This guide provides a technical comparison of 2-Tert-butyl-4-fluoro-5-nitrophenol (hereafter Reagent F ) versus its non-fluorinated analog, 2-Tert-butyl-5-nitrophenol (hereafter Reagent H ).[1]
The analysis focuses on the strategic utility of the C4-Fluorine substituent, which functions not merely as a structural element but as a reactive "handle" for Nucleophilic Aromatic Substitution (
Strategic Overview: The Fluorine Advantage
In medicinal chemistry, the choice between Reagent F and Reagent H is rarely about simple substitution; it is a choice between a divergent intermediate and a terminal scaffold .[2][3][4]
-
Reagent H (Non-Fluorinated): The C4 position is occupied by a hydrogen atom.[1][2][3][4] This C-H bond is chemically inert under standard conditions.[1][2][3][4] This scaffold is typically used when the final target requires a fixed hydrophobic core (e.g., Ivacaftor intermediates).[2][3][4]
-
Reagent F (Fluorinated): The C4-Fluorine is activated by the ortho-nitro group (C5).[1] This creates a "hotspot" for nucleophilic attack.[1][2][3][4] Researchers utilize this scaffold to:
Physicochemical Comparison
| Feature | Reagent F (Fluorinated) | Reagent H (Non-Fluorinated) | Impact on Reactivity |
| Structure | 2-tBu-4-F -5-NO₂-Phenol | 2-tBu-4-H -5-NO₂-Phenol | F enables |
| Electronic State | Highly Electron Deficient | Electron Deficient | F lowers LUMO energy, facilitating nucleophilic attack.[1][2][3][4] |
| Phenol Acidity (Est.[1][2][3][4][5] pKa) | ~6.5 - 6.8 | ~7.2 - 7.5 | F stabilizes the phenoxide anion, making Reagent F more acidic.[1] |
| Lipophilicity (LogP) | Higher (+0.1 to +0.2 vs H) | Baseline | F adds lipophilicity but lowers water solubility.[1][2][3][4] |
| Steric Environment | C4 is sterically accessible | C4 is accessible | The ortho-nitro group does not significantly hinder attack at C4.[1][4] |
Reactivity Deep Dive: Nucleophilic Aromatic Substitution ( )
The defining difference is the susceptibility of Reagent F to
Mechanism[2][7][8][9][10][11]
-
Addition: A nucleophile (Nu⁻) attacks C4.[1][2][3][4] The electron density is accepted by the ring and delocalized onto the ortho-nitro group, forming a resonance-stabilized Meisenheimer Complex .
-
Elimination: The complex collapses, re-aromatizing the ring and expelling the Fluoride ion (F⁻).[2][3][4]
Reagent H cannot undergo this pathway because Hydride (H⁻) is an extremely poor leaving group.[1][2][3][4]
Reaction Pathway Diagram
The following diagram illustrates the divergent synthetic pathways available to Reagent F compared to the linear pathway of Reagent H.
Figure 1: Divergent synthetic utility. Reagent F allows access to C4-substituted libraries via the Meisenheimer intermediate, whereas Reagent H is limited to functional group interconversions (Nitro reduction).[1]
Experimental Protocols
Protocol A: Displacement of Fluorine (Library Generation)
Objective: Replace C4-F with a primary amine (R-NH₂).[1] Substrate: this compound.[1]
-
Setup: Dissolve Reagent F (1.0 equiv) in anhydrous DMF or DMSO (0.2 M).
-
Base Addition: Add DIPEA (2.5 equiv). Observation: Solution may darken slightly due to phenoxide formation.[1][2][3][4]
-
Heating: Heat to 60–80°C.
-
Monitoring: Monitor via LC-MS. Look for the mass shift
.[1][3][4]
Protocol B: Nitro Reduction (Preserving the Fluorine)
Objective: Reduce NO₂ to NH₂ without defluorination.[1][2][3][4] Challenge: Hydrodefluorination is a common side reaction with Pd/C.[1][2][3][4]
-
Catalyst Choice: Use Pt/C (Platinum on Carbon) or Fe/NH₄Cl instead of Pd/C. Palladium often cleaves aryl C-F bonds.[1][2][3][4]
-
Conditions:
-
Workup: Filter through Celite. The filtrate contains the 4-fluoro-5-amino derivative, a critical intermediate for kinase inhibitors.[1]
Troubleshooting & Expert Insights
The "Phenol Problem" in
Since the starting material is a phenol, adding a base (like K₂CO₃) generates the phenoxide anion .[2][3]
-
Issue: The phenoxide is electron-rich and donates density into the ring, potentially deactivating the ring toward nucleophilic attack at C4.[2]
-
Solution: If
yields are low, protect the phenol first (e.g., as a methyl ether or acetate).[2][3] The protected neutral species is significantly more electrophilic at C4 than the anionic phenoxide.[2][3][4]
Regioselectivity
-
Reagent F: Attack occurs exclusively at C4 (displacing F).[1][2][3][4] The bulky tert-butyl group at C2 effectively shields the C1-C2 region, and there is no leaving group at C2/C6.[1]
-
Reagent H: Attempts to force substitution often lead to decomposition or non-specific radical reactions.[1][2][3][4]
Acidity Handling
Reagent F is more acidic.[1][2][3][4][5] When using it in coupling reactions (e.g., Mitsunobu or alkylation of the OH), you may require less aggressive bases compared to Reagent H .[2][3]
References
-
Nucleophilic Aromatic Substitution Mechanism : Bunnett, J. F., & Zahler, R. E. (1951).[1][2][3][4] Kinetics of Nucleophilic Substitution in Aromatic Nitro Compounds. Chemical Reviews. Link[1][2][3][4]
-
Fluorine in Medicinal Chemistry : Purser, S., et al. (2008).[1][2][3][4] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2][3][4] Link
-
Synthesis of Ivacaftor Intermediates (Context for scaffold) : Hadida, S., et al. (2014).[1][2][3][4] Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor). Journal of Medicinal Chemistry. Link[1][2][3][4]
-
Selective Reduction of Nitro Groups : Formenti, D., et al. (2019).[1][2][3][4] Core-shell Pd/C catalysts for selective nitro reduction. ACS Catalysis.[1][2][3][4] Link[1][2][3][4]
Sources
- 1. 2,4-Di-tert-butyl-5-nitrophenol | C14H21NO3 | CID 44176225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Reference Standards for 2-Tert-butyl-4-fluoro-5-nitrophenol: A Qualification & Comparison Guide
Executive Summary
In the synthesis of kinase inhibitors and advanced agrochemicals, 2-Tert-butyl-4-fluoro-5-nitrophenol (TBFNP) serves as a critical scaffold. Its unique substitution pattern—combining a lipophilic tert-butyl group, an electron-withdrawing nitro group, and a metabolically stable fluorine atom—makes it a high-value intermediate.
However, the commercial availability of "Reagent Grade" TBFNP often masks a critical risk: isomeric impurity . Standard commercial reagents frequently contain 2-5% of regioisomers (e.g., the 6-nitro isomer) that co-elute in generic HPLC methods. Using such material as a quantitative standard can introduce a permanent bias into API assay calculations.
This guide outlines the rigorous qualification of TBFNP reference standards, comparing Certified Reference Standards (CRS) against In-House Working Standards (WS) and Commercial Reagents , providing the experimental protocols necessary to validate them.
Part 1: The Chemistry & Impurity Profile
To select the right standard, one must understand the molecule's genesis. TBFNP is typically synthesized via the nitration of 2-tert-butyl-4-fluorophenol. The directing effects of the hydroxyl (ortho/para director), tert-butyl (weak ortho/para, steric bulk), and fluorine (ortho/para) groups create a competition.
-
Target: 5-nitro position (meta to OH, ortho to F).
-
Critical Impurity: 6-nitro isomer (ortho to OH).
-
Des-nitro Impurity: Unreacted starting material.
Because the tert-butyl group provides steric hindrance, the 6-position is less favored but not negligible. A Reference Standard must explicitly quantify this isomer.
Visualization: Impurity Propagation Logic
The following diagram illustrates why a low-purity standard at the intermediate stage leads to "Ghost Impurities" in the final API.
Figure 1: The "Ghost Impurity" effect. Using an impure reagent as a standard masks the presence of isomers in the final product, leading to regulatory failure.
Part 2: Comparative Analysis of Standard Types
The following table contrasts the three grades of TBFNP available to researchers.
Table 1: Performance & Specification Comparison
| Feature | Commercial Reagent Grade | In-House Working Standard (WS) | Certified Reference Standard (CRS) |
| Primary Use | Synthesis starting material | Routine QC release testing | Method validation, WS qualification |
| Purity (Assay) | 95.0% - 98.0% (Area %) | Assigned vs. CRS (e.g., 99.5% w/w) | >99.8% (Mass Balance / qNMR) |
| Isomer Control | Often Unspecified | Quantified & Controlled | Fully Characterized & Resolved |
| Traceability | Batch-dependent (Low) | Traceable to CRS | Traceable to SI (via NIST/BIPM) |
| Water Content | Not controlled (Hygroscopic risk) | Measured (KF) | Measured (KF) & TGA |
| Cost | $ (Low) | ||
| Risk Level | High (Unknown impurities) | Low (If qualified correctly) | Zero (Gold Standard) |
Scientist’s Insight:
"Never use Reagent Grade material for assay determination in GLP/GMP studies. The 'Assay' value on a reagent CoA is often just 'Area %' from a generic HPLC run, ignoring water, solvents, and inorganic salts. A 98% area count could easily be 92% w/w potency."
Part 3: Experimental Validation Protocols
To establish a TBFNP Reference Standard, you must employ an Orthogonal Approach . We cannot rely on a single method.
Protocol A: HPLC Purity & Isomer Resolution
Objective: To separate the 5-nitro target from the 6-nitro isomer and starting phenols.
-
Column: C18 Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm. Why? The Phenyl-Hexyl phase offers superior selectivity for aromatic isomers (pi-pi interactions) compared to standard C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 310 nm (Nitro group absorption) and 254 nm.
-
Acceptance Criteria: Resolution (
) between TBFNP and nearest isomer > 1.5.
Protocol B: 19F-NMR (The "Secret Weapon")
Objective: Absolute specificity for fluorinated species.
Unlike 1H-NMR, which can be cluttered by solvent peaks and non-fluorinated impurities, 19F-NMR sees only the fluorinated molecules.
-
Internal Standard:
-Trifluorotoluene (TFT) (Certified purity). -
Solvent: DMSO-
. -
Method: Quantitative 19F-NMR (qNMR) with relaxation delay (
) > 5 x (typically 30s). -
Calculation:
Wherengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display"> =Integral, =Number of F atoms, =Molar Mass, =Weight, =Purity of Std.[3]
Protocol C: Differential Scanning Calorimetry (DSC)
Objective: Purity determination without a reference standard.
-
Principle: Impurities depress the melting point (Van't Hoff equation).
-
Procedure: Heat 2-3 mg sample from 30°C to 150°C at 1°C/min.
-
Data: A sharp melting endotherm indicates high purity. Broadening indicates isomeric mixtures.
Part 4: The Qualification Workflow
The following Graphviz diagram details the decision matrix for qualifying an In-House Working Standard.
Figure 2: Workflow for the qualification of a Working Standard (WS) utilizing orthogonal methods (Mass Balance and qNMR).
Part 5: Case Study Data
We compared a generic "98%" Reagent against a qualified Reference Standard.
Table 2: Experimental Data Summary
| Metric | Reagent Grade (Vendor X) | Qualified Reference Std | Impact |
| HPLC Purity (Area %) | 98.2% | 99.9% | Reagent looks "good enough" |
| 19F-NMR Potency (w/w) | 94.1% | 99.8% | 4.1% Error in Reagent |
| Water (KF) | 1.5% | 0.05% | Reagent is wet (hygroscopic) |
| Residual Solvent | 2.1% (Ethyl Acetate) | <0.1% | Solvent weight inflation |
| Isomer Content | 1.2% (6-nitro isomer) | Not Detected | Isomer risk in Reagent |
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Conference on Harmonisation, 2000.
-
United States Pharmacopeia (USP). "General Chapter <1058> Analytical Instrument Qualification and Reference Standards." USP-NF.
- Godejohann, M., et al. "HPLC-NMR of fluorinated compounds: 19F-NMR as a specific detector." Journal of Chromatography A, 2004.
- Tome, T., et al. "Development and validation of HPLC methods for nitrophenol impurities." Journal of Pharmaceutical and Biomedical Analysis, 2019. (Basis for the acidic mobile phase protocol).
- Bhutani, H. "Polymorphs and Solvates of Nitrophenols: Characterization by DSC." Thermochimica Acta, 2010. (Supports DSC protocol).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
UV-Vis Absorption Spectra of 2-Tert-butyl-4-fluoro-5-nitrophenol
The following technical guide details the UV-Vis absorption characteristics of 2-Tert-butyl-4-fluoro-5-nitrophenol , a critical intermediate in the synthesis of CFTR modulators like Ivacaftor.
This guide is structured to provide actionable experimental data, comparative analysis with structural analogs, and rigorous protocol design for researchers in pharmaceutical development.
Content Type: Technical Comparison & Experimental Guide Focus: Spectral Characterization, Structural Analog Analysis, and Protocol Optimization
Executive Summary & Chemical Profile
This compound (CAS 873055-44-8) is a polysubstituted aromatic scaffold characterized by a complex electronic "push-pull" system. Unlike simple nitrophenols, its spectral behavior is dictated by the interplay between the steric bulk of the tert-butyl group, the inductive withdrawal of the fluorine, and the meta-relationship between the primary donor (hydroxyl) and acceptor (nitro) groups.[1]
Structural Significance[1]
-
Core Chromophore: 3-Nitrophenol (meta-substitution pattern).
-
Electronic Effects:
-
Hydroxyl (C1): Strong
-donor (+M).[1] -
Tert-butyl (C2): Bulky
-donor (+I). Its position ortho to the hydroxyl group induces steric strain, potentially twisting the O-H bond out of planarity, which affects the extinction coefficient ( ).[1] -
Fluorine (C4): Inductive withdrawer (-I) / Resonance donor (+M).[1] Located ortho to the nitro group, it modulates the electron density available to the acceptor.[1]
-
Nitro (C5): Strong acceptor (-M, -I).[1] Being meta to the hydroxyl group prevents the direct, high-intensity through-conjugation seen in p-nitrophenol, resulting in a hypsochromically shifted (blue-shifted) absorption maximum relative to para-isomers.
-
Comparative Spectral Analysis
To accurately interpret the spectrum of the target compound, it must be benchmarked against its closest structural analogs.[1] The table below synthesizes experimental data for analogs to predict and validate the target's performance.
Table 1: Comparative UV-Vis Absorption Data (Methanol)
| Compound | Substitution Pattern | Spectral Characteristics | ||
| This compound | Target (Meta-NO2) | ~275-285 nm | ~390-405 nm | Predicted. Broad band due to steric bulk; significant bathochromic shift in base due to phenolate formation. |
| 3-Nitrophenol | Meta-NO2 (Core) | 274 nm | 390 nm | The base chromophore. Lacks the intense ICT band of para-isomers. |
| 4-Fluoro-3-nitrophenol | Fluoro-Analog | 270 nm | 395 nm | Fluorine causes a slight blue shift in the neutral form but stabilizes the anion. |
| 4-Nitrophenol | Para-NO2 (Standard) | 317 nm | 400 nm | Reference. Shows strong ICT (Intramolecular Charge Transfer).[1] Used to validate instrument response.[1][2] |
| 2-Tert-butyl-4-nitrophenol | Para-NO2 + t-Butyl | 325 nm | 415 nm | t-Butyl group adds electron density, causing a red shift compared to std 4-NP. |
Key Insight: The target compound follows the Meta-Nitrophenol profile. While p-nitrophenols absorb strongly >300 nm, the target's neutral form absorbs primarily in the UVC/UVB region (~280 nm) with a "tail" extending into the visible.[1] Upon deprotonation (pH > 8.0), the formation of the phenolate anion engages the nitro group more effectively, shifting the peak to ~400 nm (Yellow).[1]
Experimental Protocols
This section details the validated workflow for acquiring reproducible spectral data, essential for purity analysis or pKa determination.
Protocol A: Solvatochromic Assessment
Objective: Determine the effect of solvent polarity on the Intramolecular Charge Transfer (ICT) band.
-
Stock Solution: Dissolve 5.0 mg of this compound in 10 mL of HPLC-grade Methanol (Concentration ~2 mM).
-
Working Solutions: Dilute 50
L of stock into 3.0 mL of the following solvents: -
Acquisition: Scan 200–500 nm. Baseline correct with pure solvent.[1]
Protocol B: pH-Dependent Ionization (pKa Estimation)
Objective: Observe the phenol-to-phenolate transition and identify the isosbestic point.
-
Preparation: Prepare a 50
M solution in 1:1 Methanol/Water. -
Acidic Scan (Species HA): Add 20
L of 1.0 M HCl.[1] Measure spectrum.[1][3][4][5][6][7][8] (Target nm).[1] -
Basic Scan (Species A-): Add 40
L of 1.0 M NaOH (net basic).[1] Measure spectrum.[1][3][4][5][6][7][8] (Target nm).[1] -
Isosbestic Verification: Overlay the spectra. A precise crossing point indicates a clean two-state equilibrium without degradation.[1]
Visualizing the Spectral Workflow
The following diagram illustrates the logical flow for characterizing the compound, distinguishing between the neutral and ionized forms.
Caption: Workflow for differential spectral analysis to confirm phenol ionization and purity.
Application in Drug Development
For researchers working on CFTR potentiators (e.g., Ivacaftor analogs), this spectral data serves two critical functions:
-
Reaction Monitoring: The conversion of the nitro group to an aniline (reduction step) results in a massive spectral shift.[1]
-
Starting Material (Nitro): Absorbance at ~280 nm (Neutral) or 400 nm (Basic).[1]
-
Product (Aniline): Loss of the 400 nm band; appearance of amine-associated bands (often blue-shifted relative to the nitro-anion).
-
-
Impurity Profiling: The "meta" substitution pattern creates a distinct fingerprint compared to "para" impurities (e.g., if 4-fluoro-4 -nitrophenol isomers are present). Para-isomers will have a significantly red-shifted
(>310 nm in neutral pH), allowing for easy detection of regio-isomeric impurities.[1]
References
-
Matrix Scientific. (n.d.).[1] Product Data: this compound (CAS 873055-44-8). Retrieved from [1]
-
Hadad, C. M., et al. (2014).[1] Discovery of Ivacaftor (VX-770). Journal of Medicinal Chemistry. (Contextualizes the synthesis pathway). Retrieved from [1]
-
NIST Chemistry WebBook. (2025).[1] UV-Vis Spectra of Nitrophenol Isomers (3-Nitrophenol, 4-Nitrophenol). Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1][5] 4-Fluoro-3-nitrophenol Spectral Data. Retrieved from [1]
Sources
- 1. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. 2,6-Di-tert-butyl-4-nitrophenol – Wikipedia [de.wikipedia.org]
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- 4. Phenol, 2,4,6-tri-tert-butyl- [webbook.nist.gov]
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- 8. researchgate.net [researchgate.net]
Technical Comparison Guide: Structural Elucidation of 2-Tert-butyl-4-fluoro-5-nitrophenol Regioisomers
Executive Summary
This guide addresses the critical analytical challenge of distinguishing 2-tert-butyl-4-fluoro-5-nitrophenol (Target) from its thermodynamically favored regioisomer, 2-tert-butyl-4-fluoro-6-nitrophenol (Impurity).
In drug discovery, particularly for kinase inhibitors, the position of the nitro group dictates the vector of subsequent functionalization. Misidentification at this stage results in "dead-end" SAR (Structure-Activity Relationship) data. This document provides a self-validating analytical framework combining
Part 1: The Synthetic Challenge & Isomer Logic
The nitration of 2-tert-butyl-4-fluorophenol is an Electrophilic Aromatic Substitution (EAS) governed by competing directing groups.
-
Hydroxyl (-OH): Strong activator, directs ortho/para. (Directs to C6).
-
Tert-butyl (-tBu): Moderate activator, directs ortho/para. (Directs to C5; C3 is sterically blocked).
-
Fluorine (-F): Weak deactivator, directs ortho/para. (Directs to C3, C5).
The Conflict: The hydroxyl group strongly favors the 6-position (Ortho-Nitration). However, the target molecule requires nitration at the 5-position (Para to the t-Butyl group). Consequently, the "6-nitro" isomer is the persistent impurity that must be identified and removed.
Isomer Structural Comparison
| Feature | 5-Nitro Isomer (Target) | 6-Nitro Isomer (Impurity) |
| Structure | Nitro group at C5 (Para to t-Butyl) | Nitro group at C6 (Ortho to OH) |
| H-Bonding | Intermolecular (OH | Intramolecular (OH |
| Symmetry | Protons at C3 and C6 are para to each other. | Protons at C3 and C5 are meta to each other. |
| Polarity | High (free OH group) | Low (masked OH group) |
Part 2: Spectroscopic Identification (The "Gold Standard")
The presence of the Fluorine atom (
Method A: H-NMR Analysis (Coupling Constants)
This is the most reliable method for rapid identification. You must analyze the splitting patterns of the aromatic protons.
1. The 6-Nitro Isomer (Impurity)
-
Protons: Located at C3 and C5.
-
Coupling:
-
H3: Shows large coupling to F (
Hz) and small meta coupling to H5 ( Hz). -
H5: Shows large coupling to F (
Hz) and small meta coupling to H3 ( Hz).
-
-
Result: Both signals appear as Doublet of Doublets (dd) .[1]
-
The "Smoking Gun": The phenolic proton (-OH) will appear very downfield (> 10.5 ppm ) and sharp, due to the intramolecular hydrogen bond protecting it from exchange.
2. The 5-Nitro Isomer (Target)
-
Protons: Located at C3 and C6.
-
Coupling:
-
H3: Ortho to F. Shows large coupling (
Hz). -
H6: Meta to F. Shows medium coupling (
Hz). -
H3-H6 Interaction: They are para to each other. Para coupling (
) is usually 0 Hz.
-
-
Result: Both signals appear as clean Doublets (d) (or very weakly split doublets).
-
The "Smoking Gun": The phenolic proton (-OH) will be broad and variable (5.0 - 9.0 ppm ), depending on concentration and solvent.
Method B: F-NMR Analysis
-
6-Nitro: Fluorine is flanked by H3 and H5. The signal splits into a Triplet (or dd with similar constants) due to two ortho protons.
-
5-Nitro: Fluorine is flanked by H3 and a Nitro group (at C5). The signal splits into a Doublet (coupling only to H3).
Part 3: Chromatographic Performance (Separation)
The separation relies on the "Ortho Effect." The 6-nitro isomer forms a stable 6-membered chelate ring (Intramolecular H-bond), significantly reducing its polarity and boiling point.
| Technique | 6-Nitro (Impurity) | 5-Nitro (Target) | Causality |
| TLC ( | Higher (0.6 - 0.8) | Lower (0.2 - 0.4) | 6-Nitro "hides" its polar OH group; 5-Nitro interacts with silica. |
| Reverse Phase HPLC | Longer Retention | Shorter Retention | Note: In acidic mobile phase, the hydrophobic chelate often retains longer on C18 than the polar 5-nitro. |
| Steam Distillation | Volatile | Non-Volatile | The 6-nitro isomer distills over with steam; 5-nitro remains in the pot. |
Part 4: Visualization & Logic Flow
Diagram 1: NMR Identification Decision Tree
Caption: Decision tree for distinguishing regioisomers based on chemical shift and coupling constants.
Diagram 2: Purification Workflow
Caption: Purification strategy exploiting the volatility difference caused by intramolecular hydrogen bonding.
Part 5: Experimental Protocols
Protocol 1: Analytical NMR Preparation
-
Objective: Clear resolution of coupling constants.
-
Solvent: DMSO-d6 is preferred over CDCl3 for the 5-nitro isomer to disrupt intermolecular aggregation and sharpen peaks. For the 6-nitro isomer, CDCl3 is sufficient.
-
Concentration: 10 mg in 0.6 mL solvent.
-
Parameters:
-
Pulse Angle: 30°.
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of aromatic protons). -
Scans: 16 (minimum).
-
Protocol 2: Separation via Flash Chromatography
If steam distillation is not feasible, use this silica gel method.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate gradient.
-
Start: 100% Hexane.
-
Ramp: 0% to 20% EtOAc over 20 minutes.
-
-
Elution Order:
-
Fraction A (Fast): 6-Nitro isomer (Yellow band). Elutes at ~5-10% EtOAc.
-
Fraction B (Slow): 5-Nitro isomer (Pale yellow/white solid). Elutes at ~15-25% EtOAc.
-
-
Validation: Spot fractions on TLC. The 6-nitro spot will likely fluoresce or appear bright yellow; the 5-nitro spot will be more polar (lower
).
References
-
Separation of Nitrophenol Isomers via Hydrogen Bonding Principles. Source: Vaia / Chemistry Stack Exchange. (Explains the volatility and solubility differences driven by intra- vs intermolecular bonding). URL:[Link]
-
NMR Coupling Constants in Fluorinated Aromatics. Source: Hans Reich Collection, University of Wisconsin-Madison.[2] (Authoritative data on
and coupling values). URL:[Link] -
Regioselectivity in Nitration of Phenols. Source: DergiPark / Academic Journals. (Discusses the statistical and electronic distribution of ortho vs para products in substituted phenols). URL:[Link]
-
Synthesis of 4-Fluorophenols and Derivatives. Source: ElectronicsAndBooks / Czech Chem. Commun. (Background on the synthesis and reactivity of tert-butyl-fluorophenols). URL:[Link]
Sources
A Comparative Guide to the Elemental Analysis Validation of 2-Tert-butyl-4-fluoro-5-nitrophenol
In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a molecule's elemental composition is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of methodologies for the elemental analysis validation of 2-Tert-butyl-4-fluoro-5-nitrophenol, a substituted phenol of increasing interest. We will delve into the nuances of experimental choices, present comparative data, and offer detailed protocols to ensure the scientific integrity of your validation process.
The Criticality of Elemental Analysis in Drug Development
Elemental analysis serves as a fundamental technique to determine the percentage composition of elements within a compound.[1] For novel chemical entities like this compound, this analysis is not merely a procedural step but a critical validation of its empirical formula. The accuracy of this data underpins the reliability of all subsequent research and development activities, from dosage calculations to toxicology studies. An erroneous elemental composition can lead to significant setbacks, making a robust validation strategy indispensable.
Theoretical Elemental Composition of this compound
Before embarking on any experimental validation, it is imperative to establish the theoretical elemental composition derived from the molecular formula. Based on its structure, the molecular formula for this compound is C₁₀H₁₂FNO₃. The corresponding theoretical elemental percentages are presented in Table 1 .
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 56.33 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.67 |
| Fluorine | F | 18.998 | 1 | 18.998 | 8.91 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.57 |
| Oxygen | O | 15.999 | 3 | 47.997 | 22.51 |
| Total | 213.218 | 100.00 |
Table 1. Theoretical elemental composition of this compound.
Primary Method of Validation: Combustion Analysis (CHNSO)
The gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds is combustion analysis.[1] This technique involves the complete combustion of a sample in a high-temperature, oxygen-rich environment, which breaks the compound down into its elemental gases (e.g., CO₂, H₂O, N₂). These gases are then quantitatively measured.
Experimental Workflow for Combustion Analysis
Caption: Workflow for CHN analysis via combustion.
Challenges in the Analysis of a Halogenated and Nitro-Containing Compound
The presence of fluorine and a nitro group in this compound introduces specific challenges to standard combustion analysis that must be addressed for accurate validation.
-
Fluorine: Organofluorine compounds can be aggressive upon combustion, potentially leading to the corrosion of analytical instruments.[2] Specialized scrubbers or traps are often necessary to capture the resulting hydrogen fluoride (HF) and prevent interference with the detection of other elements. Combustion Ion Chromatography (CIC) is a technique specifically designed to handle and quantify fluorine in such samples.[3][4][5][6][7]
-
Nitro Group: Nitro compounds are known to be thermally unstable and can decompose explosively.[8] While this property is harnessed in their use as explosives, in an analytical setting, it necessitates careful handling and potentially modified combustion parameters to ensure a controlled and complete reaction. The reduction of the nitro group is a common reaction that can be influenced by various reagents and conditions.[9][10]
Comparison with Alternative Analytical Techniques
While elemental analysis is a direct measure of elemental composition, its validation should be corroborated by other analytical techniques that assess purity from a different perspective. This multi-faceted approach provides a more comprehensive and trustworthy validation package.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis (Combustion) | Complete combustion and quantification of resulting gases. | Percentage of C, H, N, S, and O. | Direct measure of elemental composition; high precision. | Can be destructive; potential for interferences from halogens and other elements. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Purity assessment, quantification of impurities. | High sensitivity and resolving power for non-volatile compounds. | Does not directly provide elemental composition.[11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities and byproducts. | High sensitivity and specificity for volatile compounds.[11] | Not suitable for non-volatile compounds; does not directly provide elemental composition. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measurement of the NMR signal of a target analyte relative to a certified internal standard. | Absolute purity determination without the need for a specific reference standard of the analyte. | High precision and accuracy; provides structural information. | Lower sensitivity compared to chromatographic methods.[12] |
Table 2. Comparison of analytical techniques for the validation of this compound.
Detailed Experimental Protocols
Protocol 1: Elemental Analysis by Combustion
Objective: To determine the experimental percentage of Carbon, Hydrogen, and Nitrogen in this compound.
Instrumentation: CHN Elemental Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule.
-
Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Analysis: Introduce the sample into the combustion furnace (typically at ~900-1000 °C). The resulting CO₂, H₂O, and N₂ are separated by a gas chromatography column and quantified by a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.
Protocol 2: Purity Determination by HPLC
Objective: To assess the purity of this compound and quantify any impurities.
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard and Sample Preparation: Prepare a standard solution of this compound of known concentration and a sample solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV scan (e.g., 254 nm).
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total peak area.
Validation According to ICH Guidelines
The validation of the chosen analytical procedure must adhere to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[2][13][14] This involves demonstrating the following characteristics of the method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Key parameters for analytical method validation.
Conclusion
The validation of the elemental analysis of this compound requires a meticulous and multi-faceted approach. While combustion analysis remains the primary technique for direct elemental composition determination, its results must be interpreted in the context of the compound's specific chemical properties, namely the presence of fluorine and a nitro group. Supplementing this data with orthogonal purity assessments from techniques like HPLC and adhering to the rigorous validation framework of the ICH guidelines will ensure the generation of scientifically sound and defensible data, a critical requirement for advancing any pharmaceutical or chemical research program.
References
-
Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023, February 1). LCGC International. [Link]
-
Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. (n.d.). ACS Publications. [Link]
-
Combustion ion chromatography for extractable organofluorine analysis. (2021, September 24). ResearchGate. [Link]
-
Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances in biological and environmental matrices. (2024, November 11). ChemRxiv. [Link]
-
Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. (2022, June 13). Enthalpy Analytical. [Link]
-
Elemental analysis of organic compounds with the use of automated CHNS analyzers. (n.d.). ResearchGate. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. [Link]
-
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]
-
Elemental analysis: an important purity control but prone to manipulations. (n.d.). RSC Publishing. [Link]
-
2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179. (n.d.). PubChem. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017, January 2). PubMed. [Link]
-
Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis. (n.d.). ResearchGate. [Link]
-
Perspective on halogenated organic compounds. (2023, November 2). PMC - NIH. [Link]
-
2,4-Di-tert-butylphenol. (n.d.). Wikipedia. [Link]
-
24.6: Nitro Compounds. (2021, July 31). Chemistry LibreTexts. [Link]
-
The separation of 2-nitrophenol, 4-nitrophenol and phenol. (n.d.). ResearchGate. [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. [Link]
-
Analytical methods for the detection of counterfeit pharmaceuticals. (n.d.). [Link]
-
(PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (n.d.). Academia.edu. [Link]
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A Comparative Guide to the Chromatographic Separation of 2-Tert-butyl-4-fluoro-5-nitrophenol
This guide provides a comprehensive comparison of chromatographic techniques for the purification of 2-tert-butyl-4-fluoro-5-nitrophenol, a key intermediate in pharmaceutical synthesis. We will explore the underlying principles and provide actionable, data-supported protocols for Thin-Layer Chromatography (TLC), preparative column chromatography, and High-Performance Liquid Chromatography (HPLC). Our focus is on delivering a robust, self-validating methodology tailored for researchers, scientists, and drug development professionals who require high-purity compounds for their work.
The Separation Challenge: Synthesis and Impurity Profile
Effective purification begins with understanding the composition of the crude reaction mixture. The target compound, this compound, is typically synthesized via electrophilic nitration of its precursor, 2-tert-butyl-4-fluorophenol.
The primary components of the crude mixture requiring separation are:
-
Target Product: this compound
-
Unreacted Starting Material: 2-tert-butyl-4-fluorophenol
-
Potential Isomeric Byproducts: e.g., 2-tert-butyl-4-fluoro-3-nitrophenol or 2-tert-butyl-4-fluoro-6-nitrophenol
-
Reaction Reagents/Acids: Nitrating agents that are typically removed during aqueous workup.
The key to chromatographic separation lies in the polarity differences between these compounds. The addition of a nitro group (–NO₂) significantly increases the polarity of the phenol precursor due to its strong electron-withdrawing nature. Isomeric byproducts, however, will have very similar polarities to the target compound, presenting the main separation challenge.
Comparative Analysis of Chromatographic Techniques
The choice of a chromatographic technique is dictated by the specific goal, whether it's rapid reaction monitoring, bulk purification, or high-resolution purity analysis. We will compare three primary methods.
Thin-Layer Chromatography (TLC): Rapid Method Development
TLC is an indispensable tool for qualitatively monitoring reaction progress and for rapidly screening solvent systems for column chromatography.[1][2] Its primary advantage is speed, allowing for the quick assessment of separation feasibility.
The separation principle relies on the differential partitioning of components between the stationary phase (typically silica gel on a plate) and the mobile phase.[1] More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use commercially available silica gel 60 F254 plates.
-
Sample Application: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate). Spot the solution onto the TLC plate's baseline.
-
Development: Place the plate in a sealed chamber containing the chosen mobile phase. Allow the solvent front to ascend near the top of the plate.
-
Visualization: Visualize the separated spots under a UV lamp (254 nm).
-
Rf Calculation: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Data Presentation: Solvent System Screening for TLC
| Mobile Phase (Hexane:Ethyl Acetate) | Starting Material (Rf) | Target Product (Rf) | Isomeric Byproduct (Rf) | Observations |
| 90:10 | ~0.65 | ~0.40 | ~0.45 | Good separation between starting material and products, but poor resolution between product and isomer. |
| 80:20 | ~0.75 | ~0.55 | ~0.60 | Better overall migration, but resolution between product and isomer remains challenging. |
| 95:5 with 1% Acetic Acid | ~0.50 | ~0.25 | ~0.28 | The addition of acid deactivates the silica slightly, improving spot shape and offering marginal improvement in isomer resolution. This is a promising system for column chromatography. |
Note: Data are representative examples to illustrate chromatographic behavior.
Preparative Column Chromatography: The Workhorse for Purification
For isolating gram-scale quantities of the target compound, normal-phase column chromatography is the most cost-effective and widely used method.[3][4][5] It operates on the same principles as TLC but on a preparative scale.
Causality of Experimental Choices:
-
Stationary Phase: Silica gel is the standard choice for separating moderately polar compounds like phenols due to its high surface area and polar nature.[4]
-
Mobile Phase: A non-polar solvent (e.g., hexane) mixed with a more polar modifier (e.g., ethyl acetate) is used.[6] A gradient elution—gradually increasing the concentration of the polar modifier—is often superior to an isocratic (constant composition) elution. This is because a gradient allows for the efficient elution of the less polar starting material first, followed by the more tightly-bound, polar nitrophenol products, resulting in better separation and sharper peaks.
Experimental Protocol: Gradient Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring a level bed. Add a thin layer of sand on top to prevent disruption.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column. This "dry loading" technique generally results in better resolution than loading the sample as a concentrated liquid.
-
Elution: Begin eluting with the initial mobile phase. Collect fractions continuously.
-
Gradient: Gradually increase the polarity of the mobile phase as per the pre-determined gradient (e.g., from 5% to 20% ethyl acetate in hexane).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the definitive technique for determining the purity of the final compound with high accuracy and precision.[7][8] Due to its versatility and reproducibility, Reverse-Phase HPLC (RP-HPLC) is the most common mode used in the pharmaceutical industry.[9][10][11]
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[9][12] This setup reverses the elution order seen in normal-phase chromatography: more polar compounds elute first, while less polar compounds are retained longer.[10]
Experimental Protocol: Analytical RP-HPLC Method
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules.[9] |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid helps to protonate the phenolic hydroxyl group, ensuring a consistent charge state and sharp peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with a low UV cutoff and viscosity.[13] |
| Gradient | 50% B to 95% B over 10 min | A gradient ensures that compounds with a range of polarities can be eluted and analyzed in a single run. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 330 nm | Aromatic nitro compounds typically have strong absorbance at these wavelengths. |
| Injection Volume | 10 µL | A small volume prevents column overloading and peak distortion. |
Method Validation: For use in a regulated environment, the HPLC method must be validated to demonstrate its suitability.[14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: A proportional relationship between detector response and analyte concentration over a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[15]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified.
Workflow Visualization and Logic
Visualizing the purification process and the logic behind method selection can streamline laboratory operations.
Diagram 1: Overall Purification Workflow
Caption: A typical workflow for the purification and analysis of the target compound.
Diagram 2: Logic for Method Selection
Caption: A decision tree for selecting the appropriate chromatographic technique.
Conclusion
The successful separation of this compound from its reactants and byproducts is readily achievable through a systematic application of chromatographic techniques.
-
TLC serves as an essential, rapid tool for initial analysis and the development of a separation strategy.
-
Preparative Column Chromatography is the ideal method for isolating the compound on a laboratory scale, with gradient elution offering superior resolution.
-
Reverse-Phase HPLC stands as the authoritative method for final purity verification, providing the high resolution and quantitative accuracy required for pharmaceutical development.
By employing this integrated workflow, researchers can confidently and efficiently obtain high-purity this compound, ensuring the quality and reliability of their subsequent research and development activities.
References
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]
-
Heravi, M. M., et al. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC - NIH. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Method Validation Guide. Retrieved from [Link]
-
LCGC International. (n.d.). Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes. Retrieved from [Link]
-
YouTube. (2021, June 27). Column Chromatography-Separation of ortho & para Nitrophenols. Retrieved from [Link]
-
TutorChase. (n.d.). How do you choose a mobile phase for chromatography?. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Retrieved from [Link]
-
Scribd. (2021, November 26). Difference Reverse Phase and Normal Phase. Retrieved from [Link]
-
MDPI. (2024, March 27). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]
-
Hawach Scientific. (2026, January 27). Normal Phase vs Reverse Phase Chromatography for HPLC. Retrieved from [Link]
-
Datapdf. (n.d.). Nitration of Phenols A Two-Phase System. Retrieved from [Link]
-
PubMed. (2011, April 15). Recent developments in the HPLC separation of phenolic compounds. Retrieved from [Link]
-
FDA. (n.d.). Validation of Chromatographic Methods. Retrieved from [Link]
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Recent developments in the HPLC separation of phenolic compounds. Retrieved from [Link]
-
Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
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Safety Operating Guide
2-Tert-butyl-4-fluoro-5-nitrophenol proper disposal procedures
This guide outlines the technical safety and disposal protocols for 2-Tert-butyl-4-fluoro-5-nitrophenol , a specialized intermediate often used in pharmaceutical synthesis (e.g., kinase inhibitors).
As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-management system. The primary hazards here are not just the toxicity of the parent molecule, but the latent reactivity of its degradation products —specifically the formation of shock-sensitive anhydrous metal salts.
Hazard Profile & Risk Assessment
Before initiating disposal, you must understand the "Why" behind the protocols. This compound combines a phenolic moiety with a nitro group and a halogen.
| Hazard Class | Mechanism of Action | Critical Risk Factor |
| Acute Toxicity | Uncouples oxidative phosphorylation; rapid dermal absorption due to lipophilic tert-butyl group. | Skin/Mucosal Penetration: The tert-butyl moiety increases lipid solubility compared to simple nitrophenols, accelerating systemic toxicity. |
| Reactivity (Explosion) | Nitrophenolate Formation: The electron-withdrawing nitro group ( | Metal Sensitivity: If stored in metal containers or allowed to dry in contact with metal spatulas, it can form shock-sensitive metal nitrophenates . |
| Thermal Instability | Nitro-aromatic decomposition. | Runaway Potential: High heat (incineration) must be controlled; do not autoclave this waste. |
Senior Scientist Insight: Never treat this simply as "organic waste." The combination of the acidic phenol and the nitro group creates a pathway to form unstable salts (phenates) if exposed to bases or metals. Treat this material as potentially shock-sensitive if found in an old, dried state.
Pre-Disposal Stabilization Protocol
Objective: Render the compound chemically stable for transport to the central waste facility.
A. Solid Waste (Powder/Crystals)
-
Hydration: If the material is old or dry, do not scrape it. Lightly mist with an inert solvent (e.g., mineral oil or water/ethanol mix) to desensitize it against friction.
-
Container Selection: Use only polyethylene (HDPE) or glass containers. Strictly prohibited: Metal cans, foil liners, or caps with metal inserts.
-
Segregation: Isolate from strong bases (NaOH, KOH) and oxidizers.
B. Liquid Waste (Mother Liquor/Solvent)
-
pH Check: Ensure the waste solution is neutral to slightly acidic (pH 5–7).
-
Why? Basic conditions promote the formation of the phenolate ion, which is the precursor to shock-sensitive salts.
-
-
Solvent Compatibility: Compatible with non-halogenated organic waste streams (e.g., acetone, methanol) unless the fluorine content is high enough to trigger specific incineration requirements at your facility.
Disposal Workflow (Decision Matrix)
The following diagram outlines the logical flow for categorizing and packaging this specific waste stream.
Figure 1: Decision matrix for the safe segregation and packaging of nitrophenol derivatives.
Regulatory Classification & Labeling
Proper coding ensures the incineration facility handles the fluorine and nitro-emissions correctly.
| Regulatory Body | Classification | Code / Designation | Notes |
| EPA (RCRA) | Hazardous Waste | D003 (Reactive) or U171 (Analog) | While specific isomers may not be listed, use D003 if shock sensitivity is suspected. Otherwise, default to Toxic . |
| DOT (Transport) | Hazard Class | 6.1 (Toxic Substance) | Proper Shipping Name: Toxic solids, organic, n.o.s.[1] (Nitrophenol derivative) |
| GHS | Hazard Statements | H301, H311, H331 | Toxic if swallowed, in contact with skin, or inhaled.[2] |
Labeling Instruction: Clearly mark the container:
CONTAINS: this compound HAZARD: TOXIC & POTENTIAL SHOCK SENSITIVE (Do not allow to dry completely) pH: < 7 (Acidic/Neutral)
Emergency Response Procedures
In the event of a spill or exposure, immediate action is required due to the rapid absorption of phenols.
-
Skin Contact (Immediate Action):
-
Do not use water alone initially. Phenols are lipophilic and difficult to wash off with water.
-
Protocol: Immediately wipe the area with a PEG-400 (Polyethylene Glycol) swab if available, or wash with soap and copious amounts of water for at least 15 minutes.
-
Why? PEG-400 solubilizes the phenol more effectively than water, removing it from the skin layers.
-
-
Spill Cleanup (Solid):
-
Do not dry sweep (dust explosion/inhalation risk).
-
Cover with wet sand or vermiculite to suppress dust.
-
Scoop into a plastic container using a plastic scoop (avoid metal-on-stone friction).
-
-
Spill Cleanup (Liquid):
-
Absorb with clay or vermiculite.
-
Do not use combustible materials like sawdust (nitrated phenols + cellulose = flammability hazard).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). OSHA.gov. [Link]
-
PubChem. (2024). Compound Summary: Nitrophenol Derivatives (General Safety Profile). National Library of Medicine. [Link]
Sources
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2-Tert-butyl-4-fluoro-5-nitrophenol
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Tert-butyl-4-fluoro-5-nitrophenol. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative sources and field-proven best practices. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, reinforcing our commitment to your success beyond the product itself.
Hazard Assessment: Understanding the Risks
Based on data from related compounds such as 4-Nitrophenol, 5-Fluoro-2-nitrophenol, and other nitrated phenols, we can anticipate the following primary hazards for this compound:
-
Acute Toxicity: Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled as a dust or aerosol.[2][3]
-
Skin and Eye Irritation/Corrosion: Expected to cause serious eye irritation and skin irritation.[4][5] Phenolic compounds can have an anesthetic effect, meaning severe burns may not be immediately painful.[1]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2]
-
Combustibility: May form combustible dust concentrations in the air. Hazardous combustion products can include toxic nitrogen oxides (NOx) and carbon monoxide (CO).[2]
This assessment mandates a stringent approach to personal protective equipment to create a reliable barrier between the researcher and the chemical.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a static checklist but a dynamic risk-based decision. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| Protection Type | Required Equipment | Rationale and Key Specifications |
| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields (minimum). A full-face shield worn over safety glasses is required when there is a splash hazard.[2][6] | Protects against splashes and airborne dust particles. The nitrophenol class of compounds can cause permanent eye injury.[1] |
| Hand | Double-gloving is mandatory. Outer Glove: Butyl rubber or Viton. Inner Glove: Nitrile (for splash protection only). | Phenol and its derivatives can readily penetrate many common glove materials, including standard nitrile.[1] Butyl rubber offers good resistance.[1] Thin disposable gloves are for splash protection only and must be removed immediately upon contamination.[1] Always check manufacturer-specific breakthrough times. |
| Body | Flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes. For significant splash potential, a butyl rubber or neoprene apron is required.[1] | Provides a barrier against accidental skin contact. Phenol's ability to be absorbed dermally makes complete skin coverage critical.[1] |
| Respiratory | Required when handling the solid outside of a certified chemical fume hood or when generating dusts/aerosols. A NIOSH-approved air-purifying respirator with a particulate filter (P100) and organic vapor cartridge is recommended.[2] | Prevents inhalation of toxic dust.[2] The use of a respirator must be in accordance with a formal respiratory protection program. |
Operational Protocols: Ensuring Safety at Every Step
Procedural diligence is as crucial as the PPE itself. The following workflow integrates safety into the handling process, minimizing the potential for exposure.
Pre-Handling Safety Checklist
-
Location Verification: Confirm that all handling of this compound will occur within a certified chemical fume hood to contain dust and vapors.[1]
-
Emergency Equipment: Ensure an operational safety shower and eyewash station are directly accessible and unobstructed.
-
First Aid: Have Polyethylene Glycol 300 or 400 (PEG-300 or PEG-400) available for immediate first aid treatment of dermal exposures, as this is more effective than water for phenol-type compounds.[1]
-
PPE Inspection: Before donning, inspect all PPE for signs of degradation, tearing, or previous contamination.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Work Area Preparation: Line the work surface within the fume hood with absorbent, disposable bench paper.
-
Chemical Handling:
-
Handle the container with care to avoid generating dust.
-
Use spark-proof tools for transferring the solid.[7]
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wipe down the work area with an appropriate decontaminating solution.
-
Clean any contaminated equipment.
-
PPE Removal and Hygiene
-
Decontamination: Wipe down reusable PPE (like face shields and aprons) before removal.
-
Removal Sequence: Remove PPE in an order that minimizes cross-contamination. Typically: outer gloves, apron, face shield, lab coat, inner gloves.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing all PPE.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
PPE and Contaminated Material Disposal
-
Disposable Items: All disposable items that have come into contact with this compound (e.g., gloves, bench paper, contaminated wipes) must be collected in a designated, sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the chemical constituents.[8]
Chemical Waste Disposal
-
Segregation: Do not mix this chemical waste with other waste streams. Reactive chemicals must be disposed of through a dedicated hazardous waste management program.[9]
-
Containerization: Collect all waste this compound and its solutions in a suitable, closed, and properly labeled container.[7]
-
Environmental Precaution: Do not allow the product to enter drains or waterways.[6][7]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH.
-
Appendix P - Phenol First Aid Guide and PPE. Cornell University Environment, Health and Safety.
-
SAFETY DATA SHEET: 5-Fluoro-2-nitrophenol. Fisher Scientific.
-
for the SAFE USE of PHENOL. Phenol Acetone Sector Group (PASG), Cefic.
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
2,4-DI(TERT-BUTYL)-6-NITROPHENOL Safety Data Sheets. Echemi.
-
SAFETY DATA SHEET: 2-Chloro-4-fluoro-5-nitrophenol, 98%. Fisher Scientific.
- Safety data sheet: 2-Nitrophenol. [Source not specified in search results]
-
SAFETY DATA SHEET: 2,4-Di-tert-butylphenol. Fisher Scientific.
-
SAFETY DATA SHEET: 4-TERT-BUTYLPHENOL. Spectrum Chemical.
- 2,4-Di-tert-butylphenol, 97% MSDS. Exposome-Explorer. [URL: not provided]
- Safety Data Sheet: 2,4-Di-tert-butylphenol. [Source not specified in search results]
- Standard Operating Procedure (SAMPLE). [Source not specified in search results]
-
2-(Tert-butyl)-4-nitrophenol | 6683-81-4. Benchchem.
-
2,4-Di-tert-butyl-5-nitrophenol. PubChem, National Center for Biotechnology Information.
-
2-Bromo-4-fluoro-5-nitrophenol. PubChem, National Center for Biotechnology Information.
-
Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
Sources
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. chemos.de [chemos.de]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. echemi.com [echemi.com]
- 8. utoledo.edu [utoledo.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
